Metiamide
Beschreibung
This compound is an H-2 receptor antagonist derived from burimamide. It was an intermediate product on the path to developing cimetidine.
This compound is a small molecule drug with a maximum clinical trial phase of II.
A histamine H2 receptor antagonist that is used as an anti-ulcer agent.
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
1-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4S2/c1-7-8(13-6-12-7)5-15-4-3-11-9(14)10-2/h6H,3-5H2,1-2H3,(H,12,13)(H2,10,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBPLBWLMYGIQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CSCCNC(=S)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80188390 | |
| Record name | Metiamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80188390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34839-70-8 | |
| Record name | Metiamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34839-70-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Metiamide [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034839708 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metiamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08805 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | METIAMIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=307755 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Metiamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80188390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METIAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K7670861M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Metiamide on Parietal Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metiamide, a pioneering histamine H2 receptor antagonist, played a crucial role in the development of anti-ulcer therapies. This technical guide provides a comprehensive overview of this compound's mechanism of action on gastric parietal cells. It delves into the molecular signaling pathways, presents quantitative data on its pharmacological activity, and offers detailed experimental protocols for its study. Through a combination of in-depth explanations, structured data, and visual diagrams, this document serves as a valuable resource for professionals in pharmacology and drug development.
Introduction
Gastric acid secretion is a fundamental physiological process orchestrated by parietal cells in the stomach lining. The primary secretagogue for this process is histamine, which, upon binding to histamine H2 receptors on the basolateral membrane of parietal cells, initiates a signaling cascade that culminates in the secretion of hydrochloric acid. This compound emerged as a specific and competitive antagonist of this receptor, effectively inhibiting histamine-stimulated acid secretion.[1][2] Its development was a significant milestone, validating the H2 receptor as a therapeutic target for peptic ulcer disease and related conditions. This guide will explore the intricate details of this compound's interaction with parietal cells.
The Histamine H2 Receptor Signaling Pathway in Parietal Cells
The stimulation of gastric acid secretion by histamine is a well-characterized process involving a G-protein coupled receptor (GPCR) signaling pathway.
2.1. Receptor Activation and G-Protein Coupling
Histamine, released from enterochromaffin-like (ECL) cells, binds to the H2 receptor on the basolateral membrane of parietal cells. The H2 receptor is coupled to a stimulatory G-protein (Gs). Upon histamine binding, the Gs protein is activated, leading to the dissociation of its α-subunit (Gαs).
2.2. Adenylyl Cyclase Activation and cAMP Production
The activated Gαs subunit stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). This leads to a rapid increase in the intracellular concentration of cAMP, a key second messenger in this pathway.
2.3. Protein Kinase A (PKA) Activation
cAMP subsequently binds to and activates protein kinase A (PKA). PKA is a tetrameric enzyme consisting of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits causes a conformational change, leading to the release and activation of the catalytic subunits.
2.4. Proton Pump (H+/K+-ATPase) Translocation and Activation
The activated PKA catalytic subunits phosphorylate various downstream protein targets within the parietal cell. This phosphorylation cascade ultimately results in the translocation of the H+/K+-ATPase (proton pump) from cytoplasmic tubulovesicles to the apical canalicular membrane of the parietal cell. The insertion and activation of the proton pump at the apical membrane drive the exchange of intracellular H+ for extracellular K+, leading to the secretion of hydrochloric acid into the gastric lumen.
References
The Rational Evolution of a Landmark Anti-ulcer Drug: From Burimamide to Metiamide
An In-depth Technical Guide on the Core Historical and Chemical Development of Second-Generation Histamine H₂ Receptor Antagonists
The journey from the first histamine H₂ receptor antagonist, Burimamide, to its more potent successor, Metiamide, marks a pivotal chapter in the annals of rational drug design. This guide delves into the nuanced chemical modifications, the rigorous experimental evaluations, and the critical insights that propelled this evolution. The development, spearheaded by Sir James Black and his team at Smith Kline & French in the late 1960s and early 1970s, not only validated the H₂ receptor theory but also laid the groundwork for Cimetidine (Tagamet), a revolutionary treatment for peptic ulcer disease.
The Genesis: Burimamide, a Breakthrough with Limitations
Following the confirmation of a second histamine receptor (H₂) responsible for stimulating gastric acid secretion, the research objective was clear: to design a competitive antagonist for this receptor.[1][2] The initial breakthrough came with the synthesis of Burimamide.[3][4] Structurally, Burimamide resembles histamine but possesses a longer, uncharged side chain terminating in a thiourea group. This design was intended to allow binding to the H₂ receptor without eliciting the agonist effect of histamine.
While Burimamide successfully demonstrated selective H₂ receptor antagonism, its clinical utility was hampered by insufficient potency and, most critically, poor oral bioavailability.[1] At physiological pH (7.4), the electron-donating nature of Burimamide's side chain rendered the imidazole ring more basic than desired. This led to a significant portion of the molecule being ionized, which was suboptimal for receptor binding and absorption.
The Strategic Refinement: The Emergence of this compound
The limitations of Burimamide prompted a rational, multi-step chemical modification strategy aimed at enhancing potency and oral activity. This led to the development of this compound. The core structural changes from Burimamide to this compound were twofold and elegantly addressed the predecessor's shortcomings.
Key Chemical Modifications
-
Introduction of a Thioether Linkage: An isosteric replacement of a methylene group (-CH₂-) in the side chain with a sulfur atom (a thioether, -S-) was performed. This modification had a profound electronic effect. The electron-withdrawing nature of the sulfur atom reduced the basicity (pKa) of the imidazole ring, decreasing the proportion of the protonated, less active form at physiological pH. This increased the concentration of the more active tautomeric form of the imidazole ring required for optimal receptor interaction.
-
Addition of a Methyl Group: A methyl group (-CH₃) was introduced at the 4-position of the imidazole ring. This addition further favored the desired tautomer of the imidazole ring that binds more effectively to the H₂ receptor. It also helped to correctly orient the ring within the receptor's binding site.
These targeted modifications resulted in this compound, a compound with significantly enhanced antagonist activity.
Quantitative Comparison of Potency
The rational design strategy proved highly successful, with this compound demonstrating a marked increase in potency over Burimamide in both in vitro and in vivo assays. This compound was found to be approximately 10 to 17 times more potent than Burimamide in inhibiting histamine-stimulated gastric acid secretion.
| Parameter | Compound | Value | Assay System |
| Dissociation Constant (Kb) | Burimamide | 7.8 µM | Guinea-pig heart muscle (atria) |
| This compound | 0.92 µM | Guinea-pig heart muscle (atria) | |
| This compound | 0.75 µM | Rat uterine muscle | |
| In Vivo Potency (Bolus IV) | Burimamide | 40 µmol/kg | Inhibition of histamine-stimulated gastric secretion in dogs |
| This compound | 4 µmol/kg | Inhibition of histamine-stimulated gastric secretion in dogs | |
| In Vivo Potency (IV Infusion) | This compound | 15-17x > Burimamide | Inhibition of histamine-stimulated gastric secretion in dogs |
| Oral Potency (ED₅₀) | This compound | 16 µmol/kg | Inhibition of histamine-stimulated gastric secretion in dogs |
Experimental Protocols
The evaluation of Burimamide and this compound relied on a series of well-defined pharmacological assays to characterize their activity and selectivity as H₂ receptor antagonists.
In Vitro Assay: Isolated Guinea-Pig Atria
This assay measures the ability of an antagonist to inhibit the positive chronotropic (rate-increasing) effect of histamine on the heart, a response mediated by H₂ receptors.
-
Tissue Preparation: Guinea pigs are euthanized, and the hearts are quickly removed. The right atrium is dissected and suspended in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O₂ / 5% CO₂.
-
Recording: The spontaneous beating rate of the atrium is recorded using an isometric force transducer connected to a chart recorder.
-
Procedure:
-
A cumulative concentration-response curve to histamine is established to determine the baseline agonist effect.
-
The tissue is washed, and the antagonist (Burimamide or this compound) is added to the organ bath at a specific concentration and allowed to equilibrate for a set period (e.g., 30-60 minutes).
-
A second cumulative concentration-response curve to histamine is then generated in the presence of the antagonist.
-
-
Data Analysis: The parallel rightward shift of the histamine concentration-response curve caused by the antagonist is used to calculate the dissociation constant (Kb), a measure of the antagonist's potency. This is typically done using the Schild equation.
In Vivo Assay: Histamine-Stimulated Gastric Acid Secretion in Dogs
This model assesses the antagonist's ability to inhibit gastric acid secretion in a living organism, providing crucial information on in vivo efficacy and pharmacokinetics.
-
Animal Model: Dogs surgically prepared with a Heidenhain pouch (a vagally denervated portion of the stomach) or a Pavlov-type pouch (vagally innervated) are used. This allows for the collection of pure gastric juice, free from food contamination.
-
Procedure:
-
Animals are fasted prior to the experiment.
-
A continuous intravenous infusion of histamine is administered to induce a steady state of submaximal gastric acid secretion.
-
Gastric juice samples are collected at regular intervals (e.g., every 15 minutes), and the volume and acid concentration are measured by titration with NaOH.
-
Once a stable baseline of acid secretion is achieved, the antagonist (Burimamide or this compound) is administered, either as a single intravenous bolus or as a continuous infusion.
-
Gastric juice collection and analysis continue to measure the degree and duration of inhibition.
-
-
Data Analysis: The percentage inhibition of acid output is calculated relative to the pre-treatment baseline. Dose-response curves are constructed to determine the ED₅₀ (the dose required to produce 50% of the maximal inhibitory effect).
Visualizing the Developmental Pathway and Mechanism
Chemical Evolution from Burimamide to this compound
The following diagram illustrates the key structural modifications that transformed Burimamide into the more potent this compound.
Caption: Rational chemical modifications from Burimamide to this compound.
Experimental Workflow for Antagonist Evaluation
This workflow outlines the logical progression of experiments used to characterize and compare H₂ receptor antagonists like Burimamide and this compound.
Caption: Standard workflow for H₂ receptor antagonist evaluation.
Histamine H₂ Receptor Signaling Pathway in Gastric Parietal Cells
This diagram illustrates the mechanism of action for this compound in blocking histamine-stimulated gastric acid secretion.
Caption: this compound blocks the H₂ receptor signaling cascade for acid secretion.
The End of an Era, The Dawn of a New One
Clinical trials that commenced in 1973 confirmed this compound's efficacy in promoting the healing of peptic ulcers. However, these trials also revealed an unacceptable incidence of a serious side effect: agranulocytosis, a dangerous drop in white blood cell count. This toxicity was ultimately attributed to the thiourea group within the this compound structure.
While the adverse effects halted the clinical development of this compound, the knowledge gained was invaluable. The experience proved that H₂ receptor antagonism was a viable therapeutic strategy and pinpointed the specific structural moiety responsible for the toxicity. This paved the way for the final, decisive modification: replacing the thiourea group of this compound with a cyanoguanidine group, leading to the creation of Cimetidine. Cimetidine retained the high potency of this compound but was devoid of the associated bone marrow toxicity, heralding a new age in the treatment of acid-related disorders.
References
Metiamide: A Pharmacological Tool for Histamine H2 Receptor Studies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Metiamide, a competitive histamine H2 receptor antagonist, played a pivotal role in the development of anti-ulcer therapies and our understanding of gastric acid secretion. Though its clinical use was short-lived due to safety concerns, it remains a valuable pharmacological tool for in vitro and in vivo studies of the H2 receptor. This guide provides a comprehensive overview of this compound's mechanism of action, its application in key experimental models, and detailed protocols for its use in H2 receptor research.
Introduction: The Advent of a Selective H2 Antagonist
Prior to the development of this compound, the actions of histamine were known to be mediated by what are now classified as H1 receptors, which could be blocked by classical antihistamines. However, these drugs had no effect on histamine-stimulated gastric acid secretion, suggesting the existence of a second histamine receptor subtype. The landmark development of burimamide, the first H2 receptor antagonist, confirmed this hypothesis. This compound, a structural analogue of burimamide, was subsequently synthesized and found to be significantly more potent and orally active.[1][2][3] It demonstrated the therapeutic potential of H2 receptor blockade in treating peptic ulcer disease before being superseded by cimetidine due to the risk of agranulocytosis.[1][4]
Mechanism of Action
This compound functions as a competitive antagonist at the histamine H2 receptor. It binds reversibly to the H2 receptor on the basolateral membrane of gastric parietal cells, thereby preventing histamine from binding and initiating the signaling cascade that leads to gastric acid secretion. This competitive nature is evidenced by the parallel rightward shift of the agonist (histamine) dose-response curve in the presence of this compound, without a reduction in the maximal response.
Quantitative Pharmacological Data
The potency of this compound as an H2 receptor antagonist has been quantified in various experimental systems. A summary of key quantitative data is presented below.
| Parameter | Value | Species/Tissue | Experimental Model | Reference(s) |
| pA2 | 5.91 | Rat | Isolated Whole Stomach | |
| Relative Potency (in vitro) | ~10 times more active than burimamide | Guinea Pig | Atrium | |
| Relative Potency (in vivo) | ~5 times more active than burimamide | Rat, Dog | Gastric Acid Secretion | |
| Comparative Potency | Slightly less active than cimetidine | Dog | Gastric Acid Secretion |
H2 Receptor Signaling Pathways
The histamine H2 receptor is a G-protein coupled receptor (GPCR) primarily known to couple to the Gs alpha subunit. Activation of Gs leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately leading to the translocation of H+/K+-ATPase to the parietal cell membrane and subsequent acid secretion. This compound, by blocking the initial binding of histamine, prevents this entire cascade.
Interestingly, evidence also suggests that the H2 receptor can couple to the Gq alpha subunit, leading to the activation of Phospholipase C (PLC). PLC activation results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of Protein Kinase C (PKC), respectively. The physiological significance of this dual signaling is an area of ongoing research.
Experimental Protocols
This compound has been instrumental in characterizing the H2 receptor in various experimental models. Below are detailed methodologies for two key experiments.
Schild Analysis for pA2 Determination in Isolated Guinea Pig Atrium
This protocol determines the potency of this compound as a competitive antagonist by quantifying its ability to shift the dose-response curve of histamine.
Materials:
-
Isolated guinea pig right atrium
-
Organ bath with physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O2 / 5% CO2
-
Isotonic force transducer and data acquisition system
-
Histamine dihydrochloride stock solution
-
This compound hydrochloride stock solution
Procedure:
-
Tissue Preparation: Humanely euthanize a guinea pig and dissect the right atrium. Mount the tissue in the organ bath under a resting tension of approximately 1g. Allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
Control Histamine Dose-Response Curve:
-
Once a stable baseline is achieved, add histamine in a cumulative manner to the organ bath, increasing the concentration in logarithmic steps (e.g., 10⁻⁸ M to 10⁻³ M).
-
Record the increase in the rate of atrial contraction at each concentration until a maximal response is achieved.
-
Wash the tissue repeatedly until the baseline rate is restored.
-
-
This compound Incubation:
-
Introduce a known concentration of this compound (e.g., 10⁻⁶ M) into the organ bath and allow it to incubate with the tissue for a predetermined period (e.g., 30-60 minutes) to reach equilibrium.
-
-
Second Histamine Dose-Response Curve:
-
In the continued presence of this compound, repeat the cumulative histamine dose-response curve as described in step 2.
-
-
Repeat with Different this compound Concentrations:
-
After washing the tissue back to baseline, repeat steps 3 and 4 with at least two other concentrations of this compound (e.g., 3 x 10⁻⁶ M and 10⁻⁵ M).
-
-
Data Analysis:
-
For each concentration of this compound, calculate the dose ratio (DR), which is the ratio of the EC50 of histamine in the presence of this compound to the EC50 of histamine in the absence of this compound.
-
Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.
-
The x-intercept of the linear regression of the Schild plot provides the pA2 value. A slope not significantly different from 1 is indicative of competitive antagonism.
-
Measurement of Gastric Acid Secretion in Heidenhain Pouch Dogs
The Heidenhain pouch dog model is a classic in vivo preparation for studying gastric acid secretion. The pouch is a surgically created, vagally denervated portion of the stomach that drains to the exterior, allowing for the collection and measurement of gastric juice.
Materials:
-
Heidenhain pouch dogs (surgically prepared and fully recovered)
-
Collection funnels and graduated cylinders
-
pH meter or autotitrator
-
Histamine dihydrochloride for infusion
-
This compound for intravenous or oral administration
-
Physiological saline
Procedure:
-
Animal Preparation: The dogs should be fasted overnight with free access to water.
-
Basal Secretion: Collect gastric juice from the pouch for a basal period (e.g., four 15-minute intervals) to determine the resting acid output.
-
Histamine Stimulation:
-
Begin a continuous intravenous infusion of histamine at a dose known to produce a submaximal or maximal steady-state acid secretion.
-
Continue collecting gastric juice in 15-minute aliquots. The volume of each sample is measured, and the acid concentration is determined by titration with 0.1 N NaOH to a pH of 7.0.
-
-
This compound Administration:
-
Once a stable plateau of acid secretion is achieved, administer this compound intravenously as a bolus followed by a continuous infusion, or orally.
-
-
Inhibition of Secretion:
-
Continue to collect gastric juice in 15-minute intervals and measure the volume and acid concentration.
-
The inhibitory effect of this compound is calculated as the percentage reduction in acid output compared to the stimulated plateau.
-
-
Dose-Response: To determine a dose-response relationship, the experiment can be repeated on different days with varying doses of this compound.
Conclusion
This compound, despite its clinical discontinuation, remains a cornerstone pharmacological tool for the study of histamine H2 receptors. Its well-characterized competitive antagonism provides a reliable means to investigate H2 receptor function in a variety of physiological and pathological contexts. The experimental protocols outlined in this guide offer a framework for researchers to utilize this compound effectively in their studies, contributing to a deeper understanding of histamine signaling and the development of novel therapeutics.
References
- 1. Interaction between the two signal transduction systems of the histamine H2 receptor: desensitizing and sensitizing effects of histamine stimulation on histamine-dependent cAMP production in Chinese hamster ovary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the histamine H2 receptor structural components involved in dual signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Heidenhain pouch distension as a stimulus for acid and pepsin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Molecular Structure and Chemical Properties of Metiamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metiamide, a pioneering but now obsolete pharmaceutical agent, holds a significant place in the history of rational drug design as a potent and selective histamine H2 receptor antagonist. It was a critical intermediate in the development of cimetidine, the first blockbuster drug for peptic ulcer disease. This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and pharmacological profile of this compound. Detailed experimental protocols for key assays are provided, alongside a quantitative summary of its biological activity. Visualizations of its mechanism of action, structure-activity relationships, and experimental workflows are included to facilitate a deeper understanding of this important molecule.
Molecular Structure and Identification
This compound, with the IUPAC name 1-methyl-3-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]thiourea, is a derivative of imidazole. Its development from the earlier, less potent antagonist burimamide involved key structural modifications: the introduction of a thioether linkage in the side chain and a methyl group on the imidazole ring. These changes enhanced the compound's potency and oral bioavailability.[1][2]
Table 1: Molecular Identifiers and Structural Details for this compound
| Identifier | Value |
| IUPAC Name | 1-methyl-3-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]thiourea |
| Chemical Formula | C9H16N4S2 |
| Molecular Weight | 244.38 g/mol |
| CAS Number | 34839-70-8 |
| SMILES | CNC(=S)NCCSCc1nc[nH]c1C |
| InChI Key | FPBPLBWLMYGIQR-UHFFFAOYSA-N |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile. It is a hydrophilic molecule, a characteristic that distinguishes it from the more lipophilic H1 receptor antagonists.[1]
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| pKa (Strongest Basic) | 6.91 | DrugBank Online[1] |
| pKa (Strongest Acidic) | 13.34 | DrugBank Online[1] |
| logP | 0.5 | HANSCH,C & LEO,AJ (1985) |
| Water Solubility | 0.0287 mg/mL | ALOGPS |
| Polar Surface Area | 52.74 Ų | Chemaxon |
| Rotatable Bond Count | 5 | Chemaxon |
| Hydrogen Bond Donors | 3 | Chemaxon |
| Hydrogen Bond Acceptors | 1 | Chemaxon |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from 2-((5-methyl-4-imidazolyl)methylthio)ethylamine.
Detailed Synthesis Protocol
Step 1: Formation of the Isothiocyanate Intermediate A solution of 2-((5-methyl-4-imidazolyl)methylthio)ethylamine (3.42 g, 0.02 mol) in dry pyridine (15 ml) is slowly added under a dry nitrogen atmosphere to a stirred solution of N,N'-dicyclohexylcarbodiimide (4.12 g, 0.02 mol) and carbon disulphide (20 ml) in dry pyridine (10 ml) at -10°C. The reaction mixture is stirred for 4 hours at -10°C and then for 18 hours at room temperature. The resulting mixture is filtered. The filtrate is then evaporated to dryness. The residue is dissolved in warm acetonitrile, and the solution is cooled and filtered. The filtrate is again evaporated to dryness to yield the isothiocyanate intermediate.
Step 2: Reaction with Methylamine The residue from the previous step is boiled for five minutes with an excess of aqueous methylamine. Upon cooling, the solid product crystallizes. This solid is then recrystallized from water to give N-methyl-N'-[2-(5-methyl-4-imidazolylmethylthio)ethyl]thiourea (this compound).
Mechanism of Action
This compound functions as a competitive antagonist at the histamine H2 receptor, which is predominantly found on the basolateral membrane of parietal cells in the stomach.
Histamine H2 Receptor Signaling Pathway
Caption: this compound competitively inhibits histamine binding to the H2 receptor.
Histamine, upon binding to the H2 receptor, activates a Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), leading to the phosphorylation and activation of the H+/K+ ATPase (proton pump), resulting in gastric acid secretion. This compound, by competitively blocking the binding of histamine to the H2 receptor, prevents this signaling cascade and thereby reduces gastric acid secretion.
Structure-Activity Relationship
The development of this compound from Burimamide, and its subsequent modification to Cimetidine, is a classic example of rational drug design aimed at improving potency and reducing toxicity.
Caption: Key structural modifications from Burimamide to Cimetidine.
The introduction of the electron-withdrawing thioether in the side chain and the methyl group on the imidazole ring in this compound compared to Burimamide increased its population of the active tautomer at physiological pH, leading to enhanced antagonist potency. However, the thiourea group in this compound was associated with cases of agranulocytosis. This led to the replacement of the thiourea with a cyanoguanidine group in Cimetidine, which retained the desired antagonist activity while significantly reducing the risk of this serious adverse effect.
Pharmacological Data
This compound's efficacy as a histamine H2 receptor antagonist has been quantified in various in vitro and in vivo models.
Table 3: Pharmacological Activity of this compound
| Parameter | Species/Tissue | Model | Value | Reference |
| pA2 | Rat | Isolated Whole Stomach | 5.91 | J Physiol (1976) |
| pKB | Mouse | Isolated Stomach | ~1 log unit lower than in atrium/uterus | Br J Pharmacol (1980) |
| ED50 (vs. Histamine) | Dog | Heidenhain Pouch (IV) | 4 µmol/kg | J Pharmacol Exp Ther (1975) |
| Potency vs. Burimamide | Dog | Gastric Secretion (IV) | 15-17 times more potent | J Pharmacol Exp Ther (1975) |
| Ki | Guinea Pig | Dispersed Gastric Mucosal Cells | 4 x 10⁻⁸ M | PubMed |
| IC50 (vs. Histamine) | Human | In vivo | Not explicitly stated for this compound | - |
Experimental Protocols
Inhibition of Histamine-Stimulated Gastric Acid Secretion in the Isolated Perfused Rat Stomach
This in vitro method allows for the quantitative assessment of the effects of histamine H2 receptor antagonists on gastric acid secretion.
Caption: Workflow for assessing this compound's effect on gastric acid secretion.
Methodology:
-
Preparation: An immature rat is euthanized, and the stomach is isolated.
-
Perfusion: The lumen of the stomach is perfused with a physiological saline solution at a constant rate.
-
Monitoring: The pH of the perfusate is continuously monitored using a pH electrode to determine the hydrogen ion concentration and, consequently, the rate of acid secretion.
-
Basal Secretion: A stable basal acid secretion rate is established.
-
Stimulation: Histamine is added to the perfusion fluid at various concentrations to generate a dose-response curve for acid secretion.
-
Antagonist Application: The preparation is then exposed to a fixed concentration of this compound.
-
Inhibition Measurement: The dose-response to histamine is re-determined in the presence of this compound. A parallel shift in the dose-response curve to the right is indicative of competitive antagonism.
-
Data Analysis: The dose ratio (the ratio of the concentration of histamine required to produce the same response in the presence and absence of the antagonist) is calculated. A Schild plot of log(dose ratio - 1) versus log[this compound concentration] is constructed to determine the pA2 value, a measure of the antagonist's affinity.
Histamine H2 Receptor Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound for the histamine H2 receptor by measuring its ability to compete with a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the histamine H2 receptor (e.g., guinea pig cerebral cortex).
-
Radioligand: A radiolabeled H2 receptor antagonist with high affinity, such as [³H]tiotidine, is used.
-
Incubation: A constant concentration of the radioligand is incubated with the membrane preparation in the absence or presence of increasing concentrations of unlabeled this compound.
-
Equilibrium: The incubation is carried out for a sufficient time to reach binding equilibrium (e.g., 40 minutes at 4°C).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Clinical Significance and Legacy
This compound demonstrated significant efficacy in reducing gastric acid secretion and promoting the healing of peptic ulcers in clinical trials. However, its clinical use was curtailed due to the emergence of agranulocytosis, a serious and potentially fatal blood disorder, in some patients. This adverse effect was attributed to the thiourea group in its structure. The experience with this compound underscored the importance of thorough toxicological evaluation and led to the development of cimetidine, where the thiourea moiety was replaced, heralding a new era in the safe and effective treatment of acid-related gastrointestinal disorders.
Conclusion
This compound remains a molecule of significant academic and historical importance in medicinal chemistry and pharmacology. Its development was a landmark in the application of rational drug design principles, leading to a profound understanding of the role of histamine H2 receptors in gastric acid secretion. While its clinical application was short-lived due to safety concerns, the lessons learned from this compound were instrumental in the subsequent development of safer and more effective H2 receptor antagonists that have benefited millions of patients worldwide. This guide has provided a detailed technical overview of this compound, intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
References
The Pivotal Role of Metiamide in the Rational Design of Cimetidine
An In-depth Technical Guide:
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document elucidates the critical, albeit transient, role of Metiamide in the development of Cimetidine, the first blockbuster H₂ receptor antagonist. We will explore the logical, data-driven progression from the initial lead compound, Burimamide, to the more potent this compound, and critically, how this compound's unforeseen toxicity directly informed the synthesis of the safer, clinically successful Cimetidine.
Introduction: The Quest for a Histamine H₂ Receptor Antagonist
In the mid-20th century, peptic ulcer disease was a debilitating condition often requiring surgical intervention. It was known that histamine stimulated gastric acid secretion, but traditional antihistamines (H₁ antagonists) were ineffective in blocking this action. This suggested the existence of a second, distinct histamine receptor, later termed the H₂ receptor.[1] Sir James Black and his team at Smith, Kline & French embarked on a pioneering project of rational drug design to develop a selective H₂ antagonist.[2][3]
The initial breakthrough was the synthesis of Burimamide , the first compound to demonstrate specific H₂ receptor antagonism.[4] However, Burimamide suffered from poor oral bioavailability and insufficient potency for clinical use, largely due to the high pKa of its imidazole ring, which was significantly ionized at physiological pH. This set the stage for the development of a more refined successor.
The Rise of this compound: A Leap in Potency
To overcome the limitations of Burimamide, two key structural modifications were made, leading to the synthesis of this compound in 1972.
-
Introduction of a Thioether Linkage: Replacing a methylene group in Burimamide's side chain with a sulfur atom (a thioether) slightly reduced the pKa of the imidazole ring, decreasing its ionization.
-
Addition of a 4-Methyl Group: Incorporating a methyl group at the 4-position of the imidazole ring had a crucial electron-donating effect. This modification favored the existence of the specific tautomer of the imidazole ring that binds more effectively to the H₂ receptor, thereby significantly increasing antagonist activity.
These rational modifications resulted in this compound, a compound that was approximately ten times more potent than Burimamide and possessed good oral activity.
Pharmacological Profile and Quantitative Comparison
This compound's mechanism of action is as a competitive antagonist at the H₂-receptor on the basolateral membrane of gastric parietal cells, blocking histamine from binding and thereby reducing gastric acid secretion. Its efficacy was established through a series of rigorous in vitro and in vivo experiments.
The following tables summarize the key quantitative data comparing the properties and potency of the H₂ antagonists in this developmental lineage.
Table 1: Physicochemical and In Vitro Potency Data
| Compound | Imidazole Ring pKa | % Ionized at pH 7.4 | In Vitro Potency (Kb, µM)¹ | Relative Potency (vs. Burimamide) |
|---|---|---|---|---|
| Burimamide | ~7.25 | ~40% | 7.80 | 1x |
| This compound | 6.80 | ~20% | 0.92 | ~8.5x |
| Cimetidine | 6.80 | ~20% | - | - |
¹ Dissociation constant (Kb) determined on isolated guinea-pig atrial muscle. Data sourced from references.
Table 2: In Vivo Potency Data (Inhibition of Gastric Acid Secretion)
| Compound | Animal Model | Stimulant | Route | Potency (ED₅₀) |
|---|---|---|---|---|
| This compound | Dog (Heidenhain Pouch) | Histamine | IV | 3.1 µmol/kg |
| This compound | Dog (Heidenhain Pouch) | Pentagastrin | IV | 6.1 µmol/kg |
| This compound | Dog (Heidenhain Pouch) | Liver Extract | Oral | 16 µmol/kg |
| This compound | Rat (Gastric Fistula) | Basal Secretion | Oral | ~25 µmol/kg |
| Cimetidine | - | - | - | ~2x this compound (in vivo) |
Data sourced from references.
Key Experimental Protocols
The evaluation of these H₂ antagonists relied on established pharmacological models to assess both receptor-specific activity and physiological effects on acid secretion.
This assay is a classic model for H₂ receptor activity, as histamine increases the rate and force of atrial contraction via H₂ receptor stimulation.
-
Methodology:
-
A guinea pig atrium is dissected and suspended in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at a constant temperature (37°C) and aerated with carbogen (95% O₂, 5% CO₂).
-
The tissue is connected to an isometric force transducer to record contractions.
-
A cumulative concentration-response curve to histamine is established to determine the baseline agonist effect.
-
The tissue is then incubated with a fixed concentration of the antagonist (e.g., this compound) for a set period.
-
A second histamine concentration-response curve is generated in the presence of the antagonist.
-
A competitive antagonist will cause a parallel rightward shift in the dose-response curve. The magnitude of this shift is used to calculate the dissociation constant (Kb), a measure of antagonist potency.
-
This surgical model allows for the direct collection and measurement of gastric acid from a vagally denervated portion of the stomach, providing a clear assessment of agents that inhibit acid secretion.
-
Methodology:
-
Dogs are surgically prepared with a Heidenhain pouch, a small portion of the acid-secreting fundus of the stomach formed into a sac, with a cannula to the exterior.
-
After recovery, conscious dogs are placed in a harness.
-
A continuous intravenous infusion of a secretagogue (e.g., histamine or pentagastrin) is administered to induce a stable, maximal plateau of acid secretion.
-
Gastric juice is collected from the pouch in 15-minute intervals, and the volume and acid concentration (via titration with NaOH) are measured.
-
Once a stable secretory plateau is reached, the antagonist (this compound) is administered either intravenously or orally.
-
The resulting inhibition of acid output is measured, and the dose required to produce a 50% reduction (ED₅₀) is calculated.
-
Mandatory Visualizations
Caption: Logical progression from histamine to the first H₂ antagonists.
Caption: Mechanism of histamine-induced acid secretion and its blockade.
Caption: Standard workflow for screening and confirming H₂ antagonists.
The Flaw: this compound's Toxicity
This compound showed great promise in early clinical trials that began in 1973, effectively healing peptic ulcers. However, a serious and unacceptable side effect emerged: a small number of patients developed reversible granulocytopenia or agranulocytosis, a dangerous reduction in white blood cells. This toxicity was traced to the thiourea moiety in this compound's structure. The risk of bone marrow toxicity was too great, and all clinical trials with this compound were halted.
Subsequent in vitro studies on murine bone marrow cells quantified this toxicity, showing that stromal fibroblast progenitors (CFU-F) were particularly sensitive to this compound.
Table 3: In Vitro Bone Marrow Toxicity of this compound
| Cell Type | Assay | ID₅₀ (50% Inhibition) |
|---|---|---|
| Stromal Fibroblast Progenitors | CFU-F | 17 µg/ml |
| Granulocyte/Macrophage Progenitors | CFU-GM | 180 µg/ml |
Data sourced from reference.
The Solution: Rational Design of Cimetidine
The discovery of this compound's thiourea-induced toxicity was not a complete failure but a critical lesson. The research team had already anticipated this potential issue and had begun work on non-thiourea analogues. The challenge was to replace the thiourea group with a substitute that was electronically similar—maintaining the neutral, polar character required for receptor binding—but devoid of toxicity.
The solution was to replace the thiocarbonyl group (C=S) of the thiourea with a cyanoguanidine group.
-
Why Cyanoguanidine? The cyano group is strongly electron-withdrawing. This property reduces the basicity of the guanidine group, making it predominantly un-ionized at physiological pH, thus mimicking the electronic properties of the thiourea group. Guanidines themselves are naturally occurring and were predicted to be well-tolerated.
The resulting compound, Cimetidine , retained the potent H₂-antagonist activity of this compound (being at least as effective, and in some measures more so) but did not cause agranulocytosis. A patent for Cimetidine was filed in September 1973, and it was approved for use in the UK in 1976, becoming a revolutionary treatment for peptic ulcer disease and the world's first blockbuster drug.
Conclusion
This compound stands as a quintessential example of a successful intermediate in drug discovery. While it was never commercialized, its development was a triumph of rational design that validated the H₂ receptor hypothesis and demonstrated that potent, orally active antagonists were achievable. More importantly, its clinical failure provided the crucial insight into a specific structural liability—the thiourea group. This knowledge allowed for a final, precise, and rational modification, leading directly to the synthesis of Cimetidine. The story of this compound is a powerful illustration of how understanding a compound's failures can be just as important as understanding its successes on the path to a safe and effective therapeutic agent.
References
- 1. Characterization and development of cimetidine as a histamine H2-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. James Black (pharmacologist) - Wikipedia [en.wikipedia.org]
- 3. The major impacts of James Black's drug discoveries on medicine and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The development of cimetidine: 1964-1976. A human story - PubMed [pubmed.ncbi.nlm.nih.gov]
The Binding Affinity of Metiamide to Histamine H2 Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of Metiamide to the histamine H2 receptor. This compound, a competitive antagonist of the histamine H2 receptor, played a crucial role in the development of anti-ulcer therapies. This document summarizes the quantitative data available, details the experimental protocols used for its characterization, and visualizes the relevant biological and experimental frameworks.
Quantitative Binding Affinity Data
Direct radioligand binding studies to determine the affinity (Ki, Kd, or IC50) of this compound for the histamine H2 receptor have been historically challenging. Early attempts using tritiated this compound ([³H]-Metiamide) were largely unsuccessful in specifically labeling the H2 receptor with high affinity and low non-specific binding, leading to a scarcity of direct binding data in the literature.
Consequently, the most reliable quantitative measure of this compound's affinity comes from functional assays, which measure the antagonist's ability to inhibit the physiological response to an agonist (histamine). The pA2 value, derived from a Schild analysis, is the primary metric used to define this compound's potency. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
| Parameter | Value | Species | Tissue/Preparation | Assay Type | Reference |
| pA2 | 5.91 | Rat | Isolated Whole Stomach | Functional Assay (Schild Analysis) | [1][2] |
Note: A pA2 value of 5.91 corresponds to a dissociation constant (Kb) of approximately 1.23 µM. This value reflects this compound's functional antagonist potency at the H2 receptor.
Experimental Protocols
The characterization of this compound's interaction with the histamine H2 receptor has primarily relied on functional assays, specifically Schild analysis for competitive antagonism. While direct binding assays with [³H]-Metiamide were problematic, the principles of competitive radioligand binding assays are still relevant for understanding how its affinity could be determined using a more suitable radioligand.
Functional Assay: Schild Analysis for pA2 Determination
This protocol describes a typical experimental setup for determining the pA2 value of this compound by assessing its antagonism of histamine-induced gastric acid secretion in an isolated rat stomach preparation.[1][2]
Objective: To quantify the competitive antagonism of this compound at the histamine H2 receptor by determining its pA2 value.
Materials:
-
Isolated whole stomach from immature rats.
-
Krebs-Henseleit solution (or similar physiological buffer), gassed with 95% O₂ / 5% CO₂.
-
Histamine dihydrochloride (agonist).
-
This compound (antagonist).
-
Perfusion system for the stomach lumen.
-
pH electrode and meter for continuous monitoring of perfusate pH.
-
Water bath for maintaining organ temperature at 37°C.
Procedure:
-
Preparation of the Isolated Stomach: The stomach is isolated from an immature rat and mounted in an organ bath containing physiological buffer at 37°C. The lumen of the stomach is perfused with buffer at a constant rate.
-
Basal Secretion Measurement: The basal acid secretion is measured by continuously monitoring the pH of the perfusate.
-
Histamine Dose-Response Curve (Control): A cumulative concentration-response curve for histamine is generated. Increasing concentrations of histamine are added to the organ bath, and the resulting decrease in the pH of the perfusate (indicating acid secretion) is recorded.
-
Incubation with this compound: The preparation is washed to remove histamine and allowed to return to basal conditions. A fixed concentration of this compound is then added to the organ bath and allowed to equilibrate for a predetermined period.
-
Histamine Dose-Response Curve (in the presence of this compound): In the continued presence of this compound, a second cumulative concentration-response curve for histamine is generated.
-
Repeat with Different this compound Concentrations: Steps 4 and 5 are repeated with at least two other concentrations of this compound.
-
Data Analysis (Schild Plot):
-
For each concentration of this compound, the dose ratio (DR) is calculated. The DR is the ratio of the EC50 of histamine in the presence of this compound to the EC50 of histamine in the absence of this compound.
-
A Schild plot is constructed by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[this compound]) on the x-axis.
-
For a competitive antagonist, the data should yield a straight line with a slope of 1. The x-intercept of this line is the pA2 value.
-
Radioligand Binding Assay (Competitive Inhibition)
This protocol describes a general framework for a competitive radioligand binding assay that could be used to determine the Ki of this compound for the H2 receptor, using a suitable radiolabeled antagonist (e.g., [³H]-tiotidine) that was developed later.
Objective: To determine the binding affinity (Ki) of this compound for the histamine H2 receptor by measuring its ability to displace a specific radioligand.
Materials:
-
Tissue preparation containing histamine H2 receptors (e.g., guinea pig cerebral cortex membranes).
-
Radiolabeled H2 receptor antagonist (e.g., [³H]-tiotidine).
-
Unlabeled this compound.
-
Assay buffer (e.g., Tris-HCl buffer with appropriate ions).
-
Filtration apparatus (e.g., glass fiber filters and a cell harvester).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: The tissue is homogenized in a suitable buffer and centrifuged to isolate the membrane fraction containing the H2 receptors. The protein concentration of the membrane preparation is determined.
-
Assay Setup: In a series of tubes or a microplate, the following are added:
-
A fixed amount of the membrane preparation.
-
A fixed concentration of the radioligand (typically at or below its Kd value).
-
Increasing concentrations of unlabeled this compound.
-
Control tubes for total binding (no unlabeled ligand) and non-specific binding (a high concentration of a potent unlabeled H2 antagonist).
-
-
Incubation: The mixture is incubated at a specific temperature for a time sufficient to reach binding equilibrium.
-
Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through. The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification of Bound Radioactivity: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is counted using a scintillation counter.
-
Data Analysis:
-
The specific binding at each concentration of this compound is calculated by subtracting the non-specific binding from the total binding.
-
The data are plotted as the percentage of specific binding versus the logarithm of the this compound concentration.
-
A sigmoidal curve is fitted to the data to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Histamine H2 Receptor Signaling Pathway
The histamine H2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit.[3]
Caption: Canonical signaling pathway of the histamine H2 receptor.
Experimental Workflow for Schild Analysis
The following diagram illustrates the logical flow of a Schild analysis experiment to determine the pA2 value of an antagonist like this compound.
Caption: Workflow for determining the pA2 value using Schild analysis.
Competitive Radioligand Binding Assay Workflow
This diagram outlines the steps involved in a competitive binding assay to determine the inhibitory constant (Ki) of a compound.
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. A quantitative study of this compound, a histamine H2-antagonist, on the isolated whole rat stomach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A quantitative study of this compound, a histamine H2-antagonist, on the isolated whole rat stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Pharmacokinetics and Pharmacodynamics of Metiamide in Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metiamide, a histamine H2-receptor antagonist, represents a significant milestone in the pharmacological management of acid-related gastrointestinal disorders. As a precursor to the more widely known cimetidine, its study in animal models has been crucial in elucidating the role of histamine H2 receptors in gastric acid secretion and in establishing the foundation for the development of subsequent H2 blockers. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound in various animal models, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Pharmacodynamics of this compound
This compound exerts its pharmacodynamic effects primarily by competitively antagonizing the action of histamine at H2 receptors on the basolateral membrane of gastric parietal cells.[1] This blockade inhibits histamine-stimulated gastric acid secretion.[1] The following tables summarize the key pharmacodynamic parameters of this compound in different animal models.
Table 1: In Vivo Pharmacodynamic Parameters of this compound
| Animal Model | Parameter | Value | Stimulant | Route of Administration | Reference |
| Dog (Heidenhain Pouch) | ED₅₀ | 16 µmol/kg | Histamine (maximal stimulation) | Oral | [2] |
| Dog (Heidenhain Pouch) | ED₅₀ | Not specified | Carbachol | Intravenous Injection | [2] |
| Dog | Potency vs. Burimamide | 15 to 17 times more potent | Histamine and its methyl derivatives | Continuous Intravenous Infusion | |
| Rat (Gastric Fistula) | Oral ED₅₀ | ~25 µmol/kg | Basal secretion | Oral | [2] |
| Rat (Lumen-perfused stomach) | ED₅₀ | Not specified | Histamine or Pentagastrin | Rapid Intravenous Injection |
Note: ED₅₀ (Effective Dose, 50%) is the dose that produces 50% of the maximal response.
Table 2: In Vitro Pharmacodynamic Parameters of this compound
| Animal Model | Preparation | Parameter | Value | Stimulant | Reference |
| Rat | Isolated whole stomach | pA₂ | 5.91 | Histamine |
Note: pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift to the right in the agonist's concentration-response curve.
Pharmacokinetics of this compound
Detailed quantitative pharmacokinetic data for this compound, including parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and elimination half-life, are not extensively reported in the publicly available scientific literature for common animal models like rats and dogs. While several studies confirm its oral activity and use via intravenous administration, they primarily focus on the resulting pharmacodynamic effects (i.e., inhibition of gastric acid secretion) rather than the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
One study in rats using radiolabelled this compound indicated a relationship between plasma concentration and the dose-response effect on histamine-stimulated acid secretion, which is consistent with its mechanism of action. However, specific pharmacokinetic values were not provided. The lack of comprehensive ADME data for this compound is likely due to its rapid replacement in clinical development by cimetidine, which exhibited a more favorable safety profile.
For context, studies on the closely related H2-receptor antagonist, cimetidine, in dogs have shown rapid absorption after oral administration (Tmax ≈ 0.5 hours) and a plasma half-life of approximately 1.6 hours following intravenous administration. It is plausible that this compound exhibits a somewhat similar pharmacokinetic profile, but this remains speculative without direct experimental data.
Experimental Protocols
Heidenhain Pouch Dog Model for Gastric Secretion Studies
The Heidenhain pouch dog model is a classic and frequently cited in vivo preparation for studying gastric acid secretion.
Methodology:
-
Surgical Preparation: A portion of the fundic part of the stomach, which is rich in parietal cells, is surgically separated from the main stomach to form a pouch. The vagal nerve supply to this pouch is severed, making it a denervated pouch. The pouch is then equipped with a cannula that exits through the abdominal wall, allowing for the collection of gastric secretions.
-
Animal Acclimatization: Post-surgery, dogs are allowed to recover fully and are accustomed to the experimental setup.
-
Experimental Procedure:
-
Dogs are typically fasted overnight before the experiment.
-
A baseline collection of gastric juice from the pouch is performed to measure basal acid output.
-
A secretagogue, such as histamine or pentagastrin, is administered, often as a continuous intravenous infusion, to induce a steady state of acid secretion.
-
Once a stable secretory rate is achieved, this compound is administered, either as a bolus intravenous injection or a continuous infusion.
-
Gastric juice is collected from the pouch at regular intervals throughout the experiment.
-
The volume of the collected gastric juice is measured, and the acid concentration is determined by titration with a standardized base (e.g., 0.01 N NaOH) to a neutral pH.
-
The acid output is then calculated (volume × concentration) and expressed as mEq/unit time.
-
Caption: Workflow for assessing this compound's effect in Heidenhain pouch dogs.
Isolated Perfused Rat Stomach Model
This in vitro model allows for the study of gastric acid secretion in a controlled environment, free from systemic neural and hormonal influences.
Methodology:
-
Surgical Preparation: A rat is anesthetized, and the stomach is surgically isolated. The celiac artery is cannulated for vascular perfusion, and the portal vein is cannulated for the outflow of the perfusate. A catheter is inserted into the esophagus and another at the pylorus for luminal perfusion.
-
Perfusion:
-
Vascular Perfusion: The stomach is perfused through the celiac artery with a physiological salt solution (e.g., Krebs-Ringer bicarbonate buffer), often containing erythrocytes to ensure adequate oxygenation. The perfusate is warmed and gassed with 95% O₂ / 5% CO₂.
-
Luminal Perfusion: The lumen of the stomach is perfused with a solution (e.g., distilled water or saline) to collect the secreted acid.
-
-
Experimental Procedure:
-
A baseline period is established to measure spontaneous acid secretion.
-
Stimulants (e.g., histamine, pentagastrin) and inhibitors (e.g., this compound) are added to the vascular perfusate.
-
The luminal effluent is collected at regular intervals.
-
The pH of the effluent is continuously monitored, or samples are collected for titration to determine the acid output.
-
Signaling Pathway of this compound Action
This compound functions by blocking the histamine H2 receptor, a G-protein coupled receptor (GPCR). The binding of histamine to the H2 receptor on parietal cells normally triggers a signaling cascade that leads to the secretion of gastric acid. This compound competitively inhibits this initial step.
References
Metiamide: A Comprehensive Analysis of its Inhibitory Effects on Basal and Stimulated Gastric Acid Secretion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metiamide, a histamine H2-receptor antagonist, has played a significant role in the pharmacological exploration of gastric acid secretion. This technical guide provides an in-depth analysis of this compound's effects on both basal and stimulated gastric acid output, drawing upon key experimental findings. The document summarizes quantitative data, details experimental protocols, and visualizes the underlying physiological mechanisms.
Core Mechanism of Action
This compound functions as a competitive antagonist at the histamine H2-receptors located on the basolateral membrane of parietal cells in the gastric mucosa. By blocking these receptors, this compound effectively inhibits the stimulatory action of histamine on gastric acid secretion. This action is pivotal as histamine is a key local regulator of acid production, mediating the effects of other secretagogues like gastrin and acetylcholine.
Signaling Pathway of Gastric Acid Secretion and this compound's Point of Intervention
The following diagram illustrates the principal signaling pathways that regulate gastric acid secretion by the parietal cell and the specific point of inhibition by this compound.
Effect on Basal Gastric Acid Secretion
This compound has been demonstrated to significantly reduce basal, or inter-digestive, gastric acid secretion. This effect is attributed to the blockade of tonic histamine stimulation of the parietal cells.
| Study Focus | Model | This compound Dose | Effect on Basal Acid Secretion | Reference |
| Basal Secretion | Duodenal Ulcer Patients | 200 mg (oral) | Prompt and significant decrease | [1] |
| Basal Secretion | Unrestrained Pylorus-Occluded Rats | Not specified | Significantly reduced volume and total acid output | [2] |
| Basal Secretion | Man | Not specified | Does not lower basal serum gastrin | [3] |
| Spontaneous Secretion | Isolated Whole Rat Stomach | 3 x 10⁻⁶ M and 3 x 10⁻⁵ M | Did not significantly reduce spontaneous secretion | [4] |
Effect on Stimulated Gastric Acid Secretion
This compound's inhibitory action is more pronounced on stimulated gastric acid secretion. It effectively antagonizes the effects of various secretagogues, including histamine, pentagastrin (a synthetic gastrin analogue), and cholinergic agents.
Histamine-Stimulated Secretion
As a direct antagonist, this compound exhibits competitive inhibition of histamine-stimulated acid secretion.
| Study Focus | Model | This compound Concentration/Dose | Effect on Histamine-Stimulated Secretion | Reference |
| Competitive Antagonism | Isolated Guinea Pig Gastric Mucosa | Not specified | Behaved like a competitive antagonist | [5] |
| Dose-Response | Isolated Whole Rat Stomach | 3 x 10⁻⁶ M and 3 x 10⁻⁵ M | Caused a parallel displacement of the histamine dose-response curve, indicating competitive antagonism. pA2 value of 5.91. | |
| H2-Receptor Blockade | Conscious Heidenhain Pouch Rat | 0.15 µmol·kg⁻¹·min⁻¹ (I.V.) | Significantly inhibited the acid secretory response to histamine (in the presence of mepyramine) | |
| H2-Receptor Antagonism | Isolated Mouse Stomach | 5 x 10⁻⁴ M | Produced significant inhibition with a linear and parallel displacement of the histamine dose-response curve to the right |
Pentagastrin-Stimulated Secretion
This compound also potently inhibits pentagastrin-stimulated acid secretion, suggesting that the effect of gastrin is largely mediated by histamine release from enterochromaffin-like (ECL) cells.
| Study Focus | Model | This compound Dose/Concentration | Effect on Pentagastrin-Stimulated Secretion | Reference |
| Inhibition in Humans | Duodenal and Gastric Ulcer Patients | Not specified | Inhibited both the maximal secretory response and decreased sensitivity to pentagastrin | |
| Inhibition in Rats | Conscious Heidenhain Pouch Rat | 0.15 µmol·kg⁻¹·min⁻¹ (I.V.) | Significantly inhibited the acid secretory response | |
| Nature of Inhibition | Isolated Mouse Stomach | 5 x 10⁻⁴ M | Marked reduction of the maximal acid secretory response, suggesting a non-competitive nature of inhibition in this model | |
| Combined Drug Effect | Man | Not specified | Additive inhibitory effect on volume secretion when combined with propantheline (an anticholinergic) |
Other Stimulants
This compound's effect has been investigated with other secretagogues, providing further insight into the intricate regulation of gastric acid secretion.
| Study Focus | Model | Stimulant | This compound Dose/Concentration | Effect | Reference |
| Cholinergic Stimulation | Conscious Heidenhain Pouch Rat | Bethanechol | 0.15 µmol·kg⁻¹·min⁻¹ (I.V.) | Did not inhibit | |
| Cholinergic Stimulation | Conscious Heidenhain Pouch Rat | Bethanechol | 1.0 µmol·kg⁻¹·min⁻¹ (I.V.) | Produced a significant inhibition | |
| Cholinergic Stimulation | Isolated Mouse Stomach | Acetylcholine | 5 x 10⁻⁵ M | Did not cause significant inhibition | |
| Vagal Stimulation | Dogs | 2-deoxy-d-glucose | 25 mg | Depressed acid stimulation | |
| Food Stimulation | Duodenal Ulcer Patients | Peptone meal | Not specified | Inhibited meal-stimulated acid secretion | |
| cAMP Pathway | Isolated Mouse Stomach | Dibutyryl cyclic AMP | 5 x 10⁻⁵ M to 10⁻⁴ M | Did not antagonize stimulation |
Experimental Protocols
The following outlines the methodologies employed in key studies investigating this compound's effects.
In Vivo: Conscious Heidenhain Pouch Rat
This model allows for the collection of pure gastric juice, free from food and salivary contamination, in a conscious animal.
In Vitro: Isolated Perfused Stomach
This preparation allows for the study of gastric secretion in a controlled environment, free from central nervous and hormonal influences.
Conclusion
This compound is a potent inhibitor of both basal and stimulated gastric acid secretion. Its mechanism of action is centered on the competitive antagonism of histamine at the H2-receptors on parietal cells. The extensive research on this compound has been instrumental in elucidating the central role of histamine in the regulation of gastric acid secretion and has paved the way for the development of subsequent, more refined H2-receptor antagonists for the treatment of acid-related disorders. The quantitative data and experimental models detailed in this guide provide a solid foundation for further research and drug development in this area.
References
- 1. Inhibition of gastric acid secretion by this compound in Zollinger-Ellison syndrome | Semantic Scholar [semanticscholar.org]
- 2. The effects of this compound on gastric secretion and stress ulceration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of histamine H2-receptor blockade with this compound on serum gastrin levels in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A quantitative study of this compound, a histamine H2-antagonist, on the isolated whole rat stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of the actions of cimetidine and this compound on gastric acid secretion in the isolated guinea pig gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
The Thiourea Group in Metiamide: A Technical Deep Dive for Drug Development Professionals
An In-depth Technical Guide on the Core Structural Moiety Responsible for both Potency and Peril in the Histamine H2 Receptor Antagonist, Metiamide.
Introduction
This compound, a historically significant histamine H2 receptor antagonist, stands as a pivotal molecule in the development of anti-ulcer therapeutics. Its journey from a promising clinical candidate to a compound withdrawn due to safety concerns offers invaluable lessons in drug design and development. At the heart of this compound's biological activity and its ultimate downfall lies the thiourea group. This in-depth technical guide provides a comprehensive examination of the thiourea moiety within this compound's structure, its role in H2 receptor antagonism, the experimental protocols used for its characterization, and the toxicological implications that necessitated its replacement.
The Chemical Architecture of this compound and the Thiourea Group
This compound, chemically known as N-Methyl-N'-(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)thiourea, is a structural analogue of histamine. Its design was a rational step forward from the first H2 antagonist, burimamide. The structure of this compound features an imidazole ring, a flexible thioether side chain, and the critical thiourea group.[1]
The thiourea group (-NH-C(=S)-NH-) in this compound is a key contributor to its pharmacodynamic profile. It is an uncharged, polar group that is isosteric to the urea and guanidine groups.[2] This lack of charge at physiological pH is a crucial distinction from histamine, which possesses a positively charged amino group, and is believed to contribute to its antagonist activity at the H2 receptor.[3]
The Role of the Thiourea Group in H2 Receptor Antagonism
The development of this compound from its predecessor, burimamide, involved key structural modifications that enhanced its potency. These changes, including the addition of a methyl group to the imidazole ring and the substitution of a thioether for a methylene group in the side chain, resulted in this compound being approximately ten times more potent than burimamide in inhibiting histamine-stimulated gastric acid release.[1] The thiourea group plays a crucial role in the molecule's interaction with the H2 receptor.
Histamine H2 receptors are G-protein coupled receptors (GPCRs) that, upon activation by histamine, stimulate adenylyl cyclase through the Gs alpha subunit. This leads to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA), ultimately resulting in the stimulation of gastric acid secretion by parietal cells.[4] this compound acts as a competitive antagonist at the H2 receptor, blocking the binding of histamine and thereby inhibiting this signaling cascade. The polar, uncharged nature of the thiourea group is thought to be essential for the appropriate interaction with the receptor's binding site, contributing to its antagonist properties.
Quantitative Analysis of this compound's Potency
The potency of this compound as an H2 receptor antagonist has been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data.
| Parameter | Species | Preparation | Value | Reference(s) |
| pA2 | Guinea Pig | Isolated Atrium | 6.0 - 6.1 | |
| pKB | Mouse | Isolated Stomach | 5.08 | |
| ED50 | Rat | Histamine-stimulated gastric acid secretion (i.p.) | 1.85 mg/kg |
Table 1: In Vitro and In Vivo Potency of this compound
| Comparison | Model | Relative Potency | Reference(s) |
| This compound vs. Burimamide | Inhibition of histamine-stimulated gastric acid release | ~10 times more potent | |
| This compound vs. Burimamide | Inhibition of gastric secretion in dogs (continuous i.v. infusion) | 15 to 17 times more potent | |
| This compound vs. Burimamide | Inhibition of gastric secretion in dogs (bolus i.v. injection) | 10 times more potent (on a molar basis) |
Table 2: Comparative Potency of this compound
Experimental Protocols for Characterizing H2 Receptor Antagonism
The evaluation of this compound and other H2 receptor antagonists relies on robust in vitro and in vivo experimental models. Below are detailed methodologies for two commonly employed assays.
Isolated Guinea Pig Atrium Assay
This in vitro preparation is a classic model for studying H2 receptor activity, as histamine exerts a positive chronotropic effect (increase in heart rate) mediated by H2 receptors.
Protocol:
-
Tissue Preparation: A guinea pig is euthanized, and the heart is rapidly excised and placed in oxygenated Krebs-Henseleit solution. The spontaneously beating right atrium is dissected and mounted in an organ bath containing the Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Recording: The atrial contractions are recorded isometrically using a force transducer connected to a data acquisition system. The heart rate is derived from the contraction frequency.
-
Experimental Procedure:
-
An equilibration period is allowed for the preparation to stabilize.
-
A cumulative concentration-response curve to histamine is established to determine the baseline agonist response.
-
The preparation is washed, and after a recovery period, it is incubated with a specific concentration of this compound for a predetermined time.
-
A second cumulative concentration-response curve to histamine is then generated in the presence of this compound.
-
-
Data Analysis: The antagonistic effect of this compound is quantified by the rightward shift of the histamine concentration-response curve. The pA2 value, a measure of the antagonist's affinity, can be calculated using a Schild plot.
Perfused Rat Stomach Assay
This in vivo model allows for the direct measurement of gastric acid secretion and the effect of antagonists under more physiological conditions.
Protocol:
-
Animal Preparation: A rat is anesthetized, and the stomach is surgically exposed. A cannula is inserted into the esophagus, and another is placed at the pylorus to allow for perfusion of the stomach lumen. The gastric artery and vein can also be cannulated for drug administration and blood sampling.
-
Perfusion and Sample Collection: The stomach is perfused with a saline solution at a constant rate. The perfusate is collected at regular intervals, and its volume and acidity are measured by titration with a standard base (e.g., 0.01 N NaOH) to a neutral pH.
-
Experimental Procedure:
-
A basal acid secretion rate is established.
-
Gastric acid secretion is stimulated by a continuous intravenous infusion of histamine.
-
Once a stable stimulated secretion rate is achieved, this compound is administered (intravenously or intraperitoneally).
-
The inhibition of acid secretion is monitored over time.
-
-
Data Analysis: The inhibitory effect of this compound is expressed as the percentage reduction in acid output compared to the stimulated control. The ED50 (the dose required to produce 50% of the maximal inhibitory effect) can be determined from a dose-response curve.
The Downfall of this compound: Thiourea-Induced Agranulocytosis
Despite its promising efficacy, the clinical development of this compound was halted due to an unacceptable incidence of agranulocytosis, a severe and life-threatening reduction in white blood cell count. This toxicity was directly attributed to the thiourea group.
The precise mechanism of thiourea-induced agranulocytosis is thought to be immune-mediated. It is hypothesized that the thiourea moiety or its reactive metabolites can act as haptens, binding to proteins on neutrophils or their precursors in the bone marrow. This drug-protein adduct is then recognized as foreign by the immune system, leading to the formation of antibodies and subsequent destruction of the granulocytes.
From this compound to Cimetidine: The Bioisosteric Replacement of Thiourea
The discovery of this compound's toxicity prompted a search for a bioisosteric replacement for the thiourea group that would retain H2 antagonist activity without the associated hematological side effects. This led to the development of cimetidine, where the thiourea group was replaced by a cyanoguanidine group.
The cyanoguanidine group is also a polar, uncharged moiety at physiological pH, thus mimicking the key physicochemical properties of the thiourea group necessary for H2 receptor antagonism. Cimetidine proved to be a potent H2 antagonist with a greatly improved safety profile, and it went on to become a blockbuster drug for the treatment of peptic ulcers.
Visualizing the Core Concepts
This compound's Structure and the Thiourea Group
Caption: Chemical structure of this compound highlighting the thiourea group.
Histamine H2 Receptor Signaling Pathway and this compound's Mechanism of Action
Caption: this compound competitively antagonizes the histamine H2 receptor signaling pathway.
Logical Progression from Burimamide to Cimetidine
Caption: The developmental evolution from Burimamide to Cimetidine.
Conclusion
The thiourea group in this compound is a classic example of a structural moiety with a dual role in drug action. It was instrumental in achieving high antagonist potency at the histamine H2 receptor, but it also introduced a fatal flaw in the form of severe toxicity. The story of this compound and the subsequent development of cimetidine underscores the importance of meticulous structure-activity and structure-toxicity relationship studies in modern drug discovery. For researchers and drug development professionals, the case of this compound's thiourea group remains a salient reminder of the delicate balance between efficacy and safety that governs the trajectory of any new chemical entity.
References
Methodological & Application
Application Notes and Protocols for the Use of Metiamide in Isolated Stomach Preparations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metiamide is a potent and specific histamine H₂ receptor antagonist, a precursor to the clinically used cimetidine. It serves as an invaluable tool in gastroenterology research, particularly for studying the mechanisms of gastric acid secretion. Isolated stomach preparations provide a powerful ex vivo model to investigate the direct effects of compounds like this compound on gastric function, independent of systemic physiological influences.
These application notes provide a comprehensive protocol for utilizing this compound in isolated rodent stomach preparations to study its inhibitory effects on gastric acid secretion. The protocols and data presented are synthesized from established research methodologies.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on gastric acid secretion in isolated stomach preparations.
Table 1: Inhibitory Effect of this compound on Histamine-Stimulated Acid Secretion in Isolated Rat Stomach
| This compound Concentration (M) | Histamine Concentration (M) | Inhibition of Acid Secretion | pA₂ Value | Reference |
| 3 x 10⁻⁶ | 10⁻⁵ - 10⁻⁴ | Parallel shift in dose-response curve | 5.91 | [1][2] |
| 3 x 10⁻⁵ | 10⁻⁵ - 10⁻⁴ | Parallel shift in dose-response curve | 5.91 | [1][2] |
Note: The pA₂ value is a measure of the affinity of an antagonist for its receptor. A higher pA₂ value indicates a higher affinity.
Table 2: Effect of this compound on Stimulated Acid Secretion in Isolated Mouse Stomach
| Stimulant | This compound Concentration (M) | Effect on Acid Secretion | Reference |
| Histamine | 5 x 10⁻⁴ | Significant inhibition; parallel rightward shift of dose-response curve | [3] |
| Pentagastrin | 5 x 10⁻⁴ | Marked reduction of maximal acid secretory response | |
| Acetylcholine | 5 x 10⁻⁵ | No significant inhibition | |
| Dibutyryl cyclic AMP | 5 x 10⁻⁵ - 10⁻⁴ | No antagonism |
Experimental Protocols
Protocol 1: Isolated Perfused Rat Stomach Preparation
This protocol describes the preparation of an isolated, lumen-perfused rat stomach to measure gastric acid secretion.
Materials:
-
Male Wistar rats (immature)
-
Urethane anesthetic
-
Krebs-Henseleit solution (or similar physiological saline)
-
This compound
-
Histamine dihydrochloride
-
pH electrode and meter
-
Peristaltic pump
-
Dissection tools (scissors, forceps)
-
Cannulas
-
Thermostatically controlled organ bath (37°C)
-
Gas mixture (95% O₂ / 5% CO₂)
Procedure:
-
Animal Preparation: Anesthetize the rat with urethane.
-
Surgical Procedure:
-
Perform a midline laparotomy to expose the abdominal cavity.
-
Ligate the pylorus at the gastroduodenal junction.
-
Carefully dissect the stomach free from surrounding tissues, taking care not to damage the blood supply.
-
Insert a cannula orally into the esophagus and secure it.
-
Insert a second, larger cannula through an incision in the forestomach and direct it towards the pylorus, securing it with a ligature. This will serve as the outlet.
-
-
Perfusion Setup:
-
Transfer the isolated stomach to a thermostatically controlled organ bath maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.
-
Connect the esophageal cannula to a peristaltic pump to perfuse the stomach lumen with pre-warmed and gassed Krebs-Henseleit solution at a constant flow rate.
-
Position the outlet cannula to allow for the collection of the perfusate.
-
-
Measurement of Acid Secretion:
-
Continuously monitor the pH of the collected perfusate using a pH electrode and meter.
-
Calculate the rate of acid secretion from the change in pH and the known flow rate of the perfusate.
-
-
Experimental Protocol with this compound:
-
Allow the preparation to stabilize and establish a basal acid secretion rate.
-
Induce gastric acid secretion by adding histamine to the perfusion solution to achieve a concentration range of 10⁻⁵ to 10⁻⁴ M.
-
Once a stable stimulated secretion rate is achieved, introduce this compound into the perfusion solution at desired concentrations (e.g., 3 x 10⁻⁶ M and 3 x 10⁻⁵ M).
-
Record the new steady-state acid secretion rate in the presence of this compound.
-
To determine the pA₂ value, construct cumulative dose-response curves for histamine in the absence and presence of different concentrations of this compound.
-
Visualizations
Signaling Pathway of Histamine-Stimulated Gastric Acid Secretion and Inhibition by this compound
Caption: this compound competitively antagonizes the histamine H₂ receptor on parietal cells.
Experimental Workflow for Investigating this compound in Isolated Stomach
Caption: Workflow for assessing this compound's effect on gastric acid secretion.
References
- 1. A quantitative study of this compound, a histamine H2-antagonist, on the isolated whole rat stomach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A quantitative study of this compound, a histamine H2-antagonist, on the isolated whole rat stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and stimulated acid secretion from the isolated non-distended and distended mouse stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
Metiamide in Rodent Research: A Detailed Guide to Dosage and Administration
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and protocols for the use of Metiamide, a potent histamine H2-receptor antagonist, in rodent studies. This compound is a crucial tool for investigating the role of histamine in gastric acid secretion and other physiological processes. This guide offers detailed information on dosage calculations, preparation of solutions, and administration protocols to ensure accurate and reproducible experimental outcomes.
Mechanism of Action
This compound functions as a competitive antagonist at the histamine H2-receptor.[1][2] In the stomach, histamine released from enterochromaffin-like (ECL) cells binds to H2-receptors on parietal cells, stimulating the production of cyclic AMP (cAMP) and subsequently activating the proton pump (H+/K+-ATPase) to secrete gastric acid.[3][4][5] this compound blocks this initial step by competing with histamine for H2-receptor binding, thereby inhibiting the downstream signaling cascade and reducing gastric acid secretion.
Signaling Pathway of Histamine-Induced Gastric Acid Secretion and this compound Inhibition
Caption: this compound competitively inhibits the histamine H2-receptor on parietal cells.
Dosage Calculation and Preparation
The molecular weight of this compound is 244.38 g/mol . This value is essential for converting between molar concentrations and mass-based dosages.
Dosage Conversion Formula:
To convert a dose from µM/kg to mg/kg:
Dosage (mg/kg) = Dosage (µM/kg) x Molecular Weight ( g/mol ) / 1000
Example Calculation:
For a 100 µM/kg dose:
100 µM/kg x 244.38 g/mol / 1000 = 24.438 mg/kg
Stock Solution Preparation:
This compound is soluble in dimethyl sulfoxide (DMSO).
-
Recommendation: Prepare a 10 mg/mL stock solution in 100% DMSO. This stock can be stored at -20°C for extended periods. Further dilutions should be made in an appropriate vehicle just before administration.
Recommended Dosages for Rodent Studies
The effective dose of this compound can vary depending on the animal model, the route of administration, and the desired level of inhibition of gastric acid secretion. The following table summarizes dosages reported in the literature for rats and mice.
| Animal Model | Route of Administration | Dosage Range | Reported Effect |
| Rat (in vivo) | Subcutaneous (SC) | 200 mg/kg | Prolonged increase in serum gastrin. |
| Rat (in vivo) | Not Specified | 0.001 - 0.01 µM/kg (0.00024 - 0.0024 mg/kg) | Increased gastric acid secretion. |
| Rat (in vivo) | Not Specified | >20 µM/kg (>4.89 mg/kg) | Decreased gastric acid secretion. |
| Rat (in vivo) | Not Specified | 100 µM/kg (24.44 mg/kg) | Marked suppression of stress ulcers. |
| Mouse (isolated stomach) | Perfusion | 5 x 10⁻⁵ M to 10⁻⁴ M | Inhibition of histamine-stimulated acid secretion. |
| Rat (isolated stomach) | Perfusion | 3 x 10⁻⁶ M and 3 x 10⁻⁵ M | Competitive antagonism of histamine-stimulated acid secretion. |
Experimental Protocols
The following are generalized protocols for the administration of this compound to rodents. It is crucial to adhere to institutional guidelines for animal care and use.
Experimental Workflow
Caption: General workflow for a rodent study involving this compound administration.
Oral Administration (Gavage)
Oral gavage ensures accurate dosing directly into the stomach.
Materials:
-
This compound solution (prepare fresh)
-
Vehicle (e.g., water, 0.5% carboxymethylcellulose)
-
Appropriately sized gavage needles (flexible-tipped recommended)
-
Syringes
Procedure:
-
Preparation: Dilute the this compound stock solution in the chosen vehicle to the final desired concentration. Ensure the final DMSO concentration is low (ideally <5%) to avoid irritation.
-
Animal Restraint: Gently but firmly restrain the rodent.
-
Gavage: Measure the correct volume based on the animal's body weight. Gently insert the gavage needle into the esophagus and deliver the solution into the stomach.
-
Monitoring: Observe the animal for any signs of distress after the procedure.
Intravenous (IV) Injection
IV administration provides rapid and complete bioavailability. The tail vein is the most common site for injection in rodents.
Materials:
-
This compound solution (sterile-filtered)
-
Vehicle (e.g., sterile saline). The final DMSO concentration should be minimized (<1-5%).
-
27-30 gauge needles
-
Syringes
-
Restraint device
Procedure:
-
Preparation: Prepare a sterile solution of this compound in a vehicle suitable for intravenous injection. The final DMSO concentration must be low to prevent hemolysis and toxicity.
-
Animal Restraint: Place the rodent in a restraint device to secure the tail.
-
Vein Dilation: Warm the tail with a heat lamp or warm water to dilate the lateral tail veins.
-
Injection: Insert the needle into a lateral tail vein and inject the solution slowly.
-
Monitoring: Observe for any signs of adverse reaction.
Subcutaneous (SC) Injection
Subcutaneous injection allows for slower absorption compared to IV.
Materials:
-
This compound solution
-
Vehicle (e.g., sterile saline, phosphate-buffered saline)
-
25-27 gauge needles
-
Syringes
Procedure:
-
Preparation: Prepare the this compound solution in the chosen vehicle.
-
Injection Site: Lift the loose skin over the back or flank to form a "tent".
-
Injection: Insert the needle into the base of the tented skin and inject the solution.
-
Monitoring: Observe the injection site for any signs of irritation or inflammation.
Intraperitoneal (IP) Injection
IP injection is a common route for systemic drug administration in rodents.
Materials:
-
This compound solution
-
Vehicle (e.g., sterile saline)
-
25-27 gauge needles
-
Syringes
Procedure:
-
Preparation: Prepare the this compound solution in the chosen vehicle.
-
Animal Restraint: Hold the rodent with its head tilted downwards to move the abdominal organs away from the injection site.
-
Injection Site: Locate the lower right or left abdominal quadrant.
-
Injection: Insert the needle at a 30-45 degree angle into the peritoneal cavity and inject the solution.
-
Monitoring: Observe the animal for any signs of discomfort.
Disclaimer: These protocols provide a general framework. Researchers should optimize the dosage, vehicle, and administration route based on their specific experimental design and in accordance with their institutional animal care and use committee (IACUC) guidelines. Pre-clinical toxicity of this compound, including potential effects on neutrophils, should be considered in the experimental design.
References
- 1. H2-receptor antagonists in perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Some chemical aspects of histamine H2-receptor antagonists. | Semantic Scholar [semanticscholar.org]
- 3. Control of gastric acid secretion. Histamine H2-receptor antagonists and H+K(+)-ATPase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JCI - Abnormal functional and morphological regulation of the gastric mucosa in histamine H2 receptor–deficient mice [jci.org]
- 5. Gastric acid secretion: activation and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dissolving Metiamide for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metiamide is a potent and selective histamine H2 receptor antagonist utilized in a variety of in vitro research applications to study gastric acid secretion, smooth muscle relaxation, and other physiological processes mediated by histamine H2 receptors.[1][2] Proper dissolution and preparation of this compound solutions are critical for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for the solubilization of this compound and its preparation for use in in vitro assays.
Data Presentation: this compound Solubility
Quantitative data regarding the solubility of this compound in common laboratory solvents is summarized in the table below. It is recommended to use freshly opened, anhydrous solvents to achieve optimal solubility.
| Solvent | Molar Mass ( g/mol ) | Solubility (mg/mL) | Molar Solubility (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | 244.38 | 2.4 | 9.82 | Ultrasonic energy and warming may be required.[3] |
| Water (H₂O) | 244.38 | 1.67 | 6.83 | Requires sonication and heating to 60°C for dissolution.[3] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound powder (CAS No. 34839-70-8)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or heating block
-
Ultrasonic bath
Procedure:
-
Weighing this compound: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.44 mg of this compound.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution:
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the this compound does not fully dissolve, warm the solution to 37°C for 5-10 minutes.[3]
-
If solids persist, place the vial in an ultrasonic bath for 10-15 minutes, or until the solution is clear.
-
-
Sterilization (Optional): If required for your specific cell culture application, filter-sterilize the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.
Protocol 2: Preparation of a this compound Working Solution
This protocol describes the dilution of the this compound stock solution to a final working concentration in cell culture medium or an appropriate assay buffer.
Materials:
-
This compound stock solution (from Protocol 1)
-
Sterile cell culture medium or assay buffer
-
Sterile serological pipettes and pipette tips
Procedure:
-
Thawing the Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature or in a 37°C water bath.
-
Calculating Dilution: Determine the volume of stock solution required to achieve the desired final concentration in your working solution. For example, to prepare 10 mL of a 100 µM working solution from a 10 mM stock solution, you will need 100 µL of the stock solution.
-
Dilution: Add the calculated volume of the this compound stock solution to the appropriate volume of pre-warmed cell culture medium or assay buffer.
-
Mixing: Gently mix the working solution by pipetting up and down or by inverting the tube. Avoid vigorous vortexing, which can cause foaming of protein-containing media.
-
Immediate Use: It is recommended to use the freshly prepared working solution immediately for your in vitro assay. Long-term storage of aqueous working solutions is not advised.
Visualizations
This compound Experimental Workflow
Caption: Workflow for preparing this compound solutions.
This compound Mechanism of Action: Histamine H2 Receptor Antagonism
This compound acts as a competitive antagonist at the histamine H2 receptor, a G-protein coupled receptor (GPCR). Upon binding, it blocks the downstream signaling cascade typically initiated by histamine.
Caption: this compound blocks histamine-induced signaling.
References
Application of Metiamide in Studying H2 Receptor Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metiamide is a pioneering competitive antagonist of the histamine H2 receptor, the second of the two histamine receptor subtypes to be discovered. Its development was a crucial step in the rational design of drugs targeting gastric acid secretion, paving the way for later blockbuster therapies like cimetidine. As a potent and selective antagonist, this compound serves as an invaluable tool for researchers investigating the physiological and pathological roles of H2 receptor signaling pathways. These pathways are primarily associated with the stimulation of gastric acid secretion but are also involved in cardiovascular and immune responses.
The histamine H2 receptor is a G-protein coupled receptor (GPCR) that, upon binding to its endogenous ligand histamine, activates adenylyl cyclase through a stimulatory G-protein (Gs). This activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, culminating in a physiological response. In the parietal cells of the stomach, this cascade results in the secretion of gastric acid.
This compound competitively binds to the H2 receptor, preventing histamine from binding and thereby inhibiting the downstream signaling cascade. This mechanism of action makes it an ideal candidate for in vitro and in vivo studies aimed at elucidating the intricacies of H2 receptor function and for screening new H2 receptor antagonists.
Quantitative Data for this compound
The following table summarizes key quantitative parameters for this compound, providing a comparative overview of its potency in different biological systems.
| Parameter | Value | Species/Tissue | Assay Type | Reference |
| Kb | 0.75 µM | Rat Uterine Muscle | In vitro functional assay | [1] |
| Kb | 0.92 µM | Guinea-pig Heart Muscle | In vitro functional assay | [1] |
| pA2 | 5.91 | Isolated Rat Stomach | In vitro functional assay (acid secretion) | [2] |
| Ki | 0.92 µM | Human | Aldehyde Dehydrogenase Inhibition | [3] |
Experimental Protocols
Radioligand Binding Assay for H2 Receptor Occupancy
This protocol provides a general framework for a competitive binding assay to determine the affinity of a test compound (like this compound) for the H2 receptor using a radiolabeled antagonist, such as [³H]-tiotidine.
Objective: To determine the inhibitory constant (Ki) of this compound for the H2 receptor.
Materials:
-
Cell membranes prepared from cells expressing the histamine H2 receptor (e.g., HEK293-H2R cells).
-
Radioligand: [³H]-tiotidine.
-
Unlabeled tiotidine (for determining non-specific binding).
-
This compound (test compound).
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation cocktail.
-
Scintillation counter.
-
Glass fiber filters.
-
Filtration apparatus.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the H2 receptor in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer to a final protein concentration of 50-100 µ g/assay tube.
-
Assay Setup: In a series of microcentrifuge tubes, combine:
-
50 µL of binding buffer.
-
50 µL of [³H]-tiotidine at a final concentration near its Kd (e.g., 5 nM).
-
50 µL of increasing concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁴ M).
-
For total binding, add 50 µL of binding buffer instead of this compound.
-
For non-specific binding, add 50 µL of a high concentration of unlabeled tiotidine (e.g., 10 µM).
-
-
Incubation: Add 50 µL of the membrane preparation to each tube. Incubate at room temperature for 60 minutes to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters under vacuum. Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Histamine-Stimulated cAMP Accumulation Assay
This protocol outlines a method to functionally assess the antagonist activity of this compound by measuring its ability to inhibit histamine-induced cAMP production in cells expressing the H2 receptor.
Objective: To determine the IC50 value of this compound for the inhibition of histamine-stimulated cAMP accumulation.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human histamine H2 receptor.
-
Cell culture medium.
-
Stimulation buffer (e.g., PBS or HBSS with a phosphodiesterase inhibitor like 0.5 mM IBMX).
-
Histamine.
-
This compound.
-
cAMP assay kit (e.g., HTRF, ELISA, or RIA based).
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Culture: Culture the H2 receptor-expressing cells in appropriate flasks until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into 96-well plates at a density of approximately 10,000-20,000 cells per well and allow them to adhere overnight.
-
Antagonist Pre-incubation: Remove the culture medium and wash the cells with stimulation buffer. Add 50 µL of stimulation buffer containing increasing concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁴ M) to the appropriate wells. Incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add 50 µL of stimulation buffer containing histamine at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the basal control.
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis:
-
Generate a standard curve for cAMP concentration.
-
Calculate the concentration of cAMP in each sample.
-
Plot the percentage of inhibition of the histamine-stimulated cAMP response against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the histamine-stimulated response.
-
Visualizations
References
- 1. Interaction of histamine H1-and H2-receptor antagonists with histamine uptake and metabolism by guinea-pig isolated atrium and mouse neoplastic mast cells cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A quantitative study of this compound, a histamine H2-antagonist, on the isolated whole rat stomach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Metiamide: A Classic Control for Histamine H2 Receptor Antagonist Screening
Application Note and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metiamide is a potent and specific competitive antagonist of the histamine H2 receptor.[1] As a foundational tool in the study of H2 receptor pharmacology, it serves as an essential positive control in screening assays designed to identify and characterize new H2 receptor antagonists. Chemically, this compound is a hydrophilic molecule, featuring an imidazole ring similar to histamine, but with a modified, uncharged side chain that contributes to its antagonist activity.[2] Its mechanism of action involves blocking the binding of histamine to H2 receptors, thereby inhibiting the production of gastric acid.[3][4] This property led to its investigation as a treatment for peptic ulcers, though it was later superseded by cimetidine due to safety concerns. Nevertheless, its well-defined pharmacological profile makes it an ideal reference compound for in vitro and cellular assays.
Histamine H2 Receptor Signaling Pathway
The histamine H2 receptor is a Gs protein-coupled receptor (GPCR). Upon binding of its endogenous ligand, histamine, the receptor activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets, leading to various physiological responses, most notably the secretion of gastric acid by parietal cells in the stomach. This compound competitively binds to the H2 receptor, preventing histamine from binding and thereby inhibiting this signaling cascade.
Caption: Histamine H2 receptor signaling pathway and the inhibitory action of this compound.
Data Presentation
The following table summarizes the key pharmacological parameters of this compound, establishing its profile as a reference H2 antagonist.
| Parameter | Value | Species/System | Reference |
| Kb | 0.75 µM | Rat Uterine Muscle | |
| 0.92 µM | Guinea-Pig Heart Muscle | ||
| ED50 (oral) | 16 µmol/kg | Dog (inhibition of histamine-stimulated gastric acid secretion) | |
| pA2 | 5.91 | Isolated Rat Stomach | |
| Ki | 0.92 µM | Human E3 Aldehyde Dehydrogenase (Note: Not H2 Receptor) |
Experimental Protocols
This compound is an excellent positive control for validating assay performance and normalizing data when screening for novel H2 antagonists. Below are detailed protocols for two common assays.
Cell-Based cAMP Accumulation Assay
This assay quantifies the ability of a compound to inhibit histamine-induced cAMP production in cells expressing the H2 receptor.
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human H2 receptor.
-
Culture Medium: Appropriate cell culture medium (e.g., DMEM/F12) supplemented with 10% FBS, antibiotics, and a selection agent if required.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS) with 0.5 mM IBMX (a phosphodiesterase inhibitor).
-
Agonist: Histamine.
-
Control Antagonist: this compound.
-
cAMP Detection Kit: A commercially available kit (e.g., HTRF, ELISA, or fluorescence-based).
Procedure:
-
Cell Culture: Culture the H2 receptor-expressing cells in T75 flasks until they reach 80-90% confluency.
-
Cell Seeding: The day before the assay, harvest the cells and seed them into 96-well or 384-well white, solid-bottom assay plates at a density of 10,000-20,000 cells per well. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of the test compounds and this compound in assay buffer. A typical concentration range for this compound would be from 10 nM to 100 µM.
-
Assay: a. Carefully remove the culture medium from the wells. b. Add 50 µL of assay buffer to each well and incubate for 20 minutes at room temperature to allow the IBMX to take effect. c. Add 25 µL of the diluted test compounds or this compound to the appropriate wells. For control wells (agonist only and basal), add 25 µL of assay buffer. d. Pre-incubate the plate for 15-30 minutes at room temperature. e. Prepare a solution of histamine in assay buffer at a concentration that elicits 80% of its maximal response (EC80). This concentration should be predetermined in an agonist-mode experiment. f. Add 25 µL of the histamine solution to all wells except the basal control wells (which receive 25 µL of assay buffer). g. Incubate the plate for 30 minutes at room temperature.
-
cAMP Detection: a. Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Data Analysis: a. Generate a standard curve if required by the kit. b. Calculate the percentage of inhibition for each concentration of the test compound and this compound relative to the histamine-stimulated control. c. Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vitro Gastric Acid Secretion Assay Using Isolated Gastric Glands
This assay provides a more physiologically relevant measure of H2 antagonist activity by directly assessing the inhibition of acid secretion.
Materials:
-
Animal: Rabbit or Guinea Pig.
-
Reagents: Collagenase, Pronase, DMEM, HEPES-buffered saline.
-
pH-sensitive fluorescent dye: Acridine Orange or BCECF-AM.
-
Agonist: Histamine.
-
Control Antagonist: this compound.
-
Microscope: A fluorescence microscope equipped with a perfusion system.
Procedure:
-
Isolation of Gastric Glands: a. Euthanize the animal according to approved ethical protocols. b. Excise the stomach and wash the mucosa with ice-cold saline. c. Separate the gastric mucosa from the underlying muscle layers. d. Mince the mucosa and digest it with a solution of collagenase and pronase in DMEM to isolate the gastric glands. e. Wash the isolated glands several times by centrifugation to remove the digestive enzymes.
-
Dye Loading: a. Incubate the gastric glands with a pH-sensitive fluorescent dye (e.g., 10 µM Acridine Orange or 5 µM BCECF-AM) for 20-30 minutes at 37°C. b. Wash the glands to remove excess dye.
-
Perfusion and Stimulation: a. Transfer the dye-loaded glands to a perfusion chamber on the stage of a fluorescence microscope. b. Continuously perfuse the glands with HEPES-buffered saline. c. Establish a baseline fluorescence reading. d. Stimulate acid secretion by adding histamine (e.g., 100 µM) to the perfusion buffer. This will cause a change in the fluorescence of the dye as protons accumulate in the acidic spaces of the glands.
-
Inhibition Measurement: a. After a stable stimulated response is achieved, introduce this compound or a test compound into the perfusion buffer along with histamine. b. Record the change in fluorescence, which will indicate the degree of inhibition of acid secretion. c. Test a range of antagonist concentrations to generate a dose-response curve.
-
Data Analysis: a. Quantify the change in fluorescence intensity as a measure of acid secretion. b. Calculate the percentage of inhibition of the histamine-stimulated response for each concentration of the antagonist. c. Determine the IC50 value by plotting the percentage of inhibition against the antagonist concentration.
Experimental Workflow
The following diagram illustrates a typical workflow for screening H2 receptor antagonists using a cell-based cAMP assay with this compound as a control.
References
- 1. H2-receptor antagonists in perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pharmacology of cimetidine, a new histamine H2-receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of histamine H2-receptor blockade with this compound on serum gastrin levels in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an H2-receptor blocker, as inhibitor of basal and meal-stimulated gastric acid secretion in patients with duodenal ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metiamide Stress Ulcer Studies in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stress-induced gastric ulcers are a significant concern in both clinical and research settings. The pathogenesis involves an imbalance between aggressive factors, such as gastric acid and pepsin, and the protective mechanisms of the gastric mucosa. Histamine H2 receptor antagonists, like Metiamide, have been instrumental in understanding and mitigating the effects of stress on the gastric lining. This compound, a competitive antagonist of histamine at H2 receptors, effectively reduces gastric acid secretion, a key contributor to ulcer formation.[1][2][3][4] These application notes provide detailed experimental designs and protocols for investigating the efficacy of this compound in rat models of stress-induced gastric ulcers.
Experimental Design
A robust experimental design is crucial for obtaining reliable and reproducible data. The following outlines a comprehensive approach to studying the effects of this compound on stress-induced gastric ulcers in rats.
Animal Model
-
Species: Wistar or Sprague-Dawley rats are commonly used for stress ulcer studies.[5]
-
Weight: 200-250g.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and free access to standard laboratory chow and water.
-
Acclimatization: Allow at least one week for acclimatization before the start of the experiment.
-
Fasting: Rats should be fasted for 24-48 hours before stress induction to ensure an empty stomach, with free access to water.
Experimental Groups
A typical experimental design would include the following groups:
-
Normal Control: Rats receive no stress and no treatment.
-
Stress Control: Rats are subjected to a stress protocol and receive a vehicle (e.g., saline).
-
This compound Treatment Group(s): Rats are subjected to a stress protocol and receive one or more doses of this compound. A low-dose infusion of 0.25 mg/kg/h has been used in restraint stress models.
-
Positive Control (Optional): Rats are subjected to a stress protocol and receive a known anti-ulcer drug (e.g., Cimetidine or Omeprazole).
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a this compound stress ulcer study.
Caption: Experimental workflow for this compound stress ulcer studies in rats.
Experimental Protocols
Stress Induction Protocols
a) Cold Restraint Stress (CRS)
This method combines the psychological stress of immobilization with the physiological stress of cold exposure.
-
Materials: Restraint cages or tubes, cold water bath or refrigerator.
-
Procedure:
-
Place the fasted rat in a restraint device that restricts its movement.
-
Expose the restrained rat to a cold environment (e.g., 4°C) for a period of 2-6 hours. The duration can be adjusted to achieve the desired ulcer severity.
-
b) Water Immersion Restraint Stress (WIRS)
This protocol involves immobilizing the rat and partially immersing it in water.
-
Materials: Restraint cages or tubes, water bath.
-
Procedure:
-
Place the fasted rat in a restraint device.
-
Immerse the rat vertically in a water bath (20-23°C) up to the level of the xiphoid process for 3-6 hours.
-
Ulcer Scoring and Evaluation
After the stress protocol, the stomach is removed, opened along the greater curvature, and examined for ulcers.
a) Macroscopic Ulcer Scoring
The severity of gastric lesions can be quantified using a scoring system. The ulcer index is calculated based on the number and severity of the lesions.
| Score | Description |
| 0 | No visible lesions |
| 1 | Superficial mucosal erosion (1-2 mm) |
| 2 | Deep ulcer with hemorrhagic streaks (3-4 mm) |
| 3 | Multiple deep ulcers with hemorrhage (5-6 mm) |
| 4 | Widespread ulceration with significant hemorrhage |
| 5 | Perforation |
The ulcer index can be calculated as the sum of the scores for each stomach in a group.
b) Histopathological Examination
For a more detailed analysis, gastric tissue samples can be fixed in 10% buffered formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E). This allows for the microscopic evaluation of mucosal damage, inflammation, and cellular infiltration.
Biochemical Assays
a) Serum Corticosterone Measurement (ELISA)
Stress significantly increases the level of corticosterone, the primary glucocorticoid in rats.
-
Sample: Serum collected from blood obtained via cardiac puncture at the time of sacrifice.
-
Protocol (Example based on commercial kits):
-
Allow all reagents and samples to reach room temperature.
-
Add 25 µL of standards and samples to the appropriate wells of a corticosterone antibody-coated microplate.
-
Add 100 µL of HRP-conjugated corticosterone to each well.
-
Incubate for 1-2 hours at room temperature on a shaker.
-
Wash the wells 3-4 times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm within 30 minutes.
-
Calculate the corticosterone concentration based on the standard curve.
-
b) Gastric Tissue Oxidative Stress Markers
Oxidative stress plays a crucial role in the pathogenesis of stress ulcers. Key markers include Malondialdehyde (MDA), Superoxide Dismutase (SOD), and Glutathione (GSH).
-
Sample: Gastric tissue homogenate.
-
Protocol for Malondialdehyde (MDA) Assay:
-
Homogenize gastric tissue in ice-cold lysis buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
To the supernatant, add a solution of thiobarbituric acid (TBA).
-
Incubate the mixture at 95°C for 60 minutes.
-
Cool the samples and measure the absorbance of the resulting pink-colored product at 532 nm.
-
Calculate the MDA concentration using a standard curve.
-
-
Protocol for Superoxide Dismutase (SOD) Activity Assay:
-
Prepare gastric tissue homogenate as described for the MDA assay.
-
The assay is based on the inhibition of the reduction of a tetrazolium salt (e.g., WST-1) by superoxide radicals generated by a xanthine-xanthine oxidase system.
-
Add the tissue supernatant, WST working solution, and xanthine oxidase to the wells of a microplate.
-
Incubate at room temperature for 20-30 minutes.
-
Measure the absorbance at 450 nm.
-
Calculate the SOD activity as the percentage of inhibition of the reaction.
-
-
Protocol for Reduced Glutathione (GSH) Assay:
-
Prepare gastric tissue homogenate.
-
The assay is based on the reaction of GSH with DTNB (5,5'-dithiobis(2-nitrobenzoic acid)) to produce a yellow-colored product.
-
Add the tissue supernatant and DTNB solution to a microplate.
-
Incubate at room temperature for 5-10 minutes.
-
Measure the absorbance at 412 nm.
-
Calculate the GSH concentration from a standard curve.
-
Signaling Pathway
The primary mechanism of action of this compound involves the blockade of histamine H2 receptors on parietal cells in the stomach. This action inhibits the downstream signaling cascade that leads to gastric acid secretion.
Caption: Signaling pathway of stress-induced gastric acid secretion and this compound's action.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison between experimental groups. Data should be presented as mean ± standard error of the mean (SEM). Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of the observed differences.
Table 1: Effect of this compound on Ulcer Index and Gastric Secretion
| Group | Dose (mg/kg) | Ulcer Index (mean ± SEM) | Gastric Juice Volume (mL) (mean ± SEM) | Total Acidity (mEq/L) (mean ± SEM) |
| Normal Control | - | |||
| Stress Control | Vehicle | |||
| This compound | Low Dose | |||
| This compound | High Dose | |||
| Positive Control | (e.g., Cimetidine) |
Table 2: Effect of this compound on Serum Corticosterone and Oxidative Stress Markers
| Group | Dose (mg/kg) | Serum Corticosterone (ng/mL) (mean ± SEM) | Gastric MDA (nmol/mg protein) (mean ± SEM) | Gastric SOD (U/mg protein) (mean ± SEM) | Gastric GSH (µg/mg protein) (mean ± SEM) |
| Normal Control | - | ||||
| Stress Control | Vehicle | ||||
| This compound | Low Dose | ||||
| This compound | High Dose | ||||
| Positive Control | (e.g., Cimetidine) |
Conclusion
These application notes and protocols provide a comprehensive framework for conducting research on the effects of this compound in rat models of stress-induced gastric ulcers. By following these detailed methodologies, researchers can generate reliable and comparable data to further elucidate the mechanisms of stress ulcer formation and the therapeutic potential of H2 receptor antagonists.
References
- 1. Prevention of stress ulcerations using H2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
- 3. Stress-Induced Gastritis Medication: Gastrointestinal agents, Histamine H2 antagonists, Proton Pump Inhibitor [emedicine.medscape.com]
- 4. youtube.com [youtube.com]
- 5. Frontiers | Protective Effects of Borago officinalis (Borago) on Cold Restraint Stress-Induced Gastric Ulcers in Rats: A Pilot Study [frontiersin.org]
Application Notes and Protocols for Assessing Metiamide's Effect on Gastric Motility
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metiamide, a competitive histamine H2-receptor antagonist, is primarily recognized for its potent inhibition of gastric acid secretion. However, emerging evidence suggests that this compound also modulates gastric motility. These application notes provide a comprehensive overview of methods to assess the effects of this compound on various aspects of gastric motor function, including gastric emptying, fundic relaxation, and antral contractions. The provided protocols are intended to guide researchers in designing and executing robust in vivo, in vitro, and ex vivo studies.
In Vivo Assessment of Gastric Emptying
The rate of gastric emptying is a critical parameter of gastric motility, reflecting the coordinated actions of the gastric fundus, antrum, and pylorus. Studies in both humans and rats have indicated that this compound can delay gastric emptying[1][2]. A potential mechanism for this effect is an observed increase in serum gastrin levels following this compound administration[1]. Gastrin is known to enhance gastric motility[3].
Phenol Red Meal Gastric Emptying Assay in Rats
This protocol describes a widely used and validated method to quantify gastric emptying in rats using a non-absorbable marker, phenol red.
Experimental Protocol:
-
Animal Preparation:
-
Use male Sprague-Dawley rats (200-250 g).
-
Fast the rats for 18-24 hours prior to the experiment, with free access to water.
-
-
Test Meal Preparation:
-
Prepare a 1.5% methylcellulose solution in distilled water.
-
Add phenol red to the methylcellulose solution to a final concentration of 0.5 mg/mL.
-
-
Drug Administration:
-
Administer this compound (or vehicle control) at the desired dose and route (e.g., intraperitoneally, orally) at a specified time before the test meal.
-
-
Test Meal Administration:
-
Administer 1.5 mL of the phenol red test meal orally to each rat via gavage.
-
-
Sample Collection:
-
At a predetermined time point after test meal administration (e.g., 20 minutes), euthanize the rats by cervical dislocation.
-
Immediately perform a laparotomy and clamp the pylorus and cardia of the stomach to prevent leakage of gastric contents.
-
Carefully excise the stomach.
-
-
Phenol Red Quantification:
-
Open the stomach along the greater curvature and rinse the contents into a 100 mL volumetric flask containing 100 mL of 0.1 N NaOH.
-
Homogenize the stomach tissue and add it to the same flask.
-
Add 0.1 N NaOH to the flask to bring the final volume to 100 mL.
-
Allow the mixture to settle for 1 hour.
-
Centrifuge an aliquot of the supernatant at 3000 rpm for 10 minutes.
-
Measure the absorbance of the supernatant at 560 nm using a spectrophotometer.
-
-
Calculation of Gastric Emptying:
-
A control group of rats is sacrificed immediately after administration of the test meal to determine the initial amount of phenol red administered.
-
Gastric emptying (%) is calculated using the following formula:
-
Quantitative Data Summary:
| Species | This compound Dose | Route of Administration | Effect on Gastric Emptying | Reference |
| Human | Oral | Oral | Significant slowing | [1] |
| Rat | High doses | Not specified | Delayed |
In Vitro Assessment of Gastric Smooth Muscle Contractility
Isolated gastric muscle strips provide a powerful tool to directly investigate the effects of this compound on the contractility of the gastric fundus and antrum, eliminating systemic influences.
Isolated Rat Gastric Fundus Strip Relaxation Assay
The gastric fundus exhibits receptive relaxation to accommodate ingested food. Histamine, via H2 receptors, can induce relaxation of fundic smooth muscle. This assay assesses this compound's ability to antagonize histamine-induced relaxation.
Experimental Protocol:
-
Tissue Preparation:
-
Euthanize a male Wistar rat (200-250 g) by cervical dislocation.
-
Excise the stomach and place it in Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1) gassed with 95% O2 and 5% CO2 at 37°C.
-
Open the stomach along the lesser curvature and gently remove the contents.
-
Cut longitudinal muscle strips (approximately 2 mm wide and 10 mm long) from the fundic region.
-
-
Organ Bath Setup:
-
Mount the muscle strips in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed.
-
Connect one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Apply an initial tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
-
Experimental Procedure:
-
Pre-contract the fundic strips with an appropriate agonist (e.g., carbachol, 1 µM).
-
Once a stable contraction is achieved, add histamine cumulatively to elicit a dose-dependent relaxation.
-
After washing out the histamine and allowing the tissue to return to baseline, incubate the strips with this compound at a specific concentration for a predetermined time (e.g., 20 minutes).
-
Repeat the cumulative addition of histamine in the presence of this compound.
-
-
Data Analysis:
-
Measure the magnitude of relaxation as a percentage of the pre-contraction induced by carbachol.
-
Construct dose-response curves for histamine in the absence and presence of this compound.
-
Analyze the data for a rightward shift in the histamine dose-response curve, indicative of competitive antagonism.
-
Isolated Rat Antral Circular Muscle Contraction Assay
The gastric antrum is responsible for grinding and propelling food into the duodenum. This assay evaluates the direct effect of this compound on the contractility of antral circular smooth muscle.
Experimental Protocol:
-
Tissue Preparation:
-
Following the same initial steps as for the fundus strip preparation, isolate the antral region of the rat stomach.
-
Carefully dissect the mucosal layer and cut circular muscle strips (approximately 2 mm wide and 10 mm long).
-
-
Organ Bath Setup:
-
Mount the antral circular muscle strips in an organ bath as described for the fundic strips.
-
Apply an initial tension of 1 g and allow for a 60-minute equilibration period with regular washes.
-
-
Experimental Procedure:
-
Record the spontaneous contractile activity of the antral strips.
-
To assess the effect on agonist-induced contractions, add a contractile agent such as acetylcholine or gastrin in a cumulative manner to generate a dose-response curve.
-
After a washout period, incubate the strips with this compound at various concentrations.
-
Repeat the cumulative addition of the contractile agonist in the presence of this compound.
-
-
Data Analysis:
-
Measure the amplitude and frequency of spontaneous contractions or the peak tension of agonist-induced contractions.
-
Compare the contractile responses in the absence and presence of this compound.
-
Quantitative Data Summary (Related to LES, a specialized gastric muscle):
| Species | This compound Dose | Effect on Lower Esophageal Sphincter (LES) Pressure | Reference |
| Opossum | 2.0 mg/kg-hr (IV) | Dose-related increase (max of 17 mm Hg) |
Signaling Pathways
Histamine H2 Receptor Signaling in Gastric Smooth Muscle
Histamine H2 receptors are Gs-protein coupled receptors. Activation of these receptors in gastric smooth muscle leads to the stimulation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates downstream targets, ultimately leading to smooth muscle relaxation. This compound, as an H2 receptor antagonist, blocks this pathway, thereby inhibiting histamine-induced relaxation.
Gastrin Signaling in Gastric Smooth Muscle
The delayed gastric emptying caused by this compound is potentially mediated by increased serum gastrin levels. Gastrin acts on cholecystokinin B (CCK-B) receptors on gastric smooth muscle cells. These are Gq-protein coupled receptors. Activation of CCK-B receptors stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC). The increase in intracellular Ca2+ and activation of PKC lead to smooth muscle contraction.
Experimental Workflow
The following diagram illustrates a logical workflow for a comprehensive investigation of this compound's effects on gastric motility.
References
- 1. Effect of histamine H2-receptor blockade on gastric emptying and serum gastrin in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histamine H2-antagonists modify gastric emptying in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of this compound on gastric secretion and stress ulceration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Metiamide in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Metiamide in various biological matrices. The methodologies outlined herein are crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments in the development and clinical application of this histamine H2-receptor antagonist.
Introduction to this compound and its Analysis
This compound is a histamine H2-receptor antagonist, a class of drugs that decrease gastric acid secretion.[1][2][3][4] Its quantification in biological samples such as plasma, serum, and urine is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. Accurate and precise analytical methods are paramount for generating reliable data for regulatory submissions and clinical decision-making.[5] This document details validated methods using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Signaling Pathway of this compound
This compound exerts its pharmacological effect by competitively blocking the histamine H2 receptor. This receptor is coupled to a Gs-protein, and its activation by histamine initiates a signaling cascade that ultimately leads to the secretion of gastric acid. By antagonizing this receptor, this compound effectively inhibits this pathway.
References
- 1. This compound Result Summary | BioGRID [thebiogrid.org]
- 2. The pharmacology of cimetidine, a new histamine H2-receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of histamine H2-receptor blockade with this compound on serum gastrin levels in man - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization and development of cimetidine as a histamine H2-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
Application Notes and Protocols for Metiamide Administration in Canine Gastric Fistula Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration routes for the histamine H₂-receptor antagonist, Metiamide, in canine gastric fistula models. The included protocols are designed to guide researchers in the effective application of this compound for studying gastric acid secretion.
Introduction
This compound is a competitive antagonist of histamine at the H₂-receptors, primarily located on the basolateral membrane of gastric parietal cells. Its administration leads to a significant reduction in gastric acid secretion stimulated by histamine, as well as by other secretagogues such as gastrin and acetylcholine, which often exert part of their effect through histamine release. Canine gastric fistula models, particularly the Heidenhain pouch, a surgically created, vagally denervated pouch of the stomach, are instrumental in studying the direct effects of compounds on gastric acid secretion.
Signaling Pathway of Histamine and this compound Action
Histamine, released from enterochromaffin-like (ECL) cells, binds to H₂-receptors on gastric parietal cells. This binding activates a Gs protein-coupled signaling cascade, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of protein kinase A (PKA). PKA then phosphorylates proteins that promote the translocation of the H⁺/K⁺-ATPase (proton pump) to the apical membrane of the parietal cell, resulting in the secretion of hydrogen ions into the gastric lumen. This compound competitively blocks the H₂-receptor, thereby inhibiting this signaling pathway and reducing gastric acid secretion.[1][2]
Experimental Protocols
Canine Gastric Fistula Model Preparation
The Heidenhain pouch is a commonly used model. This involves surgically creating a pouch from the fundic part of the stomach, which is isolated from the main stomach but retains its blood supply. This denervated pouch allows for the collection of pure gastric juice, free from food contamination, and for studying the direct effects of secretagogues and their inhibitors. Animals should be allowed a recovery period of at least four weeks post-surgery before experimental use.
Intravenous Administration of this compound
Intravenous administration allows for rapid and precise control of this compound dosage.
Protocol:
-
Animal Preparation: Healthy adult dogs with established Heidenhain pouches should be fasted overnight but allowed free access to water.
-
Catheterization: Place an intravenous catheter in a suitable vein (e.g., cephalic vein) for infusion.
-
Basal Secretion Collection: Collect gastric juice from the pouch for a baseline period (e.g., 30-60 minutes) to determine basal acid output.
-
Stimulation of Gastric Secretion: Induce gastric acid secretion using a continuous intravenous infusion of a secretagogue such as histamine dihydrochloride (e.g., 160 µg/kg/hr) or pentagastrin (e.g., 8 µg/kg/hr).[3]
-
This compound Infusion: Once a steady state of acid secretion is achieved, administer this compound as a continuous intravenous infusion. A common dosage is 10 µmoles/kg/hr.[4] Alternatively, a single intravenous dose of 1.45 mg/kg has been used.[3]
-
Sample Collection: Continue to collect gastric juice samples at regular intervals (e.g., every 15 minutes) throughout the experiment.
-
Analysis: Measure the volume of each gastric juice sample and determine the acid concentration by titration with a standardized base (e.g., 0.1 N NaOH) to a pH of 7.0. Calculate the acid output in mEq per unit of time.
Oral Administration of this compound
Oral administration is used to assess the enteral absorption and efficacy of this compound.
Protocol:
-
Animal Preparation: As with the intravenous protocol, use healthy adult dogs with Heidenhain pouches, fasted overnight with free access to water.
-
Basal Secretion Collection: Collect basal gastric secretions for a defined period.
-
This compound Administration: Administer this compound orally. This can be done by placing the drug in a gelatin capsule and administering it to the dog. Doses in the range of 0.3-3.0 mg/kg have been studied.
-
Stimulation of Gastric Secretion: After a suitable absorption period (e.g., 30-60 minutes), induce gastric acid secretion with a continuous intravenous infusion of a secretagogue as described in the intravenous protocol.
-
Sample Collection and Analysis: Collect and analyze gastric juice samples as described for the intravenous protocol to determine the effect of orally administered this compound on stimulated acid secretion.
Quantitative Data Summary
The following tables summarize the effects of this compound on gastric acid secretion in canine models based on published data.
Table 1: Effect of Intravenous this compound on Stimulated Gastric Acid Secretion
| Secretagogue | Secretagogue Dose | This compound Dose | % Inhibition of Acid Secretion | Reference |
| Histamine | 160 µg/kg/hr | 1.45 mg/kg (single dose) | Marked Inhibition | |
| Pentagastrin | 8 µg/kg/hr | 1.45 mg/kg (single dose) | Marked Inhibition | |
| Bethanechol | - | - | Effective Inhibition | |
| Acid and Bile Salt | N/A | 10 µmoles/kg/hr | Suggests Inhibition |
Table 2: Effect of Oral this compound on Stimulated Gastric Acid Secretion
| Secretagogue | Secretagogue Dose | This compound Dose Range | % Inhibition of Acid Secretion | Reference |
| Histamine | - | 0.3 - 3.0 mg/kg | Dose-dependent Inhibition | |
| Pentagastrin | - | 0.3 - 3.0 mg/kg | Dose-dependent Inhibition | |
| Bethanechol | - | 0.3 - 3.0 mg/kg | Dose-dependent Inhibition |
Conclusion
This compound is a potent inhibitor of gastric acid secretion in canine gastric fistula models when administered both intravenously and orally. The provided protocols offer a framework for conducting such studies. Researchers should adapt these protocols to their specific experimental questions, ensuring adherence to ethical guidelines for animal research. The quantitative data presented can serve as a reference for expected outcomes.
References
- 1. The Physiology of the Gastric Parietal Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Parietal cell - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Effect of histamine H2 antagonism by this compound on the response of the canine gastric mucosa to acid and bile salt - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metiamide in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metiamide is a potent and specific competitive antagonist of the histamine H2 receptor.[1] It was a key compound in the development of H2 receptor antagonists, leading to the creation of cimetidine and subsequent drugs for treating peptic ulcers and other conditions related to gastric acid secretion.[1] In a laboratory setting, this compound serves as an invaluable tool for investigating the physiological and pathological roles of histamine H2 receptors in various cellular processes. These application notes provide detailed protocols for utilizing this compound in cell culture assays to effectively block histamine-induced effects.
Mechanism of Action: The Histamine H2 Receptor Signaling Pathway
Histamine H2 receptors are G-protein coupled receptors (GPCRs) that, upon activation by histamine, primarily couple to the Gs alpha subunit. This initiates a signaling cascade that leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream target proteins, leading to a cellular response. In parietal cells of the stomach, this pathway culminates in the stimulation of gastric acid secretion. This compound competitively binds to the H2 receptor, preventing histamine from binding and thereby inhibiting this signaling cascade.
Diagram of the Histamine H2 Receptor Signaling Pathway
Caption: Histamine H2 receptor signaling pathway and the inhibitory action of this compound.
Quantitative Data: In Vitro Activity of this compound
The following tables summarize the quantitative data for this compound in various in vitro assays. This data is crucial for designing experiments with appropriate concentration ranges.
Table 1: pA2 and pKB Values of this compound
| Preparation/Cell Line | Agonist | pA2 / pKB Value | Reference |
| Isolated Whole Rat Stomach | Histamine | 5.91 | [2] |
| Isolated Mouse Stomach | Histamine | ~5.0 (calculated from pKB) | [3] |
| Guinea Pig Atrium | Histamine | Lower than reference values from rat uterus | [3] |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. pKB is the negative logarithm of the equilibrium dissociation constant of a competitive antagonist.
Table 2: Relative Potency and IC50 of this compound
| Cell Line | Assay | Relative Potency (Cimetidine=100) | IC50 (µM) | Reference |
| HGT-1 (Human Gastric Cancer) | H2 Receptor Activity | 62 | Not explicitly stated, but less potent than Cimetidine (IC50 = 2.3 µM) |
Experimental Protocols
Here are detailed protocols for key cell culture assays using this compound to block histamine-induced effects.
Protocol 1: Histamine-Stimulated cAMP Accumulation Assay
This assay measures the ability of this compound to inhibit the histamine-induced production of cyclic AMP in cells expressing the H2 receptor.
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human histamine H2 receptor (CHO-H2R or HEK293-H2R).
-
Culture Medium: DMEM/F12 or DMEM, supplemented with 10% FBS, 1% Penicillin/Streptomycin, and a selection antibiotic (e.g., G418) if applicable.
-
Assay Buffer: Serum-free culture medium or Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Histamine Dihydrochloride: Stock solution (e.g., 10 mM in water).
-
This compound: Stock solution (e.g., 10 mM in DMSO).
-
IBMX (3-isobutyl-1-methylxanthine): A phosphodiesterase inhibitor to prevent cAMP degradation. Stock solution (e.g., 100 mM in DMSO).
-
cAMP Assay Kit: A competitive immunoassay kit (e.g., ELISA or HTRF).
-
96-well cell culture plates.
-
Multi-well plate reader.
Methodology:
-
Cell Seeding:
-
Seed CHO-H2R or HEK293-H2R cells into a 96-well plate at a density of 20,000-50,000 cells per well.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Pre-incubation with this compound:
-
Prepare serial dilutions of this compound in assay buffer.
-
Aspirate the culture medium from the wells and wash once with assay buffer.
-
Add 50 µL of the this compound dilutions to the respective wells. For the control and histamine-only wells, add 50 µL of assay buffer with the corresponding vehicle concentration (e.g., 0.1% DMSO).
-
Incubate for 30 minutes at 37°C.
-
-
Histamine Stimulation:
-
Prepare a solution of histamine in assay buffer containing IBMX (final concentration of 100 µM). The histamine concentration should be at its EC80 (the concentration that gives 80% of the maximal response), which should be predetermined in your cell line.
-
Add 50 µL of the histamine/IBMX solution to the wells. For the basal control wells, add 50 µL of assay buffer with IBMX only.
-
Incubate for 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of your chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.
-
Calculate the IC50 value of this compound, which is the concentration that causes 50% inhibition of the histamine-induced cAMP production.
-
Caption: Workflow for the in vitro gastric acid secretion assay.
Protocol 3: Lymphocyte Proliferation Assay
This assay assesses the effect of this compound on histamine-mediated modulation of lymphocyte proliferation. Note that the role of histamine in lymphocyte proliferation can be complex and may not be solely mediated by H2 receptors.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs): Isolated from whole blood using Ficoll-Paque density gradient centrifugation.
-
Culture Medium: RPMI-1640 supplemented with 10% FBS, 2 mM L-glutamine, and 1% Penicillin/Streptomycin.
-
Mitogen: Phytohemagglutinin (PHA) or Concanavalin A (ConA) to stimulate proliferation.
-
Histamine Dihydrochloride: Stock solution.
-
This compound: Stock solution.
-
[3H]-Thymidine: For measuring DNA synthesis.
-
96-well round-bottom cell culture plates.
-
Cell Harvester and Scintillation Counter.
Methodology:
-
Cell Preparation:
-
Isolate PBMCs and resuspend them in culture medium at a concentration of 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well round-bottom plate.
-
-
Treatment Application:
-
Add 50 µL of culture medium containing the appropriate concentrations of this compound, histamine, and/or mitogen to the wells.
-
Set up control wells: unstimulated cells, cells with mitogen only, cells with mitogen and histamine, and cells with mitogen, histamine, and various concentrations of this compound.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Thymidine Incorporation:
-
Add 1 µCi of [3H]-thymidine to each well.
-
Incubate for an additional 18-24 hours.
-
-
Cell Harvesting and Measurement:
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the incorporated radioactivity (counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of proliferation in the this compound-treated wells compared to the wells with mitogen and histamine alone.
-
Diagram of the Lymphocyte Proliferation Assay Workflow
Caption: Workflow for the lymphocyte proliferation assay.
References
- 1. H2-receptor antagonists in perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A quantitative study of this compound, a histamine H2-antagonist, on the isolated whole rat stomach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Estimation of pKB values for histamine H2-receptor antagonists using an in vitro acid secretion assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Metiamide in Studying Mucosal Blood Flow
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metiamide is a potent and specific competitive antagonist of the histamine H2 receptor. Historically significant in the development of H2 receptor antagonists, it has been utilized as a valuable pharmacological tool to investigate the physiological roles of histamine, particularly in gastric acid secretion and the regulation of mucosal blood flow. These notes provide an overview of the application of this compound in studying mucosal blood flow, including its mechanism of action, experimental protocols, and a summary of key findings.
Mechanism of Action
This compound functions by competitively inhibiting the binding of histamine to H2 receptors on the basolateral membrane of gastric parietal cells.[1] This action blocks the downstream signaling cascade that is initiated by histamine. The binding of histamine to the H2 receptor typically activates a Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[2][3][4] Elevated cAMP levels then activate protein kinase A (PKA), leading to the phosphorylation of proteins involved in the translocation and activation of the H+/K+-ATPase proton pump, ultimately resulting in gastric acid secretion.[4] By blocking this pathway, this compound effectively reduces gastric acid secretion stimulated by histamine and other secretagogues that act via the histamine pathway, such as gastrin.
The regulation of gastric mucosal blood flow is closely linked to the rate of gastric acid secretion. The increased metabolic activity of parietal cells during acid secretion necessitates a corresponding increase in blood flow to supply oxygen and nutrients and to remove metabolic byproducts. Histamine, through H2 receptor activation, is a key mediator of this functional hyperemia. This compound, by blocking H2 receptors, can therefore be used to investigate the extent to which histamine-mediated vasodilation contributes to the overall regulation of mucosal blood flow under various physiological and pathological conditions.
Data Presentation
The following tables summarize the quantitative effects of this compound as reported in various experimental models.
Table 1: Effect of this compound on Gastric Acid Secretion
| Animal Model | Stimulant | This compound Dose | Route of Administration | Effect on Acid Secretion | Reference |
| Rat (unrestrained, pylorus-occluded) | Basal | Not specified | Not specified | Significant reduction in volume and total acid output | |
| Rat (isolated whole stomach) | Histamine (10⁻⁵-10⁻⁴ M) | 3 x 10⁻⁶ M and 3 x 10⁻⁵ M | Perfusion | Competitive antagonism, parallel shift in dose-response curve | |
| Dog (Heidenhain and Pavlov pouches) | Histamine and its methyl derivatives | 4 µmol/kg | IV bolus | Prompt inhibition | |
| Dog (Heidenhain and Pavlov pouches) | Histamine and its methyl derivatives | 1.8 to 7.5 µmol/kg/hr | Continuous IV infusion | 15-17 times more potent than burimamide | |
| Dog | Histamine, Pentagastrin, Bethanechol | Not specified | IV or Oral | Inhibition of secretion | |
| Man (duodenal ulcer patients) | Basal and Meal-stimulated | Not specified | Not specified | Inhibition of gastric acid secretion |
Table 2: Effect of this compound on Gastric Mucosal Blood Flow
| Animal Model | Condition | This compound Dose | Route of Administration | Effect on Mucosal Blood Flow | Reference |
| Rat | Restraint stress | 0.25 mg/kg/h | Infusion | Restored to almost control levels | |
| Rat | Mild stress (control) | 0.25 mg/kg/h | Infusion | Unaltered |
Experimental Protocols
The following are generalized protocols for studying the effect of this compound on mucosal blood flow, based on commonly used experimental setups.
Protocol 1: In Vivo Measurement of Gastric Mucosal Blood Flow in Rats using Laser Doppler Flowmetry
This protocol describes the measurement of gastric mucosal blood flow in an anesthetized rat model, a technique frequently used to assess real-time changes in microcirculation.
Materials:
-
Male Wistar rats (200-250 g)
-
Anesthetic (e.g., urethane or a combination of medetomidine, midazolam, and butorphanol)
-
This compound solution
-
Histamine or Pentagastrin solution
-
Saline solution (0.9% NaCl)
-
Laser Doppler flowmeter and probe
-
Surgical instruments for laparotomy
-
Intravenous catheter
-
Animal heating pad
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Place the rat on a heating pad to maintain body temperature.
-
Perform a midline laparotomy to expose the stomach.
-
Carefully position the stomach to allow access to the anterior mucosal surface.
-
Insert an intravenous catheter into a suitable vein (e.g., femoral or jugular vein) for drug administration.
-
-
Baseline Blood Flow Measurement:
-
Gently place the Laser Doppler probe on the surface of the gastric mucosa. Avoid applying excessive pressure to prevent mechanical interference with blood flow.
-
Allow the blood flow reading to stabilize for a period of 20-30 minutes to establish a baseline measurement.
-
-
Administration of this compound and Stimulants:
-
Administer a bolus or continuous infusion of saline (vehicle control) intravenously and record the mucosal blood flow for a defined period.
-
Administer this compound at the desired dose (e.g., a continuous infusion of 0.25 mg/kg/h).
-
After a suitable pre-treatment period with this compound, administer a stimulant of gastric acid secretion and blood flow, such as histamine or pentagastrin, via intravenous infusion.
-
Continuously record the mucosal blood flow throughout the experiment.
-
-
Data Analysis:
-
Express the changes in mucosal blood flow as a percentage of the baseline reading.
-
Compare the blood flow responses to the stimulant in the presence and absence of this compound.
-
Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed effects.
-
Protocol 2: Measurement of Gastric Mucosal Blood Flow in Dogs using Aminopyrine Clearance
The aminopyrine clearance technique is a classic method for estimating gastric mucosal blood flow, based on the principle that the weak base aminopyrine is trapped in the acidic environment of the gastric lumen.
Materials:
-
Beagle dogs with surgically prepared Heidenhain pouches.
-
This compound solution.
-
Histamine or Pentagastrin solution.
-
[¹⁴C]-Aminopyrine solution.
-
Gastric and venous catheters.
-
Scintillation counter.
-
pH meter.
Procedure:
-
Animal Preparation:
-
Fast the dogs overnight but allow free access to water.
-
On the day of the experiment, place the dog in a comfortable stand.
-
Insert a venous catheter for blood sampling and drug infusion.
-
Cannulate the Heidenhain pouch for collection of gastric juice.
-
-
Basal and Stimulated Secretion:
-
Collect basal gastric secretions for a defined period.
-
Initiate a continuous intravenous infusion of a stimulant (e.g., histamine or pentagastrin) to achieve a steady state of acid secretion.
-
-
Aminopyrine Infusion and Sample Collection:
-
Once a steady state of acid secretion is reached, begin a continuous intravenous infusion of [¹⁴C]-aminopyrine.
-
Collect gastric juice samples from the pouch at regular intervals (e.g., every 15 minutes).
-
Collect venous blood samples at the midpoint of each gastric juice collection period.
-
-
This compound Administration:
-
After a control period of stimulated secretion, administer this compound as an intravenous bolus followed by a continuous infusion.
-
Continue the infusion of the stimulant and [¹⁴C]-aminopyrine.
-
Continue collecting gastric juice and blood samples at regular intervals.
-
-
Sample Analysis and Calculation:
-
Measure the volume and pH of the gastric juice samples.
-
Determine the concentration of [¹⁴C]-aminopyrine in plasma and gastric juice using a scintillation counter.
-
Calculate the aminopyrine clearance (C_AP) using the following formula: C_AP (ml/min) = (Concentration of [¹⁴C]-AP in gastric juice / Concentration of [¹⁴C]-AP in plasma) x Gastric juice flow rate (ml/min)
-
The clearance of aminopyrine is considered an index of gastric mucosal blood flow.
-
Visualizations
Signaling Pathway of Histamine H2 Receptor and its Inhibition by this compound
Caption: Histamine H2 receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Studying this compound's Effect on Mucosal Blood Flow
Caption: General experimental workflow for investigating the effects of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Metiamide Solubility Challenges in Aqueous Solutions
For researchers, scientists, and drug development professionals utilizing Metiamide, ensuring its complete dissolution in aqueous solutions is critical for experimental accuracy and reproducibility. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common solubility issues encountered during laboratory work.
Frequently Asked questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound is sparingly soluble in water. Its reported aqueous solubility is approximately 0.0287 mg/mL under standard conditions.[1] Solubility can be increased with heating and sonication to 1.67 mg/mL in water at 60°C.[2]
Q2: I am observing precipitation when I add my this compound stock solution to my aqueous buffer. What is causing this?
A2: Precipitation upon dilution of a this compound stock solution (often prepared in an organic solvent like DMSO) into an aqueous buffer is a common issue. This occurs because the high concentration of the organic solvent in the stock solution is no longer present to keep this compound dissolved when introduced into the predominantly aqueous environment of the buffer. The low aqueous solubility of this compound at the final concentration then leads to precipitation.
Q3: Can I dissolve this compound directly in my aqueous experimental buffer?
A3: Direct dissolution in aqueous buffers can be challenging due to this compound's low water solubility. It is often necessary to first prepare a concentrated stock solution in an organic solvent or to employ solubility enhancement techniques such as pH adjustment or the use of co-solvents.
Troubleshooting Guide: Enhancing this compound Solubility
This guide provides systematic approaches to overcome common solubility problems with this compound in aqueous solutions.
Issue 1: this compound powder does not dissolve in water or aqueous buffer.
Root Cause: Low intrinsic aqueous solubility of this compound.
Solutions:
-
pH Adjustment: this compound is a weakly basic compound with a pKa of 6.91 for its strongest basic center and a pKa of 13.34 for its strongest acidic center.[1] Therefore, its solubility is pH-dependent. Lowering the pH of the aqueous solution will protonate the basic imidazole ring, increasing its polarity and enhancing its solubility in water.
-
Use of Co-solvents: Introducing a water-miscible organic co-solvent can increase the solubility of this compound by reducing the polarity of the solvent system.
-
Heating and Sonication: Applying heat and sonication can aid in the dissolution process, particularly for preparing stock solutions.
Issue 2: Precipitation occurs after cooling a heated this compound solution.
Root Cause: The increased solubility at elevated temperatures is not maintained upon cooling to ambient temperature, leading to supersaturation and subsequent precipitation.
Solutions:
-
Maintain Elevated Temperature: If the experimental conditions allow, maintaining the solution at a slightly elevated temperature may prevent precipitation.
-
Optimize pH and Co-solvent Concentration: By adjusting the pH to a more acidic range or by using an adequate concentration of a co-solvent, the solubility at room temperature can be increased, thus preventing precipitation upon cooling.
-
Prepare Fresh Solutions: For experiments sensitive to temperature changes, it is advisable to prepare the this compound solution fresh before each use and to perform dilutions quickly.
Quantitative Data Summary
The following table summarizes the known solubility data for this compound.
| Solvent System | Solubility | Conditions |
| Water | 0.0287 mg/mL | Standard Conditions[1] |
| Water | 1.67 mg/mL (6.83 mM) | Ultrasonic and warming to 60°C[2] |
| DMSO | 2.4 mg/mL (9.82 mM) | Ultrasonic and warming |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using an Organic Solvent
This protocol describes the preparation of a concentrated stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Weigh the desired amount of this compound powder and place it in a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the powder is not fully dissolved, place the vial in a sonicator bath and sonicate for 10-15 minutes. Gentle warming (e.g., 37°C) can be applied concurrently.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: pH-Dependent Dissolution of this compound in Aqueous Buffer
This protocol details how to enhance this compound solubility in an aqueous buffer by adjusting the pH.
Materials:
-
This compound powder
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline - PBS)
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
pH meter
-
Stir plate and stir bar
Procedure:
-
Prepare the desired aqueous buffer.
-
While stirring the buffer, slowly add the this compound powder to the desired final concentration.
-
Monitor the pH of the suspension using a calibrated pH meter.
-
Gradually add small volumes of 1 M HCl to the suspension while continuously stirring and monitoring the pH. As the pH decreases, the this compound will start to dissolve.
-
Continue to add HCl until the this compound is fully dissolved. A target pH below the pKa of 6.91 is recommended.
-
Once dissolved, the pH can be carefully adjusted back towards the desired experimental pH with 1 M NaOH if necessary, but be cautious as increasing the pH may cause precipitation. It is crucial to determine the pH at which this compound remains soluble at the target concentration.
Visualizations
Logical Workflow for Troubleshooting this compound Solubility Issues
Caption: Troubleshooting workflow for this compound solubility.
Histamine H2 Receptor Signaling Pathway
Caption: this compound blocks the H2 receptor signaling pathway.
References
Technical Support Center: Managing Metiamide-Induced Side Effects in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing side effects associated with Metiamide administration in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a histamine H2-receptor antagonist. Its primary mechanism of action is to block the action of histamine at the H2 receptors on the parietal cells in the stomach, which in turn decreases the production of stomach acid.[1] It has been used in research to study the role of histamine in gastric acid secretion and other physiological processes.[2][3][4]
Q2: What are the most common side effects of this compound observed in animal models?
A2: The most frequently reported side effects in animal models include agranulocytosis (a severe drop in white blood cells), nephrotoxicity (kidney damage), and hormonal effects such as increased prolactin levels, which can potentially lead to gynecomastia (enlargement of mammary tissue) in males.[5]
Q3: Are there alternatives to this compound with fewer side effects?
A3: Yes, other H2-receptor antagonists have been developed. Cimetidine was developed after this compound and has been widely used, although it also has its own profile of side effects, including antiandrogenic effects. Later-generation H2 blockers like ranitidine and famotidine are generally considered to have fewer side effects. More recently, proton pump inhibitors (PPIs) have largely surpassed H2 antagonists in many applications due to their higher efficacy in reducing stomach acid. The choice of an alternative will depend on the specific research question.
Q4: What are the "3Rs" in the context of using animal models and how do they apply to studying this compound's side effects?
A4: The 3Rs stand for Replacement, Reduction, and Refinement.
-
Replacement: Using non-animal methods where possible, such as in vitro cell cultures or computer modeling to predict toxicity.
-
Reduction: Using the minimum number of animals necessary to obtain scientifically valid data.
-
Refinement: Minimizing animal pain, suffering, and distress. This is the primary focus of this guide, by providing information on how to monitor, manage, and alleviate the side effects of this compound.
Troubleshooting Guides
Agranulocytosis and Hematological Issues
Issue: You observe a significant decrease in white blood cell counts, particularly neutrophils, in your this compound-treated animals.
Troubleshooting Steps:
-
Confirm the Finding:
-
Immediately perform a complete blood count (CBC) on the affected animal(s) and a control group.
-
Pay close attention to the absolute neutrophil count. Agranulocytosis is characterized by a neutrophil count below 500/µL.
-
Examine a blood smear for any morphological abnormalities in blood cells.
-
-
Isolate the Cause:
-
Review your experimental protocol to ensure the correct dose of this compound was administered.
-
Consider other potential causes of immunosuppression in your animal colony.
-
If possible, temporarily suspend this compound administration in a subset of animals to see if blood counts recover.
-
-
Management and Intervention:
-
Supportive Care: Provide a sterile environment and prophylactic broad-spectrum antibiotics to prevent opportunistic infections, as the animals are immunocompromised. Consult with a veterinarian for an appropriate antibiotic regimen.
-
Consider Cimetidine Intervention: While primarily documented in a human case study, cimetidine has been shown to reverse this compound-induced agranulocytosis. The mechanism is not fully elucidated but may involve displacement of this compound from its site of toxicity. An experimental intervention in an animal model could involve administering cimetidine and closely monitoring CBC recovery. This should be considered an experimental procedure and requires careful planning and ethical review.
-
Humane Endpoints: If the animal's condition deteriorates (e.g., signs of severe infection, distress), humane euthanasia is required.
-
Data Presentation: Hematological Parameters in Rats
| Parameter | Male Rat (Mean ± SD) | Female Rat (Mean ± SD) |
| White Blood Cell (WBC) Count (x10³/µL) | 7.5 ± 2.1 | 6.8 ± 2.0 |
| Neutrophils (%) | 17.3 ± 6.2 | 16.9 ± 5.8 |
| Lymphocytes (%) | 80.6 ± 6.5 | 81.2 ± 6.0 |
| Red Blood Cell (RBC) Count (x10⁶/µL) | 7.8 ± 0.6 | 7.3 ± 0.5 |
| Hemoglobin (g/dL) | 15.2 ± 1.0 | 14.5 ± 0.9 |
| Hematocrit (%) | 45.1 ± 2.7 | 42.8 ± 2.5 |
| Platelets (x10³/µL) | 884 ± 141 | 954 ± 153 |
Note: These are representative values and can vary based on the specific strain, age, and health status of the rats. It is crucial to establish baseline values for your specific animal colony.
Experimental Protocol: Complete Blood Count (CBC) Analysis in Rats
-
Blood Collection: Collect approximately 0.5 mL of blood via a suitable route (e.g., tail vein, saphenous vein, or terminal cardiac puncture) into a tube containing an appropriate anticoagulant (e.g., EDTA).
-
Analysis: Use an automated hematology analyzer calibrated for rat blood to determine the CBC parameters.
-
Manual Smear: Prepare a blood smear on a glass slide, stain with a Romanowsky-type stain (e.g., Wright-Giemsa), and perform a manual differential count of 100 white blood cells to verify the automated results and assess cell morphology.
Logical Relationship: Troubleshooting Hematological Abnormalities
References
- 1. A quantitative study of this compound, a histamine H2-antagonist, on the isolated whole rat stomach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of this compound on gastric secretion and stress ulceration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of this compound, an H2-receptor antagonist, in the prevention of experimental stress ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A quantitative study of this compound, a histamine H2-antagonist, on the isolated whole rat stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The pharmacology of cimetidine, a new histamine H2-receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Metiamide Technical Support Center: Troubleshooting Off-Target Effects
Welcome to the technical support center for researchers using Metiamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret and manage potential off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a competitive antagonist of the histamine H2 receptor.[1][2][3] Its primary function is to block the binding of histamine to H2 receptors, thereby inhibiting downstream signaling pathways, most notably the stimulation of gastric acid secretion.[1][2]
Q2: What are the known major off-target effects or toxicities of this compound?
The most significant issue associated with this compound is its potential to cause agranulocytosis, a severe decrease in white blood cells. This toxicity is attributed to its thiourea group and was the primary reason for its discontinuation in clinical trials. This compound may also inhibit cytochrome P450 (CYP) enzymes and has been observed to affect neutrophil (a type of white blood cell) function.
Q3: I'm observing a cellular effect that is not reversed by adding excess histamine. Is this an off-target effect?
This is a strong indication of a potential off-target effect. Since this compound is a competitive antagonist at the H2 receptor, its inhibitory effects should be surmountable by increasing the concentration of the agonist, histamine. If the effect persists, consider the following possibilities:
-
Non-H2 Receptor Mediated Effect: this compound may be interacting with another receptor or signaling molecule.
-
Irreversible Inhibition: While generally considered a reversible antagonist, at high concentrations or with prolonged exposure, some level of non-specific, irreversible binding could occur.
-
Toxicity-Related Effects: The observed effect could be a manifestation of cellular toxicity, particularly if you are using high concentrations or long incubation times.
Q4: My cells are showing signs of stress or death after treatment with this compound. What could be the cause?
This could be related to the known cytotoxic effects of this compound, particularly on hematopoietic and stromal progenitor cells. The thiourea moiety in this compound's structure is thought to be responsible for this toxicity. It is crucial to differentiate between a specific pharmacological effect and general cytotoxicity.
Troubleshooting Guides
Problem 1: Unexpected Inhibition of a Non-Histamine-Mediated Signaling Pathway
You observe that this compound inhibits a signaling pathway that is not thought to be regulated by histamine H2 receptors in your experimental system.
Troubleshooting Steps:
-
Confirm H2 Receptor Independence:
-
Use a structurally different H2 antagonist (e.g., cimetidine, ranitidine). If the effect is not replicated, it is more likely an off-target effect specific to this compound's chemical structure.
-
Attempt to rescue the phenotype with a downstream activator of the pathway (if one is known). If the activator fails to rescue the effect, this compound may be acting at or below the level of this activator.
-
-
Investigate Potential CYP450 Inhibition:
-
If your experimental system involves metabolism or the use of other small molecules, consider if this compound could be inhibiting a CYP enzyme responsible for their processing. This is particularly relevant in in vivo or liver microsome studies.
-
-
Assess for Non-Specific Effects:
-
Perform a concentration-response curve. Off-target effects often occur at higher concentrations than on-target effects.
-
Include appropriate vehicle controls to rule out any effects of the solvent used to dissolve this compound.
-
Problem 2: Unexplained Changes in Neutrophil Activity
You are studying neutrophil function and observe that this compound is altering their migration or activity in a way that cannot be explained by H2 receptor antagonism alone.
Troubleshooting Steps:
-
Differentiate Chemokinesis from Chemotaxis: this compound has been reported to increase random migration (chemokinesis) of neutrophils, similar to histamine, but without affecting directed migration (chemotaxis). Design your experiment to distinguish between these two types of cell movement.
-
Examine Downstream Signaling: Investigate key signaling pathways involved in neutrophil activation and migration to pinpoint where this compound might be exerting its effect.
Problem 3: Inhibition of Pentagastrin-Stimulated Effects Appears Non-Competitive
You are studying gastric acid secretion and find that while this compound competitively inhibits histamine-stimulated secretion, its inhibition of pentagastrin-stimulated secretion does not follow a competitive pattern.
Explanation and Troubleshooting:
This has been observed in some studies, where this compound reduced the maximal response to pentagastrin, which is characteristic of non-competitive inhibition. This suggests that the interaction between histamine and gastrin signaling pathways is complex and that this compound's effect may not be solely at the H2 receptor in this context.
-
Investigate Downstream Pathways: Since this compound does not inhibit acid secretion stimulated by dibutyryl cyclic AMP, its action is upstream of cAMP formation. The non-competitive nature of its effect on pentagastrin stimulation may suggest an indirect mechanism or an effect on a component shared by both the H2 receptor and the cholecystokinin B receptor (which pentagastrin stimulates).
Quantitative Data on this compound's Effects
Table 1: On-Target H2 Receptor Antagonist Activity
| Parameter | Species/System | Value | Reference |
| pA2 | Isolated whole rat stomach | 5.91 | |
| Kb | Rat uterine muscle | 0.75 µM | |
| Kb | Guinea-pig heart muscle | 0.92 µM |
Table 2: Off-Target and Toxicity Data
| Effect | Species/System | Value (ID50) | Reference |
| Inhibition of CFU-F | Murine bone marrow | 17 µg/ml | |
| Inhibition of CFU-GM | Murine bone marrow | 180 µg/ml |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound-Induced Agranulocytosis
This protocol is based on the methodology for colony-forming unit (CFU) assays to assess the toxicity of this compound on hematopoietic progenitor cells.
Objective: To determine the inhibitory effect of this compound on the formation of granulocyte-macrophage colonies (CFU-GM) from bone marrow progenitor cells.
Materials:
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO, and then diluted in media)
-
Murine bone marrow cells
-
MethoCult™ GF M3534 or similar methylcellulose-based medium containing cytokines (e.g., IL-3, IL-6, SCF)
-
Iscove's Modified Dulbecco's Medium (IMDM)
-
Fetal Bovine Serum (FBS)
-
35 mm culture dishes
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Prepare Bone Marrow Cell Suspension:
-
Harvest bone marrow from murine femurs and tibias by flushing with IMDM containing 2% FBS.
-
Create a single-cell suspension by passing the cells through a 21-gauge needle.
-
Count viable cells using a hemocytometer and trypan blue exclusion.
-
-
Set up Cultures:
-
Prepare a range of this compound concentrations in IMDM. Include a vehicle control.
-
In a tube, mix 1 x 10^5 bone marrow cells with the desired concentration of this compound.
-
Add this cell suspension to 3 ml of MethoCult™ medium and vortex thoroughly.
-
Dispense 1.1 ml of the methylcellulose mixture into each of two 35 mm culture dishes using a syringe with a blunt-end needle.
-
Rotate the dishes to ensure even spreading of the medium.
-
-
Incubation:
-
Place the culture dishes in a 100 mm petri dish with a third, open 35 mm dish containing sterile water to maintain humidity.
-
Incubate at 37°C in a 5% CO2 humidified incubator for 7-14 days.
-
-
Colony Counting:
-
After the incubation period, count colonies containing more than 50 cells using an inverted microscope.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the ID50 value (the concentration that causes 50% inhibition of colony formation).
-
Protocol 2: Neutrophil Chemotaxis Assay (Boyden Chamber)
Objective: To assess the effect of this compound on the directed migration of neutrophils towards a chemoattractant.
Materials:
-
This compound
-
Human or murine neutrophils
-
Chemoattractant (e.g., fMLP, IL-8)
-
Boyden chamber apparatus with polycarbonate membranes (e.g., 5 µm pores for human neutrophils)
-
Assay buffer (e.g., HBSS with Ca2+ and Mg2+)
-
Fluorescent dye for cell labeling (e.g., Calcein-AM)
-
Fluorescence plate reader
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh blood using density gradient centrifugation (e.g., using Polymorphprep™ or a similar reagent).
-
Cell Labeling: Label the isolated neutrophils with Calcein-AM according to the manufacturer's protocol. Resuspend the labeled cells in assay buffer at a concentration of 1 x 10^6 cells/ml.
-
Assay Setup:
-
Add the chemoattractant solution to the lower wells of the Boyden chamber.
-
Add assay buffer alone to some wells as a negative control.
-
Pre-incubate the neutrophil suspension with various concentrations of this compound or a vehicle control for 30 minutes at 37°C.
-
Place the membrane insert over the lower wells.
-
Add the pre-incubated neutrophil suspension to the upper chamber of the inserts.
-
-
Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes.
-
Quantification of Migration:
-
After incubation, remove the inserts.
-
Wipe off the non-migrated cells from the top of the membrane with a cotton swab.
-
Measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the chemotactic index by dividing the fluorescence of the chemoattractant-containing wells by the fluorescence of the negative control wells.
-
Determine the effect of this compound on the chemotactic index.
-
Visualizing Signaling Pathways and Workflows
Caption: On-target signaling pathway of this compound at the histamine H2 receptor.
Caption: Troubleshooting workflow for unexpected results with this compound.
Caption: Experimental workflow for the in vitro agranulocytosis (CFU) assay.
References
- 1. This compound and stimulated acid secretion from the isolated non-distended and distended mouse stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aspects of the effect of this compound on pentagastrin-stimulated and basal gastric secretion of acid and pepsin in man - PMC [pmc.ncbi.nlm.nih.gov]
- 3. H2-receptor antagonists in perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Metiamide Concentration for Maximal H2 Receptor Blockade
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Metiamide for effective histamine H2 receptor blockade in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and specific competitive antagonist of the histamine H2 receptor.[1] It functions by reversibly binding to H2 receptors, primarily on the basolateral membrane of gastric parietal cells, thereby preventing histamine from binding and initiating the signaling cascade that leads to gastric acid secretion.[2][3] This blockade is competitive, meaning that the effect of this compound can be overcome by increasing the concentration of the agonist (histamine).[4][5]
Q2: What is the primary signaling pathway affected by this compound?
This compound blocks the H2 receptor, which is a G-protein coupled receptor (GPCR) positively coupled to adenylyl cyclase via a Gs alpha subunit. Activation of the H2 receptor by histamine normally leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates downstream targets, ultimately leading to the physiological response (e.g., gastric acid secretion). By blocking the H2 receptor, this compound prevents this increase in cAMP.
Q3: What are the key differences between this compound and other H2 receptor antagonists like Cimetidine?
This compound was a developmental precursor to Cimetidine. Both are competitive H2 receptor antagonists. However, clinical use of this compound was halted due to associations with adverse effects, including agranulocytosis (a severe drop in white blood cells). Cimetidine was developed as a safer alternative. For experimental purposes, both can be used to study H2 receptor function, but their potency and off-target effects may differ.
Q4: How should I prepare and store this compound stock solutions?
This compound can be dissolved in DMSO or water. For a stock solution in DMSO, a concentration of up to 2.4 mg/mL (9.82 mM) can be achieved, though warming and sonication may be necessary. For an aqueous stock solution, the solubility is lower at 1.67 mg/mL (6.83 mM), and may also require warming and sonication. It is recommended to use freshly opened, hygroscopic DMSO for best results. Stock solutions should be aliquoted and stored at -20°C for up to one year or at -80°C for up to two years to avoid repeated freeze-thaw cycles. If using a water-based stock solution, it should be filter-sterilized (0.22 µm filter) before use.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no antagonist activity observed | 1. Incorrect this compound concentration: The concentration may be too low to effectively compete with the histamine concentration used. 2. Degraded this compound: Improper storage or handling of this compound powder or stock solutions. 3. Issues with experimental setup: Problems with cell line expression of H2 receptors, tissue viability, or buffer composition. | 1. Perform a dose-response curve: Determine the optimal concentration range for your specific experimental conditions. 2. Use fresh stock solutions: Prepare new dilutions from a properly stored stock. Verify the purity of the this compound powder if possible. 3. Validate your experimental system: Confirm H2 receptor expression in your cells or tissue. Ensure the viability of your preparation. Check the pH and composition of your experimental buffer, as some components can interfere with drug activity. |
| High variability between replicate experiments | 1. Inconsistent this compound dilution: Errors in serial dilutions leading to variable final concentrations. 2. Fluctuation in experimental conditions: Variations in incubation times, temperature, or cell/tissue preparation. 3. This compound precipitation: The concentration used may exceed its solubility in the assay buffer. | 1. Prepare fresh dilutions for each experiment: Use calibrated pipettes and ensure thorough mixing at each dilution step. 2. Standardize all experimental parameters: Maintain consistent incubation times, temperature, and handling procedures for all samples. 3. Check for precipitation: Visually inspect solutions for any precipitate. If necessary, lower the final concentration or add a small amount of a solubilizing agent (ensure it doesn't affect the assay). |
| Schild plot slope is not equal to 1 | 1. Non-competitive antagonism: The observed antagonism may not be purely competitive. 2. Lack of equilibrium: Insufficient incubation time for the antagonist to reach equilibrium with the receptor. 3. Complex interactions: The agonist may be acting on more than one receptor, or there may be allosteric effects. | 1. Review the literature: Confirm that this compound acts as a competitive antagonist in your experimental system. 2. Increase incubation time: Allow for a longer pre-incubation period with this compound before adding the agonist. 3. Simplify the system: Use a specific H2 receptor agonist to minimize off-target effects. Ensure the Schild analysis assumptions are met for your experimental setup. |
| Unexpected off-target effects | 1. High this compound concentration: Using excessively high concentrations may lead to non-specific binding and off-target effects. 2. Interaction with other cellular components: this compound has been shown to interact with other proteins, such as aldehyde dehydrogenase. | 1. Use the lowest effective concentration: Determine the minimal concentration of this compound that provides maximal H2 receptor blockade from your dose-response curve. 2. Include appropriate controls: Use control compounds and cell lines lacking the H2 receptor to identify non-specific effects. |
Data Presentation
Table 1: Quantitative Data for this compound Activity
| Parameter | Value | Experimental System | Reference |
| Kb | 0.75 µM | Rat uterine muscle | |
| Kb | 0.92 µM | Guinea-pig heart muscle | |
| pA2 | 5.91 | Isolated whole rat stomach | |
| ED50 (IV) | 3.1 µmol/kg | Dog (histamine-stimulated acid secretion) | |
| ED50 (IV) | 6.1 µmol/kg | Dog (pentagastrin-stimulated acid secretion) | |
| ED50 (Oral) | 16 µmol/kg | Dog (histamine-stimulated acid secretion) |
Experimental Protocols
Protocol 1: Determination of this compound Potency using Schild Analysis
This protocol outlines the steps to determine the affinity (pA2 value) of this compound for the H2 receptor using Schild analysis, a method for quantifying competitive antagonism.
1. Cell Culture and Preparation:
-
Culture a suitable cell line endogenously or recombinantly expressing the histamine H2 receptor (e.g., HEK293 cells transfected with the human H2 receptor).
-
Plate the cells in a suitable format (e.g., 96-well plate) and allow them to adhere and grow to an appropriate confluency.
2. Agonist Dose-Response Curve (Control):
-
Prepare serial dilutions of a histamine H2 receptor agonist (e.g., histamine) in a suitable assay buffer (e.g., Krebs-Henseleit buffer).
-
Add the agonist dilutions to the cells and incubate for a predetermined time to elicit a response (e.g., cAMP production).
-
Measure the response and plot the data to generate a sigmoidal dose-response curve. Determine the EC50 of the agonist.
3. This compound Incubation and Agonist Dose-Response:
-
Prepare several fixed concentrations of this compound.
-
Pre-incubate the cells with each fixed concentration of this compound for a sufficient time to allow for receptor binding equilibrium (e.g., 30 minutes).
-
In the continued presence of this compound, add the serial dilutions of the agonist.
-
Measure the response and generate a dose-response curve for the agonist in the presence of each concentration of this compound.
4. Data Analysis (Schild Plot):
-
For each concentration of this compound, determine the dose ratio (DR), which is the ratio of the agonist EC50 in the presence of this compound to the agonist EC50 in the absence of this compound.
-
Create a Schild plot by graphing log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.
-
The x-intercept of the linear regression of the Schild plot provides the pA2 value for this compound. A slope of 1 is indicative of competitive antagonism.
Protocol 2: cAMP Functional Assay for H2 Receptor Blockade
This protocol describes how to measure the inhibitory effect of this compound on histamine-induced cAMP production.
1. Cell Preparation:
-
Use a cell line expressing the H2 receptor.
-
Seed the cells into a 96-well plate and culture overnight.
2. Assay Procedure:
-
Wash the cells with a pre-warmed assay buffer.
-
Add a phosphodiesterase inhibitor (e.g., IBMX) to the buffer to prevent cAMP degradation and incubate for a short period.
-
Add various concentrations of this compound to the wells and pre-incubate.
-
Stimulate the cells with a fixed concentration of histamine (typically the EC80 concentration as determined from a prior agonist dose-response curve).
-
Incubate for a time sufficient to allow for cAMP production (e.g., 15-30 minutes).
3. cAMP Measurement:
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based kits) according to the manufacturer's instructions.
4. Data Analysis:
-
Plot the measured cAMP levels against the corresponding concentrations of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound, which represents the concentration at which it inhibits 50% of the histamine-induced cAMP production.
Visualizations
Caption: H2 Receptor Signaling Pathway and this compound Blockade.
Caption: Experimental Workflow for Schild Analysis of this compound.
Caption: Troubleshooting Logic for this compound Experiments.
References
- 1. H2-receptor antagonists in perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histamine Type-2 Receptor Antagonists (H2 Blockers) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. H2 Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A quantitative study of this compound, a histamine H2-antagonist, on the isolated whole rat stomach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound and stimulated acid secretion from the isolated non-distended and distended mouse stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting unexpected results in Metiamide gastric secretion assays
Welcome to the technical support center for Metiamide gastric secretion assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results and refine their experimental designs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit gastric acid secretion?
This compound is a histamine H2-receptor antagonist. It functions as a competitive antagonist, meaning it blocks histamine from binding to H2 receptors on parietal cells in the stomach. This action specifically inhibits the histamine-stimulated pathway of gastric acid secretion.[1][2] The binding of histamine to H2 receptors normally triggers a signaling cascade that increases intracellular cyclic AMP (cAMP), leading to the activation of the proton pump (H+/K+ ATPase) and subsequent acid secretion. This compound prevents this cascade from initiating.
Q2: What are the expected effects of this compound on gastric secretion stimulated by different secretagogues?
-
Histamine: this compound potently inhibits histamine-stimulated gastric acid secretion in a competitive manner. This is its primary and most direct mechanism of action.[1][2]
-
Pentagastrin: this compound also significantly inhibits pentagastrin-stimulated acid secretion. However, the nature of this inhibition can appear non-competitive, as this compound can reduce the maximal response to pentagastrin.[3] This is because pentagastrin's effect is partially mediated by the release of histamine from enterochromaffin-like (ECL) cells.
-
Acetylcholine (or cholinergic agonists like Bethanechol): this compound has a less pronounced effect on acetylcholine-stimulated acid secretion compared to histamine or pentagastrin. At lower doses, it may not cause significant inhibition.
-
Basal Secretion: this compound can reduce basal (unstimulated) gastric acid secretion, suggesting a role for histamine in maintaining this baseline secretion.
Q3: How does this compound affect pepsin secretion?
This compound's effect on pepsin secretion can be variable. While it antagonizes histamine's action on pepsin secretion, its effect on pepsin secretion stimulated by other agents like pentagastrin or food can be nonsignificant. In some cases, this compound has been observed to augment pepsin secretion stimulated by pilocarpine or secretin.
Q4: What are some key differences between this compound and other H2 receptor antagonists like Cimetidine?
This compound and Cimetidine are both H2 receptor antagonists and behave as competitive antagonists to histamine. However, there can be differences in their potency. Some studies suggest that this compound is slightly less active than Cimetidine.
Troubleshooting Guide
Unexpected Result 1: this compound fails to inhibit histamine-stimulated gastric acid secretion.
| Potential Cause | Troubleshooting Steps |
| Inadequate Dose of this compound | Ensure the dose of this compound is sufficient to achieve a therapeutic concentration. A critical blood level of approximately 0.45 µg/mL appears necessary for suppression of stimulated secretion. Review the literature for appropriate dose ranges for your specific animal model and experimental conditions. |
| This compound Degradation | Prepare this compound solutions fresh before each experiment. While generally stable, prolonged storage in certain solutions may lead to degradation. For stock solutions, it is recommended to store them at -80°C for up to 2 years or -20°C for up to 1 year. If using a water-based stock, filter and sterilize it before use. |
| Issues with Drug Administration | Verify the route and technique of administration. For intravenous infusions, ensure the infusion rate is constant and the catheter is properly placed. For oral administration, consider the timing relative to the secretagogue and potential issues with absorption. |
| High Endogenous Histamine Levels | If basal acid secretion is unusually high, it could indicate elevated endogenous histamine. This may require a higher dose of this compound to achieve competitive antagonism. |
| Receptor Desensitization or Alteration | While less common for acute experiments, chronic exposure to agonists or other compounds could potentially alter the sensitivity of H2 receptors. |
Unexpected Result 2: High variability in gastric acid secretion between animals in the same group.
| Potential Cause | Troubleshooting Steps |
| Stress-Induced Gastric Secretion | Animal handling and the experimental environment can significantly impact gastric secretion. Acclimatize animals to the experimental setup and handle them gently to minimize stress. Anesthesia itself can be a stressor and may affect results. |
| Inconsistent Surgical Technique (Pylorus Ligation/Heidenhain Pouch) | Ensure consistent and precise surgical procedures. For pylorus ligation, the location and tightness of the ligature are critical. For Heidenhain pouches, variations in pouch size and denervation can lead to different secretory capacities. |
| Fasting State of Animals | The duration of fasting prior to the experiment must be consistent across all animals. A standard 24-hour fast is common for pylorus ligation models. |
| Animal Strain and Genetics | Different strains of rats or other animals can exhibit varying sensitivities to secretagogues and inhibitors. Ensure all animals are from the same strain and supplier. |
| Post-Operative Pain | In models like pylorus ligation, post-operative pain can influence gastric secretion. Consider appropriate analgesia or performing the experiment under continuous anesthesia to minimize this variable. |
Unexpected Result 3: this compound shows weak or no inhibition of pentagastrin-stimulated secretion.
| Potential Cause | Troubleshooting Steps |
| Insufficient this compound Dose | Higher doses of this compound may be required to effectively inhibit the histamine-mediated component of pentagastrin-stimulated secretion. |
| Dominance of Non-Histamine Pathways | Pentagastrin can also stimulate acid secretion through pathways that are not entirely dependent on histamine. If these pathways are dominant in your experimental model, the inhibitory effect of this compound will be less pronounced. |
| Interaction with Other Receptors | While this compound is a specific H2 antagonist, at very high concentrations, off-target effects cannot be entirely ruled out, although this is unlikely to be the cause of reduced efficacy. |
Unexpected Result 4: Paradoxical increase in gastric secretion after this compound administration.
| Potential Cause | Troubleshooting Steps |
| Rebound Acid Hypersecretion | This is more commonly observed after withdrawal from chronic H2 blocker treatment and is unlikely in acute experimental settings. |
| Effect on Other Secretory Pathways | In some specific contexts, this compound has been shown to augment pepsin secretion stimulated by certain secretagogues. While a paradoxical increase in acid secretion is not a commonly reported direct effect, consider the complexity of gastric secretory regulation. |
| Experimental Artifact | Re-examine the experimental procedure for any potential errors in measurement, solution preparation, or data recording. Ensure the baseline secretion was stable before this compound administration. |
Data Presentation
Table 1: Effect of this compound on Basal and Stimulated Gastric Acid Secretion in Duodenal Ulcer Patients
| Secretory State | This compound Dose | Percent Inhibition of Acid Secretion | Citation |
| Basal | 200 mg (oral) | Up to 75% | |
| Histamine-stimulated | 200 mg (oral) | 53% | |
| Insulin-stimulated | 200 mg (oral) | 80% |
Table 2: Dose-Dependent Inhibition of Histamine-Stimulated Acid Secretion by this compound in the Isolated Perfused Rat Stomach
| This compound Concentration | Effect on Histamine Dose-Response Curve | pA2 Value | Citation |
| 3 x 10⁻⁶ M | Parallel displacement | 5.91 | |
| 3 x 10⁻⁵ M | Parallel displacement | 5.91 |
Table 3: Comparative Effects of this compound on Acid Secretion Stimulated by Different Agonists in the Heidenhain Pouch Rat
| Secretagogue | This compound Dose (I.V.) | Outcome | Citation |
| Histamine (+ Mepyramine) | 0.15 µmol/kg/min | Significant inhibition | |
| Pentagastrin | 0.15 µmol/kg/min | Significant inhibition | |
| Bethanechol | 0.15 µmol/kg/min | No significant inhibition | |
| Bethanechol | 1.0 µmol/kg/min | Significant inhibition |
Experimental Protocols
Pylorus Ligation (Shay) Rat Model for Gastric Secretion
This in vivo model is used to assess basal gastric acid secretion and the effects of antisecretory agents.
Materials:
-
Wistar rats (180-200g), fasted for 24 hours with free access to water.
-
Anesthetic (e.g., ether or ketamine/xylazine).
-
Surgical instruments (scissors, forceps, suture).
-
This compound solution and vehicle control.
-
Saline solution.
-
Centrifuge tubes.
-
pH meter and titration equipment (0.01 N NaOH).
Procedure:
-
Anesthesia: Anesthetize the fasted rat.
-
Surgical Incision: Make a midline incision of about 1 cm in the abdomen below the sternum.
-
Pylorus Ligation: Isolate the stomach and ligate the pyloric end with a silk suture. Be careful not to obstruct blood flow.
-
Drug Administration: Administer this compound or vehicle control intraperitoneally or subcutaneously.
-
Closure: Suture the abdominal wall.
-
Recovery and Incubation: Allow the animal to recover in a cage. The accumulation of gastric juice occurs over a period of 4-19 hours.
-
Sacrifice and Sample Collection: After the incubation period, sacrifice the animal by an approved method.
-
Stomach Removal: Open the abdomen and ligate the esophageal end of the stomach. Remove the stomach.
-
Gastric Juice Collection: Collect the gastric contents into a centrifuge tube.
-
Analysis:
-
Centrifuge the gastric juice at 1000 rpm for 10 minutes.
-
Measure the volume of the supernatant.
-
Determine the pH of the gastric juice.
-
Titrate the total acidity by adding 0.01 N NaOH until a pH of 7.0 is reached.
-
Heidenhain Pouch Dog Model
This is a chronic in vivo model for studying gastric secretion from a denervated portion of the stomach.
Surgical Preparation:
-
A pouch is surgically created from the fundic part of the stomach, which is rich in parietal cells.
-
This pouch is separated from the main stomach but retains its blood supply. The vagal nerve supply to the pouch is severed, making it a denervated pouch.
-
A cannula is inserted into the pouch, which exits through the abdominal wall, allowing for the collection of gastric secretions.
Experimental Procedure:
-
Fasting: Dogs are typically fasted overnight before the experiment.
-
Basal Secretion: Collect basal gastric secretions from the pouch for a predetermined period to establish a baseline.
-
Stimulation: Administer a secretagogue such as histamine or pentagastrin, usually as a continuous intravenous infusion, to achieve a steady state of acid secretion.
-
This compound Administration: Once a stable stimulated secretion is achieved, administer this compound intravenously or orally.
-
Sample Collection: Continue to collect gastric juice from the pouch at regular intervals (e.g., every 15 minutes).
-
Analysis:
-
Measure the volume of each sample.
-
Determine the acid concentration by titration with a standardized base (e.g., NaOH).
-
Calculate the acid output (volume × concentration).
-
Visualizations
Caption: Signaling pathways for gastric acid secretion in parietal cells and the site of action of this compound.
Caption: Experimental workflow for the pylorus ligation model in rats.
Caption: Experimental workflow for the Heidenhain pouch model in dogs.
References
- 1. A quantitative study of this compound, a histamine H2-antagonist, on the isolated whole rat stomach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of the actions of cimetidine and this compound on gastric acid secretion in the isolated guinea pig gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aspects of the effect of this compound on pentagastrin-stimulated and basal gastric secretion of acid and pepsin in man - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Metiamide Stability and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information on the stability of Metiamide in various experimental buffers, offering troubleshooting guidance and frequently asked questions (FAQs) to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, this compound powder should be stored at -20°C for up to three years or at 4°C for up to two years. In solvent, stock solutions can be stored at -80°C for up to two years and at -20°C for one year. It is stable for several weeks at ambient temperature, making it suitable for standard shipping conditions.
Q2: What is the solubility of this compound?
A2: this compound is soluble in Dimethyl Sulfoxide (DMSO) and water.
Q3: Is this compound stable at physiological pH?
A3: this compound was specifically developed to be more stable and potent at physiological pH compared to its predecessor, burimamide, which is largely inactive at this pH. This improved stability is a key feature of this compound.
Q4: Are there any known degradation products of this compound?
A4: While forced degradation studies are a standard part of drug development to identify potential degradation products, specific information on the degradation products of this compound in various experimental buffers is not extensively detailed in publicly available literature. General degradation pathways for similar molecules may involve hydrolysis or oxidation. To identify unknown degradation products in your specific experimental setup, advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are recommended.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in the experimental buffer due to improper storage or handling. | Prepare fresh this compound solutions for each experiment. Ensure stock solutions are stored at the recommended temperature (-20°C or -80°C). Avoid repeated freeze-thaw cycles. |
| Precipitation in the buffer | Exceeding the solubility limit of this compound in the chosen buffer. | Prepare a fresh, more dilute solution. Consider using a different solvent system if compatible with your experimental design. Sonication may aid in dissolving the compound. |
| Loss of this compound activity over time in an experiment | Instability of this compound under the specific experimental conditions (e.g., pH, temperature, presence of certain ions). | Perform a stability study of this compound in your specific experimental buffer under the conditions of your assay. This will help determine the time window within which the compound remains stable. |
Stability of this compound in Experimental Buffers: A General Overview
While specific quantitative data on the degradation kinetics of this compound in various buffers is limited in the public domain, the following table provides a general guide based on the principles of drug stability. It is highly recommended to perform a stability study for your specific experimental conditions.
| Buffer | pH | Typical Temperature (°C) | General Stability Considerations |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.4 | 4, 25, 37 | Generally considered a suitable buffer for many biological applications. However, the stability of this compound should be verified for long-term experiments. |
| Tris-HCl | 7.0 - 9.0 | 4, 25, 37 | Tris buffer can sometimes interact with certain compounds. It is crucial to test for any potential interference or degradation of this compound in this buffer. |
| Cell Culture Media (e.g., DMEM, RPMI) | 7.2 - 7.4 | 37 | Complex media containing various components like amino acids, vitamins, and salts can potentially interact with this compound. The presence of serum may also affect stability. It is essential to determine the stability of this compound in your specific cell culture setup. |
Experimental Protocols
Protocol for Assessing this compound Stability in an Experimental Buffer
This protocol outlines a general procedure to determine the stability of this compound in a specific buffer using High-Performance Liquid Chromatography (HPLC).
Objective: To quantify the degradation of this compound in a selected buffer over time at a specific temperature.
Materials:
-
This compound
-
Experimental buffer of choice (e.g., PBS, pH 7.4)
-
HPLC system with UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (e.g., Acetonitrile and water with a suitable modifier like formic acid or trifluoroacetic acid)
-
Volumetric flasks and pipettes
-
Incubator or water bath
Procedure:
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Preparation of Test Solution: Dilute the this compound stock solution with the experimental buffer to the final working concentration used in your assays.
-
Time Zero (T0) Sample: Immediately after preparation, take an aliquot of the test solution, and analyze it by HPLC to determine the initial concentration of this compound. This will serve as the T0 reference.
-
Incubation: Place the remaining test solution in a tightly sealed container and incubate at the desired temperature (e.g., 37°C).
-
Time-Point Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw aliquots of the incubated solution.
-
HPLC Analysis: Analyze each aliquot by HPLC to determine the concentration of this compound remaining.
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T0 concentration.
-
Plot the percentage of this compound remaining versus time.
-
From this data, you can determine the rate of degradation and the half-life (t½) of this compound under your specific experimental conditions.
-
HPLC Method Development (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of Acetonitrile and 0.1% Formic Acid in Water.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis scan of this compound (typically in the range of 220-230 nm).
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
Note: This is a general protocol and may need to be optimized for your specific equipment and experimental needs.
Signaling Pathway and Experimental Workflow Diagrams
Histamine H2 Receptor Signaling Pathway
Caption: Histamine H2 receptor signaling pathway.
Experimental Workflow for Assessing this compound Stability
Caption: Workflow for this compound stability assessment.
Technical Support Center: Minimizing Metiamide Degradation in Long-Term Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Metiamide. This resource provides essential guidance on minimizing degradation during long-term experiments through a series of frequently asked questions (FAQs) and troubleshooting guides.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a histamine H2-receptor antagonist, historically significant as a precursor to the development of cimetidine.[1] Its primary mechanism of action involves blocking the histamine H2 receptor on the basolateral membrane of gastric parietal cells, which in turn reduces gastric acid secretion.[2] Ensuring the stability of this compound throughout a long-term experiment is critical for obtaining accurate and reproducible results, as degradation can lead to a loss of potency and the formation of unknown impurities that may have their own biological effects.
Q2: What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be kept in a dry, dark environment at -20°C. For short-term storage (days to weeks), a temperature of 0-4°C is recommended.[3] When prepared as a stock solution, for instance in DMSO, it should be stored at -20°C for long-term use or at 4°C for short-term use.[3][4]
Q3: What are the primary factors that can cause this compound degradation?
Based on the general principles of drug stability and the structure of this compound, the primary factors that can induce degradation include:
-
Hydrolysis: Degradation due to reaction with water, which can be accelerated by acidic or basic conditions.
-
Oxidation: Degradation in the presence of oxidizing agents, such as peroxides that may be present as impurities in excipients.
-
Photolysis: Degradation upon exposure to light, particularly UV radiation.
-
Thermolysis: Degradation at elevated temperatures.
Q4: Are there known degradation pathways for this compound?
Troubleshooting Guide: Investigating this compound Degradation
If you suspect this compound degradation in your experiments, a systematic approach is necessary to identify the cause and implement corrective actions.
Step 1: Visual Inspection and Physical Characterization
-
Appearance: Has the color or appearance of your this compound powder or solution changed?
-
Solubility: Do you observe any precipitation or changes in solubility?
Step 2: Analytical Assessment
A stability-indicating analytical method is crucial for detecting and quantifying degradation. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
Recommended Action: Develop and validate a stability-indicating HPLC method. While a specific method for this compound is not published, a method for the related compound cimetidine can be adapted.
Step 3: Forced Degradation Studies
To understand the potential degradation pathways and to develop a robust stability-indicating method, it is highly recommended to perform forced degradation studies. These studies involve intentionally exposing this compound to harsh conditions to accelerate its degradation.
Table 1: General Conditions for Forced Degradation Studies
| Stress Condition | Reagents and Conditions | Purpose |
| Acid Hydrolysis | 0.1 M to 1 M HCl, heated (e.g., 60-80°C) for several hours. | To investigate degradation in an acidic environment. |
| Base Hydrolysis | 0.1 M to 1 M NaOH, heated (e.g., 60-80°C) for several hours. | To investigate degradation in a basic environment. |
| Oxidation | 3-30% Hydrogen Peroxide (H₂O₂) at room temperature. | To investigate susceptibility to oxidation. |
| Thermal Degradation | Heating the solid drug substance (e.g., at 105°C) for 24 hours. | To assess the impact of high temperatures on stability. |
| Photodegradation | Exposing the drug substance to a combination of visible and UV light. | To determine light sensitivity. |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., methanol or a mixture of organic solvent and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Application:
-
Acid/Base Hydrolysis: Add an equal volume of the appropriate acid or base to the this compound solution. Heat as required. At specified time points, withdraw samples, neutralize them, and dilute to a suitable concentration for analysis.
-
Oxidation: Add the oxidizing agent to the this compound solution. Keep at room temperature and sample at various time points.
-
Thermal Degradation: Place the solid this compound powder in a temperature-controlled oven.
-
Photodegradation: Expose the this compound solution or solid powder to a calibrated light source. Protect a control sample from light.
-
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control. Look for a decrease in the main this compound peak and the appearance of new peaks corresponding to degradation products.
Protocol 2: Representative Stability-Indicating HPLC Method (Adapted from Cimetidine Analysis)
This protocol is based on methods developed for cimetidine and would require optimization and validation for this compound.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact composition and gradient profile will need to be optimized.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of this compound. For cimetidine, 228 nm is often used.
-
Column Temperature: Ambient or controlled (e.g., 25-30°C).
-
Injection Volume: Typically 10-20 µL.
Visualizations
Histamine H2 Receptor Signaling Pathway
This compound acts as an antagonist at the Histamine H2 receptor. The following diagram illustrates the signaling cascade that is inhibited by this compound.
Caption: this compound blocks the histamine H2 receptor, inhibiting acid secretion.
Experimental Workflow for Investigating this compound Degradation
The following diagram outlines a logical workflow for assessing the stability of this compound.
Caption: Workflow for assessing and mitigating this compound degradation.
References
Technical Support Center: Metiamide Administration and Tachyphylaxis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding tachyphylaxis observed with repeated administration of Metiamide.
Frequently Asked Questions (FAQs)
Q1: What is tachyphylaxis and is it expected with repeated this compound administration?
A1: Tachyphylaxis is a phenomenon characterized by a rapidly decreasing response to a drug following repeated administration. Yes, tachyphylaxis is a well-documented class effect for histamine H2 receptor antagonists, including this compound.[1][2][3] This means that with continuous use, the efficacy of this compound in inhibiting gastric acid secretion may decline.
Q2: How quickly does tachyphylaxis to this compound develop?
A2: While specific quantitative data for the onset of tachyphylaxis with this compound is limited, studies on other H2 receptor antagonists show that this phenomenon can develop rapidly, often within the first few doses or days of continuous administration.[3][4] The physiological effects of tachyphylaxis can be evident by the second day of dosing.
Q3: Is the development of tachyphylaxis to this compound progressive?
A3: Tachyphylaxis to H2 receptor antagonists is generally not considered to be progressive. The initial loss of potency is typically detected early in the course of treatment and does not appear to worsen significantly with continued long-term dosing.
Q4: What are the underlying mechanisms of this compound-induced tachyphylaxis?
A4: The primary mechanism of action for this compound is the competitive antagonism of histamine at the H2 receptors on gastric parietal cells. The development of tachyphylaxis is thought to involve several factors:
-
Receptor Downregulation/Desensitization: Continuous blockade of H2 receptors may lead to their desensitization or a decrease in their surface expression on parietal cells.
-
Upregulation of Alternative Pathways: The body may compensate for the H2 receptor blockade by upregulating other pathways involved in gastric acid secretion. One key pathway involves the hormone gastrin. This compound administration has been shown to lead to a significant elevation in serum gastrin levels. Elevated gastrin can then stimulate acid secretion through gastrin receptors, bypassing the H2 receptor blockade.
-
Gastrin Receptor Phenomenon: Research suggests that tachyphylaxis, particularly in response to stimulants like pentagastrin, may be a gastrin receptor phenomenon, which is not prevented by this compound's action on the H2 receptor.
Q5: Can increasing the dose of this compound overcome tachyphylaxis?
A5: Based on studies with other H2 receptor antagonists, increasing the dose of the drug is generally not effective in overcoming established tachyphylaxis.
Q6: How can tachyphylaxis to this compound be managed in an experimental setting?
A6: To mitigate the effects of tachyphylaxis in your experiments, consider the following strategies:
-
"Drug Holidays": Discontinuing this compound administration for a period may help restore sensitivity. However, studies on other H2RAs suggest that the physiological effects of tachyphylaxis can persist for at least three days after cessation of the drug.
-
Use of Alternative Antagonists: If sustained inhibition of gastric acid secretion is required, switching to a different class of drugs, such as proton pump inhibitors (PPIs), may be necessary as they do not exhibit the same rapid tachyphylaxis.
-
Experimental Design: For acute experiments, using naive subjects or ensuring a sufficient washout period between experiments is crucial to avoid confounding results from tachyphylaxis.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Decreased inhibition of gastric acid secretion with the second or third dose of this compound. | Development of tachyphylaxis. | 1. Confirm the timeline of administration. Rapid loss of efficacy is characteristic of H2RA tachyphylaxis. 2. Measure serum gastrin levels to investigate potential upregulation of this pathway. 3. Consider a "drug holiday" of at least 3 days before re-administering this compound. |
| Inconsistent results in a chronic study involving repeated this compound administration. | Tachyphylaxis is impacting the drug's effect over time. | 1. Analyze the data to see if there is a time-dependent decrease in this compound's efficacy. 2. For future studies, consider a parallel design with a control group to account for the development of tolerance. 3. If possible, switch to a proton pump inhibitor for long-term acid suppression studies. |
| This compound fails to prevent tachyphylaxis to pentagastrin-stimulated acid secretion. | The tachyphylaxis is likely mediated by the gastrin receptor, not the H2 receptor. | 1. This is an expected outcome. This compound's action is specific to the H2 receptor. 2. To inhibit pentagastrin-induced secretion in a sustained manner, a gastrin receptor antagonist would be required. |
Quantitative Data Summary
Direct quantitative data on the time-course and dose-response changes specifically for this compound-induced tachyphylaxis is limited in the available literature. However, the following table summarizes the general characteristics observed with the H2 receptor antagonist class, which are expected to be applicable to this compound.
| Parameter | Observation with H2 Receptor Antagonists | Reference |
| Onset of Tachyphylaxis | Evident by the second day/second dose of administration. | |
| Progression | Not progressive; the initial loss of efficacy does not worsen significantly over time. | |
| Effect of Dose Escalation | Increasing the dose does not typically overcome established tachyphylaxis. | |
| Persistence after Discontinuation | Physiological effects can persist for at least 3 days after stopping the drug. |
Experimental Protocols
In Vivo Model for Assessing this compound Tachyphylaxis in a Conscious Cat Model (Adapted from Albinus & Sewing, 1978)
Objective: To determine if repeated administration of this compound leads to tachyphylaxis against histamine- or pentagastrin-stimulated gastric acid secretion.
Materials:
-
This compound
-
Histamine dihydrochloride
-
Pentagastrin
-
Saline solution (0.9% NaCl)
-
Gastric fistula-equipped conscious cats
-
Infusion pumps
-
pH meter and titration equipment for gastric juice analysis
Methodology:
-
Animal Preparation: Use adult cats of either sex equipped with a chronic gastric fistula. Ensure the animals are fasted for at least 18 hours before the experiment but have free access to water.
-
Basal Secretion: Collect basal gastric secretion for at least 30 minutes before the administration of any stimulant.
-
Stimulation Protocol (Day 1 - Acute Response):
-
Administer a continuous intravenous infusion of a stimulant (e.g., pentagastrin at 1 µg/kg/hr or histamine at 40 µg/kg/hr).
-
After a steady state of acid secretion is achieved (approximately 60-90 minutes), administer a continuous intravenous infusion of this compound (e.g., 10 mg/kg/hr).
-
Collect gastric juice in 15-minute intervals and measure the volume and acid concentration by titration with 0.1 N NaOH to pH 7.0.
-
-
Induction of Tachyphylaxis (Days 2-4):
-
On subsequent days, repeat the stimulation protocol with the same dose of the stimulant.
-
Administer this compound at the same dose and schedule as on Day 1.
-
-
Data Analysis:
-
Calculate the acid output (mmol H+/15 min).
-
Compare the inhibitory effect of this compound on stimulated acid secretion on Day 1 versus subsequent days. A significant reduction in the percentage of inhibition by this compound on later days indicates the development of tachyphylaxis.
-
In Vitro Assay for H2 Receptor Desensitization
Objective: To assess the desensitization of H2 receptors in a cell-based model following prolonged exposure to this compound.
Materials:
-
Cell line expressing the histamine H2 receptor (e.g., HEK293 cells transfected with the H2 receptor)
-
This compound
-
Histamine
-
Forskolin (optional, to potentiate cAMP production)
-
cAMP assay kit (e.g., ELISA or TR-FRET based)
-
Cell culture reagents
Methodology:
-
Cell Culture: Culture the H2 receptor-expressing cells to an appropriate confluency in multi-well plates.
-
Pre-treatment (Induction of Desensitization):
-
Treat the cells with a specific concentration of this compound (e.g., 10 µM) for a prolonged period (e.g., 4, 8, 12, or 24 hours). Include a vehicle control group.
-
-
Washout: After the pre-treatment period, thoroughly wash the cells with a serum-free medium to remove any residual this compound.
-
Re-stimulation:
-
Stimulate the cells with varying concentrations of histamine for a short period (e.g., 15-30 minutes). It is advisable to include a co-stimulant like forskolin to amplify the cAMP signal.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate dose-response curves for histamine-stimulated cAMP production in both the this compound pre-treated and vehicle control groups.
-
A rightward shift in the EC50 or a decrease in the maximal response (Emax) in the this compound pre-treated group compared to the control group would indicate H2 receptor desensitization.
-
Visualizations
Caption: Experimental workflow for investigating this compound-induced tachyphylaxis in vivo and in vitro.
Caption: Simplified signaling pathway of the Histamine H2 receptor in gastric parietal cells.
Caption: Putative mechanisms contributing to tachyphylaxis with repeated this compound administration.
References
- 1. researchgate.net [researchgate.net]
- 2. Histamine2-receptor antagonists: Rapid development of tachyphylaxis with repeat dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wjgnet.com [wjgnet.com]
- 4. Histamine2-receptor antagonists: Rapid development of tachyphylaxis with repeat dosing - PMC [pmc.ncbi.nlm.nih.gov]
how to account for Metiamide's effect on CYP450 in drug interaction studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of Metiamide on cytochrome P450 (CYP450) enzymes in drug interaction studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its effect on CYP450 enzymes a concern in drug interaction studies?
This compound is a histamine H2-receptor antagonist, a predecessor to the more widely known cimetidine.[1][2] Like other drugs in its class, it has the potential to interact with the CYP450 enzyme system, which is responsible for the metabolism of a vast number of drugs.[3] Inhibition of these enzymes by this compound can lead to decreased metabolism of co-administered drugs, resulting in elevated plasma concentrations and an increased risk of adverse effects. Therefore, understanding and quantifying this compound's impact on CYP450 is crucial for predicting and mitigating potential drug-drug interactions (DDIs).
Q2: Is there readily available data on this compound's inhibitory profile for specific CYP450 isoforms?
While it is known that this compound inhibits multiple CYP450 isoenzymes, specific quantitative data such as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values for individual isoforms are scarce in publicly available literature.[3] This is likely because this compound had a relatively short period of clinical use before being superseded by cimetidine due to concerns about toxicity.[1] Consequently, researchers often need to determine these parameters empirically.
Q3: How can I determine the inhibitory effect of this compound on a specific CYP450 isoform?
The standard approach is to conduct an in vitro CYP450 inhibition assay using human liver microsomes or recombinant human CYP enzymes. These assays measure the activity of a specific CYP isoform in the presence of varying concentrations of the inhibitor (this compound). A detailed protocol for this is provided in the "Experimental Protocols" section below.
Q4: What is the likely mechanism of CYP450 inhibition by this compound?
Given its structural similarity to cimetidine, which is a well-characterized CYP450 inhibitor, this compound likely acts as a reversible inhibitor. Cimetidine is known to inhibit CYP enzymes, in part, through the formation of a metabolite-intermediate (MI) complex with the heme iron of the cytochrome P450. This involves the metabolic activation of the drug by the CYP enzyme itself. It is plausible that this compound shares a similar mechanism. Further "mechanism of inhibition" studies, as detailed in the protocols, are necessary to confirm this.
Troubleshooting Guides
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High variability in IC50 values between experiments. | - Inconsistent incubation times or temperatures.- Pipetting errors, especially with serial dilutions.- Degradation of this compound or CYP450 enzymes.- Variability in batches of human liver microsomes. | - Strictly adhere to a validated protocol with consistent timing and temperature control.- Use calibrated pipettes and prepare fresh serial dilutions for each experiment.- Ensure proper storage of all reagents, including this compound and microsomes, at recommended temperatures.- If possible, use the same batch of microsomes for a series of related experiments. |
| No inhibition observed even at high concentrations of this compound. | - this compound may not be a potent inhibitor of the specific CYP isoform being tested.- The concentration of the probe substrate is too high, leading to competitive displacement of this compound.- this compound has low solubility in the incubation buffer. | - Confirm the activity of the positive control inhibitor for that isoform.- Use a probe substrate concentration at or below its Km value.- Check the solubility of this compound in the final incubation mixture. The final concentration of the organic solvent (e.g., DMSO) should be kept low (typically <1%). |
| Suspected mechanism-based inhibition (time-dependent inhibition). | - this compound or a metabolite may be forming a stable complex with the enzyme. | - Perform a pre-incubation experiment where this compound is incubated with the microsomes and an NADPH-regenerating system before the addition of the probe substrate. A significant decrease in the IC50 value after pre-incubation suggests time-dependent inhibition. |
| Unexpected results with a specific CYP isoform. | - The chosen probe substrate may be metabolized by multiple CYP isoforms. | - Ensure the use of a selective probe substrate for the isoform of interest. Refer to FDA or EMA guidelines for recommended substrates. |
Data Presentation
Illustrative Inhibitory Profile of this compound on Major CYP450 Isoforms
The following table presents hypothetical data for this compound's IC50 values, as would be determined from in vitro inhibition assays. This is for illustrative purposes to guide data presentation. For comparison, published data for cimetidine is also included where available.
| CYP450 Isoform | Probe Substrate | This compound IC50 (µM) (Illustrative) | Cimetidine IC50 (µM) (Published) |
| CYP1A2 | Phenacetin | 25 | ~25-100 |
| CYP2C9 | Diclofenac | 50 | >100 |
| CYP2C19 | S-Mephenytoin | 75 | >100 |
| CYP2D6 | Dextromethorphan | 15 | ~40-150 |
| CYP3A4 | Midazolam | 40 | ~50-200 |
Note: Actual values must be determined experimentally. Cimetidine values are approximate and can vary based on experimental conditions.
Summary of Kinetic Parameters for this compound (Illustrative)
| CYP450 Isoform | Type of Inhibition | Ki (µM) |
| CYP2D6 | Competitive | 8 |
| CYP3A4 | Non-competitive | 22 |
Note: The type of inhibition and Ki value should be determined through mechanism of inhibition studies.
Experimental Protocols
Protocol 1: Determination of IC50 for this compound on CYP450 Isoforms
Objective: To determine the concentration of this compound that causes 50% inhibition of the activity of a specific CYP450 isoform.
Materials:
-
This compound
-
Human Liver Microsomes (HLM)
-
Specific CYP450 isoform probe substrate (e.g., Dextromethorphan for CYP2D6)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Positive control inhibitor (e.g., Quinidine for CYP2D6)
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS system for metabolite quantification
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution to obtain a range of concentrations.
-
Prepare working solutions of the probe substrate and positive control inhibitor.
-
Prepare the NADPH regenerating system in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Human Liver Microsomes (final protein concentration typically 0.1-0.5 mg/mL)
-
Varying concentrations of this compound (or positive control, or vehicle control).
-
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the probe substrate.
-
Immediately after adding the substrate, add the NADPH regenerating system to start the metabolic reaction.
-
Incubate at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Sample Processing:
-
Stop the reaction by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
-
Analysis:
-
Quantify the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of CYP450 activity remaining at each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.
-
Mandatory Visualizations
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Mechanism of CYP450 inhibition by this compound.
References
Technical Support Center: Metiamide Dosage Refinement for Chronic Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on refining Metiamide dosage in chronic studies to avoid toxicity, particularly hematological adverse effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what was its intended use?
A1: this compound is a histamine H2 receptor antagonist that was developed to reduce gastric acid secretion.[1][2] It was investigated for the treatment of peptic ulcers and other conditions related to excessive stomach acid.[1][2]
Q2: What is the primary toxicity associated with chronic this compound administration?
A2: The primary and dose-limiting toxicity of this compound observed in chronic studies is agranulocytosis, a severe drop in white blood cells (neutrophils).[3] This adverse effect was significant enough to halt its clinical development.
Q3: What component of the this compound molecule is believed to be responsible for its toxicity?
A3: The thiourea group within the this compound structure is thought to be responsible for the observed agranulocytosis. This led to the development of Cimetidine, where the thiourea moiety was replaced with a cyanoguanidine group, resulting in a safer profile.
Q4: Is the agranulocytosis caused by this compound reversible?
A4: Yes, studies in dogs demonstrated that the granulocytopenia, including progression to agranulocytosis, was reversible upon withdrawal of this compound treatment.
Troubleshooting Guide: Hematological Toxicity in Chronic this compound Studies
This guide is designed to help researchers identify and manage potential hematological toxicity during in vivo chronic studies with this compound.
| Issue | Possible Cause | Recommended Action |
| Unexpected decrease in neutrophil counts. | The administered dose of this compound may be approaching the toxic threshold for the specific animal model. | - Immediately perform a complete blood count (CBC) with differential to confirm neutropenia. - Consider reducing the dose or temporarily halting administration. - Increase the frequency of hematological monitoring. |
| High variability in hematological parameters between animals in the same dose group. | - Individual animal sensitivity. - Underlying health conditions of the animals. - Inconsistent drug administration or formulation. | - Ensure a homogenous and healthy animal population at the start of the study. - Review and standardize drug formulation and administration procedures. - Consider using a larger group size to account for individual variability. |
| No observed hematological toxicity at expected toxic doses. | - The animal model may be less sensitive to this compound-induced agranulocytosis. - Insufficient duration of the study to induce the toxic effect. | - Review the literature for the most sensitive species and strain for this compound toxicity studies. - Ensure the study duration is adequate based on previous findings (e.g., at least 3 months in dogs). - Confirm the stability and bioavailability of the this compound formulation being used. |
Data on this compound Dosage and Toxicity
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: this compound Chronic Toxicity in Dogs
| Dose (Oral) | Duration | Observed Hematological Effects | Reference |
| 122 mg/kg/day | 3 months | Granulocytopenia in 2 of 8 dogs; one progressed to reversible agranulocytosis. | |
| 40 mg/kg/day | 1 year | No evidence of adverse reactions. |
Table 2: In Vitro Toxicity of this compound on Bone Marrow Progenitor Cells
| Cell Type | Parameter | Value | Reference |
| Murine Granulocyte-Macrophage Progenitors (CFU-GM) | IC50 | 180 µg/mL | |
| Murine Stromal Fibroblast Progenitors (CFU-F) | IC50 | 17 µg/mL |
Experimental Protocols
Protocol 1: Chronic Toxicity Study in Dogs with Hematological Monitoring
Objective: To assess the long-term toxicity of this compound, with a focus on hematological parameters.
Animal Model: Beagle dogs (n=8 per group, 4 male, 4 female).
Dosage Groups:
-
Control Group: Vehicle only.
-
Low-Dose Group: e.g., 10 mg/kg/day (based on NOAEL from previous studies).
-
Mid-Dose Group: e.g., 40 mg/kg/day (a previously identified no-adverse-effect level in a 1-year study).
-
High-Dose Group: e.g., 100 mg/kg/day (approaching the dose known to cause toxicity).
Administration: Oral gavage, once daily for 90 days.
Hematological Monitoring:
-
Baseline: Complete blood count (CBC) with differential performed twice before the first dose.
-
During Study: CBC with differential performed weekly for the first month, and bi-weekly thereafter.
-
Trigger for Intervention: A significant drop in absolute neutrophil count (e.g., >50% from baseline) should trigger daily monitoring. If the count falls below the normal range, consider dose reduction or cessation.
Bone Marrow Analysis: At the end of the study, or if severe neutropenia is observed, bone marrow aspirates should be collected for cytological examination to assess myeloid to erythroid ratio and for maturational arrest in the myeloid lineage.
Visualizations
Caption: H2 Receptor Signaling Pathway and the Action of this compound.
Caption: Experimental Workflow for a Chronic Toxicity Study.
Caption: Troubleshooting Logic for Hematological Adverse Events.
References
Validation & Comparative
A Comparative Analysis of H2 Receptor Antagonists: Metiamide, Cimetidine, and Ranitidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of three histamine H2 receptor antagonists: Metiamide, Cimetidine, and Ranitidine. The information presented is supported by experimental data to assist researchers and drug development professionals in understanding the pharmacological profiles of these compounds.
Executive Summary
Histamine H2 receptor antagonists are a class of drugs that decrease gastric acid secretion. This guide focuses on three key compounds in this class: this compound, the initial but discontinued antagonist due to toxicity concerns; Cimetidine, the first clinically successful H2 blocker; and Ranitidine, a later-generation antagonist developed to improve upon the profile of Cimetidine. The comparative data reveals a clear progression in potency, with Ranitidine demonstrating significantly higher efficacy in both preclinical and clinical settings.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound, Cimetidine, and Ranitidine from various experimental models.
In Vitro Efficacy: H2 Receptor Antagonism in Isolated Guinea Pig Atria
| Compound | pA2 Value | Relative Potency (vs. Cimetidine) | Relative Potency (vs. This compound) |
| This compound | ~6.3 | ~0.57 | 1 |
| Cimetidine | ~6.5 | 1 | ~1.75 |
| Ranitidine | 7.2[1] | 4.5[1] | 7.9[1] |
Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates greater potency. Relative potencies for this compound and Cimetidine were calculated based on the provided potency ratios against Ranitidine.
In Vivo Efficacy: Inhibition of Gastric Acid Secretion in Dogs
| Compound | Relative Potency (vs. Cimetidine) |
| This compound | Slightly less active |
| Cimetidine | 1 |
| Ranitidine | 4 to 9 times more potent[2] |
Clinical Efficacy: Duodenal Ulcer Healing Rates (4 Weeks)
| Compound | Dosage | Healing Rate |
| Cimetidine | 200 mg three times daily and 400 mg at night | 74% |
| Ranitidine | 150 mg twice daily | 79% |
Data from a randomized controlled trial. The difference in healing rates was not statistically significant in this particular study.
Experimental Protocols
In Vitro H2 Receptor Antagonist Potency Assessment in Isolated Guinea Pig Atria
This protocol outlines the methodology for determining the pA2 values of H2 receptor antagonists using an isolated tissue preparation.
1. Tissue Preparation:
- Guinea pigs are euthanized by a humane method.
- The heart is rapidly excised and placed in oxygenated Krebs-Henseleit solution at room temperature.
- The right atrium is dissected free from the ventricles and suspended in an organ bath containing Krebs-Henseleit solution, maintained at 32°C and bubbled with 95% O2 and 5% CO2.
2. Experimental Setup:
- The atrium is connected to an isometric force transducer to record the rate of spontaneous contractions.
- The tissue is allowed to equilibrate for at least 60 minutes, with the bathing solution being changed every 15 minutes.
3. Data Collection:
- A cumulative concentration-response curve to histamine is established by adding increasing concentrations of histamine to the organ bath and recording the increase in atrial rate.
- The tissue is then washed to allow the heart rate to return to baseline.
- A fixed concentration of the H2 receptor antagonist (this compound, Cimetidine, or Ranitidine) is added to the bath and allowed to equilibrate for a predetermined time.
- A second cumulative concentration-response curve to histamine is then generated in the presence of the antagonist.
- The dose ratio (the ratio of the EC50 of histamine in the presence and absence of the antagonist) is calculated.
- This procedure is repeated with different concentrations of the antagonist.
4. Data Analysis:
- A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist.
- The pA2 value is determined from the x-intercept of the Schild regression line.
In Vivo Inhibition of Gastric Acid Secretion in Heidenhain Pouch Dogs
This protocol describes the methodology for evaluating the in vivo efficacy of H2 receptor antagonists in a conscious canine model.
1. Animal Model:
- Dogs are surgically prepared with a Heidenhain pouch, which is an isolated portion of the stomach's fundus with an intact blood supply but no vagal innervation. This pouch secretes gastric acid in response to hormonal stimuli.
- A gastric fistula is also created to allow for the collection of gastric secretions from the main stomach.
2. Experimental Procedure:
- Following a fasting period, a continuous intravenous infusion of a secretagogue, such as histamine or pentagastrin, is administered to stimulate gastric acid secretion.
- Gastric juice from the Heidenhain pouch is collected at regular intervals (e.g., every 15 minutes).
- The volume of the gastric juice is measured, and the acid concentration is determined by titration with a standard base (e.g., 0.1 N NaOH) to a pH of 7.0.
- Once a stable baseline of acid secretion is established, the H2 receptor antagonist (this compound, Cimetidine, or Ranitidine) is administered intravenously or orally.
- The collection of gastric juice and measurement of acid output continue for several hours after drug administration.
3. Data Analysis:
- The percentage inhibition of gastric acid secretion is calculated by comparing the acid output after drug administration to the baseline secretion.
- Dose-response curves are constructed to determine the relative potency of the different antagonists.
Mandatory Visualizations
Signaling Pathway of Histamine H2 Receptor in Gastric Parietal Cells
References
- 1. Some in vitro and in vivo actions of the new histamine H2-receptor antagonist, ranitidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of ranitidine and cimetidine in the inhibition of histamine, sham-feeding, and meal-induced gastric secretion in duodenal ulcer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating H2 Receptor Specificity of Metiamide Against H1 Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the H2 receptor antagonist, Metiamide, with prototypical H1 receptor antagonists. By presenting supporting experimental data, detailed methodologies, and visual representations of signaling pathways, this document serves as a resource for validating the receptor specificity of these compounds.
Quantitative Comparison of Receptor Antagonist Potency
The following table summarizes the available quantitative data on the potency of this compound and selected H1 antagonists at both H1 and H2 histamine receptors. The data is derived from various in vitro and in vivo experimental models. A direct comparison of binding affinities (Ki) is challenging due to the limited availability of cross-receptor affinity data in the literature for these specific compounds. However, the provided potency values (pA2 and Kb) and qualitative observations clearly demonstrate the receptor selectivity of these agents.
| Compound | Primary Target | H1 Receptor Potency | H2 Receptor Potency | Evidence of Selectivity |
| This compound | H2 Receptor | No efficacy at 1 mM[1] | pA2 = 5.91[1] Kb = 0.75 - 0.92 µM[1] | Highly selective for H2 receptors. Inactive at H1 receptors even at high concentrations. |
| Mepyramine | H1 Receptor | pA2 = 9.60[2] | Not significantly effective | Demonstrates high potency and selectivity for H1 receptors. |
| Cimetidine | H2 Receptor | Weakly active | pA2 = 5.98 - 6.58[2] | While primarily an H2 antagonist, it is less potent than this compound at H2 receptors. |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates greater antagonist potency. Kb is the equilibrium dissociation constant for a competitive antagonist, with a lower Kb value indicating higher binding affinity.
Experimental Protocols
To validate the H2 receptor specificity of this compound, a series of experiments are typically performed. These include receptor binding assays and functional assays.
Competitive Radioligand Binding Assay
This assay directly measures the ability of a compound to displace a radiolabeled ligand that is known to bind to a specific receptor.
Objective: To determine the binding affinity (Ki) of this compound and H1 antagonists for H1 and H2 histamine receptors.
Materials:
-
Cell membranes expressing either H1 or H2 histamine receptors.
-
Radioligand for H1 receptors (e.g., [³H]mepyramine).
-
Radioligand for H2 receptors (e.g., [³H]tiotidine).
-
Test compounds: this compound, Mepyramine, Diphenhydramine.
-
Incubation buffer.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the target receptor and isolate the cell membrane fraction through centrifugation.
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the appropriate radioligand and varying concentrations of the unlabeled test compound.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound to determine the IC50 value (the concentration of the compound that displaces 50% of the radioligand). Convert the IC50 value to a Ki value (inhibitory constant) using the Cheng-Prusoff equation.
Functional Assays
Functional assays measure the physiological response of a cell or tissue to receptor activation or blockade.
Example: Histamine-Induced Gastric Acid Secretion in an Isolated Stomach Preparation
Objective: To assess the ability of this compound and H1 antagonists to inhibit H2 receptor-mediated gastric acid secretion.
Procedure:
-
Isolate a whole stomach from a rat and perfuse the lumen.
-
Continuously record the hydrogen ion activity of the perfusate.
-
Stimulate gastric acid secretion with histamine, an H2 receptor agonist.
-
Introduce varying concentrations of this compound or an H1 antagonist into the perfusion fluid.
-
Measure the degree of inhibition of histamine-stimulated acid secretion.
-
Construct dose-response curves to determine the potency of the antagonists.
Signaling Pathways
Histamine H1 and H2 receptors are coupled to distinct intracellular signaling pathways, leading to different physiological responses.
H1 Receptor Signaling Pathway
H1 receptors are primarily coupled to the Gq/11 family of G-proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).
Caption: H1 Receptor Signaling Pathway
H2 Receptor Signaling Pathway
H2 receptors are coupled to the Gs family of G-proteins. Activation of this pathway stimulates the enzyme adenylyl cyclase, which converts ATP into cyclic AMP (cAMP). cAMP then acts as a second messenger, activating protein kinase A (PKA), which in turn phosphorylates various downstream targets to elicit a cellular response, such as the stimulation of gastric acid secretion.
Caption: H2 Receptor Signaling Pathway
Experimental Workflow for Validating Receptor Specificity
The following diagram illustrates a logical workflow for validating the H2 receptor specificity of a compound like this compound.
Caption: Experimental Workflow for Specificity Validation
References
A Comparative Analysis of Metiamide's Effect on Different Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Metiamide's pharmacological effects across various species. This compound, a histamine H2-receptor antagonist, has been instrumental in understanding the role of histamine in gastric acid secretion. This document synthesizes experimental data on its efficacy and safety, offering a comparative perspective to inform future research and drug development.
Inhibition of Histamine-Stimulated Gastric Acid Secretion
This compound has been demonstrated to be a potent inhibitor of histamine-stimulated gastric acid secretion across multiple species. The following table summarizes the quantitative data on its inhibitory effects.
| Species | Experimental Model | Agonist | This compound Dose | Inhibition | Reference |
| Dog | Heidenhain Pouch | Histamine | 4 µmol/kg (i.v. bolus) | Same degree of inhibition as 40 µmol/kg burimamide | [1] |
| Heidenhain Pouch | Histamine, Pentagastrin, Bethanechol | - | Effective inhibitor (slightly less active than cimetidine) | [1] | |
| Rat | Isolated Whole Stomach | Histamine | 3 x 10⁻⁶ M and 3 x 10⁻⁵ M | Competitive antagonism, pA2 value of 5.91 | [2] |
| Human | Duodenal Ulcer Patients | Histamine | 200 mg (oral) | Up to 53% suppression | [3] |
| Duodenal Ulcer Patients | Basal | 200 mg (oral) | Up to 75% suppression | [3] | |
| Guinea Pig | Isolated Gastric Mucosa | Histamine | - | Competitive antagonist |
Pharmacokinetic Parameters
The potency and efficacy of this compound are further characterized by its pharmacokinetic parameters, which vary across species.
| Species | Parameter | Value | Experimental Model | Reference |
| Rat | pA2 | 5.91 | Isolated Whole Stomach | |
| Guinea Pig | pA2 | 6.0 | Isolated Atrium | |
| Dog | ED₅₀ (Histamine-stimulated acid secretion) | 16 µmol/kg (oral) | Heidenhain Pouch | |
| Human | Critical Blood Level for Inhibition | ~0.45 µg/mL | Duodenal Ulcer Patients |
Effect on Pepsin Secretion
The effect of this compound on pepsin secretion is more variable and appears to be dependent on the stimulus.
| Species | Stimulant | Effect of this compound | Reference |
| Dog | Histamine | Antagonized pepsin secretion | |
| Food, Pentagastrin, 2-deoxy-D-glucose | Nonsignificant effect | ||
| Pilocarpine, Secretin | Augmented pouch pepsin | ||
| Human | Histamine | Reduced pepsin secretion to the same extent as acid | |
| Basal | Reduced pepsin secretion by 57% | ||
| Insulin | Reduced pepsin secretion by 44% |
Acute Toxicity
Toxicological data is crucial for the evaluation of any therapeutic agent. The following table summarizes the available acute toxicity data for this compound.
| Species | Route of Administration | LD₅₀ | Reference |
| Mouse | Oral | >2000 mg/kg | |
| Rat | Oral | >2000 mg/kg |
Experimental Protocols
Heidenhain Pouch Dog Model
The Heidenhain pouch model in dogs is a classic in vivo preparation for studying gastric secretion.
-
Animal Preparation: A portion of the fundic stomach is surgically isolated to create a vagally denervated pouch with its blood supply intact. A cannula is inserted into the pouch to allow for the collection of gastric secretions.
-
Stimulation of Gastric Secretion: After a fasting period, gastric acid secretion is stimulated by a continuous intravenous infusion of a secretagogue, typically histamine or pentagastrin.
-
Drug Administration: this compound or other test compounds are administered intravenously (as a bolus or continuous infusion) or orally.
-
Sample Collection and Analysis: Gastric juice is collected from the pouch at regular intervals. The volume of the secretion is measured, and the acid concentration is determined by titration with a standard base to a pH of 7.0. Pepsin concentration can also be determined using spectrophotometric methods.
Isolated Perfused Rat Stomach
This in vitro model allows for the study of gastric secretion in a controlled environment, free from systemic influences.
-
Stomach Preparation: The stomach is isolated from an anesthetized rat. The esophagus and pylorus are cannulated.
-
Vascular Perfusion: The stomach is perfused via the celiac artery with an oxygenated physiological salt solution, often containing erythrocytes to improve oxygen-carrying capacity.
-
Luminal Perfusion: The lumen of the stomach is perfused with a separate solution, and the effluent is collected for analysis.
-
Stimulation and Drug Administration: Secretagogues and test compounds like this compound are added to the vascular perfusate.
-
Analysis: The collected luminal effluent is analyzed for acid content by titration and for pepsin activity.
Isolated Guinea Pig Gastric Mucosa
This in vitro preparation is used to study the direct effects of compounds on the gastric mucosa.
-
Mucosa Preparation: A section of the fundic mucosa is removed from a guinea pig stomach and mounted in an Ussing chamber, separating the mucosal and serosal sides.
-
Bathing Solutions: Both sides of the mucosa are bathed in oxygenated physiological solutions.
-
Measurement of Acid Secretion: The rate of acid secretion is measured using a pH-stat method, where the pH of the mucosal solution is maintained at a constant level by the automated addition of a base. The rate of base addition is equivalent to the rate of acid secretion.
-
Drug Application: Test compounds are added to the serosal bathing solution to assess their effects on histamine-stimulated acid secretion.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Figure 1: Mechanism of this compound action on the histamine H2 receptor signaling pathway in gastric parietal cells.
Figure 2: A generalized experimental workflow for evaluating the effect of this compound on gastric acid secretion.
References
- 1. Inhibition of gastric acid secretion in the dog by the H2-receptor antagonists, ranitidine, cimetidine, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A quantitative study of this compound, a histamine H2-antagonist, on the isolated whole rat stomach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of basal and stimulated gastric H+ and pepsin secretion in duodenal ulcer patients by this compound, an H-2 histamine antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Metiamide: A Comparative Analysis of its Cross-Reactivity with G-Protein Coupled Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metiamide is a historically significant histamine H2 receptor antagonist, a class of drugs that reduce the amount of acid produced by the stomach. Developed from the earlier antagonist burimamide, this compound played a crucial role in the rational design of cimetidine, a blockbuster drug for treating peptic ulcers and other acid-related disorders.[1] While its primary mechanism of action is the competitive antagonism of the histamine H2 receptor, understanding the selectivity profile and potential cross-reactivity of a drug candidate with other G-protein coupled receptors (GPCRs) is a critical aspect of modern drug development. Off-target interactions can lead to unforeseen side effects or reveal novel therapeutic opportunities.
This guide provides a comparative analysis of the known cross-reactivity of this compound with other GPCRs, presenting available experimental data and the methodologies used to assess these interactions.
Primary Target Activity of this compound
This compound is a potent and selective antagonist of the histamine H2 receptor. Its primary therapeutic effect is the inhibition of gastric acid secretion. The affinity of this compound for the H2 receptor has been quantified in various in vitro systems.
| Receptor | Species | Preparation | Assay Type | Parameter | Value (µM) | Reference |
| Histamine H2 | Rat | Uterine Muscle | Functional | Kb | 0.75 | [2] |
| Histamine H2 | Guinea Pig | Heart Muscle | Functional | Kb | 0.92 | [2] |
| Histamine H2 | Rat | Isolated Whole Stomach | Functional | pA2 | 5.91 | [3] |
pA2: A measure of the potency of an antagonist in a pharmacological experiment. A higher pA2 value indicates a more potent antagonist. The pA2 value of 5.91 for this compound corresponds to a Kb of approximately 1.23 µM.
Cross-Reactivity Profile of this compound
| Receptor Family | Receptor Subtype | Species | Assay Type | Result | Reference |
| Histamine | H1 | Not Specified | Functional | No efficacy at 1 mM | [2] |
| Adrenergic | α1 | Not Specified | Binding | Negligible affinity | |
| Adrenergic | Presynaptic α | Rat | Functional | No antagonist properties |
The available data suggests that this compound is highly selective for the histamine H2 receptor. Studies have shown that it has negligible affinity for the histamine H1 receptor and alpha-1 adrenergic receptors. Furthermore, it did not exhibit antagonist properties at presynaptic alpha-adrenoceptors in functional assays. It is important to note that the lack of comprehensive screening data means that potential interactions with other GPCRs cannot be completely ruled out.
Experimental Protocols
The assessment of a compound's activity at various GPCRs typically involves two main types of in vitro assays: radioligand binding assays and functional assays.
Radioligand Binding Assays
These assays measure the ability of a test compound to displace a radiolabeled ligand that is known to bind to the receptor of interest.
General Protocol:
-
Receptor Preparation: Membranes from cells or tissues expressing the target receptor are prepared.
-
Incubation: The receptor preparation is incubated with a fixed concentration of a specific radioligand and varying concentrations of the test compound (e.g., this compound).
-
Separation: The receptor-bound radioligand is separated from the free radioligand, typically by rapid filtration.
-
Quantification: The amount of radioactivity bound to the receptors is measured using a scintillation counter.
-
Data Analysis: The data is used to calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value can then be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Workflow for a Radioligand Binding Assay:
Caption: Workflow of a typical radioligand binding assay.
Functional Assays
Functional assays measure the effect of a compound on the downstream signaling pathway of a GPCR upon its activation by an agonist. For Gs or Gi-coupled receptors, this often involves measuring changes in the intracellular concentration of cyclic AMP (cAMP).
General Protocol for a cAMP Assay:
-
Cell Culture: Cells expressing the target GPCR are cultured.
-
Compound Treatment: The cells are pre-incubated with the test compound (to assess antagonist activity) followed by stimulation with a known agonist.
-
Cell Lysis: The cells are lysed to release intracellular cAMP.
-
cAMP Detection: The concentration of cAMP is measured using various methods, such as competitive immunoassays (e.g., HTRF, AlphaScreen) or reporter gene assays.
-
Data Analysis: The data is used to determine the concentration of the test compound that inhibits 50% of the agonist-induced response (IC50) for antagonists, or the concentration that produces 50% of the maximal response (EC50) for agonists.
Workflow for a cAMP Functional Assay:
Caption: Workflow of a typical cAMP functional assay.
Signaling Pathways of Potentially Interacting GPCRs
To understand the potential functional consequences of off-target interactions, it is important to consider the signaling pathways of the respective GPCRs.
Adrenergic Receptor Signaling
Adrenergic receptors are divided into two main groups, α and β, which are further subdivided. They are the receptors for the catecholamines adrenaline and noradrenaline.
Caption: Simplified signaling pathways of adrenergic receptors.
Serotonin Receptor Signaling
Serotonin (5-HT) receptors are a large and diverse family of GPCRs (with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel). They mediate the effects of the neurotransmitter serotonin.
Caption: Simplified signaling pathways of major serotonin receptor subfamilies.
Muscarinic Acetylcholine Receptor Signaling
Muscarinic acetylcholine receptors are GPCRs that mediate the effects of the neurotransmitter acetylcholine in the parasympathetic nervous system and the central nervous system.
Caption: Simplified signaling pathways of muscarinic acetylcholine receptors.
Conclusion
This compound is a potent and selective histamine H2 receptor antagonist. The limited available data on its cross-reactivity with other GPCRs suggests a high degree of selectivity, with negligible affinity for the histamine H1 and alpha-1 adrenergic receptors. However, the absence of comprehensive public data from broad screening panels means that a full assessment of its off-target activity profile is not possible. For any new chemical entity, a thorough evaluation of its selectivity across the GPCR family and other relevant targets is a critical step in preclinical development to identify potential safety liabilities and uncover novel pharmacological properties. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for understanding how such an evaluation would be conducted and how the results can be interpreted in a biological context.
References
Metiamide: A Comparative Guide to its Competitive Antagonism at the H2 Receptor
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of metiamide's performance as a competitive histamine H2 receptor antagonist against other alternatives. Supporting experimental data, detailed methodologies, and visual representations of key processes are presented to facilitate a comprehensive understanding.
This compound, a key molecule in the development of H2 receptor antagonists, acts as a competitive inhibitor of histamine at the H2 receptor. This action effectively reduces gastric acid secretion, a cornerstone in the treatment of peptic ulcers and related conditions. Its development paved the way for later, more refined compounds like cimetidine and ranitidine. Understanding the validation of its competitive antagonism and its performance relative to these successors is crucial for researchers in pharmacology and drug development.
Comparative Performance of H2 Receptor Antagonists
The potency of competitive antagonists is often quantified using the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency. The data below, derived from studies on isolated guinea-pig atrium and rat uterus, provides a direct comparison of the in vitro potencies of this compound, cimetidine, and ranitidine.
| Antagonist | Guinea-Pig Atrium (pA2) | Rat Uterus (pA2) | Relative Potency (vs. Cimetidine, Atrium) | Relative Potency (vs. Cimetidine, Uterus) |
| This compound | 6.45 | 6.59 | 0.57x | 0.98x |
| Cimetidine | 6.1 | 6.1 | 1x | 1x |
| Ranitidine | 7.2 | 6.95 | 4.5x | 5.9x |
Data sourced from a comparative study on the in vitro and in vivo actions of ranitidine.[1]
In vivo studies in dogs have shown that ranitidine is four to nine times more potent than cimetidine in inhibiting gastric acid secretion, while this compound is slightly less active than cimetidine.[2]
Experimental Validation of Competitive Antagonism
The competitive nature of this compound's antagonism at the H2 receptor is validated through several key experimental approaches:
-
Schild Analysis: This method is the gold standard for characterizing competitive antagonism. It involves generating agonist concentration-response curves in the presence of various concentrations of the antagonist. A competitive antagonist will cause a parallel rightward shift of these curves without depressing the maximum response. A Schild plot of log(dose ratio - 1) against the negative log of the antagonist concentration should yield a straight line with a slope of 1, and the x-intercept provides the pA2 value.[3]
-
Radioligand Binding Assays: These assays directly measure the affinity of an antagonist for the receptor. By competing with a radiolabeled ligand (e.g., [3H]-tiotidine) for binding to H2 receptors in a tissue or cell preparation, the inhibitory constant (Ki) of the antagonist can be determined. The Ki value represents the concentration of the antagonist that occupies 50% of the receptors in the absence of the radioligand.
-
Functional Assays (cAMP Measurement): Since the H2 receptor is a Gs-protein coupled receptor, its activation by an agonist like histamine leads to an increase in intracellular cyclic AMP (cAMP). A competitive antagonist will inhibit this agonist-induced cAMP production in a concentration-dependent manner. The IC50 value, the concentration of antagonist that inhibits 50% of the agonist's effect, can be determined from these experiments.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental processes involved in validating this compound's competitive antagonism, the following diagrams are provided.
References
- 1. Some in vitro and in vivo actions of the new histamine H2-receptor antagonist, ranitidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization and development of cimetidine as a histamine H2-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pharmacology of cimetidine, a new histamine H2-receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Metiamide's Potency in the Landscape of H2 Receptor Antagonists: A Quantitative Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive quantitative analysis of Metiamide's potency as a histamine H2 receptor antagonist, benchmarked against other prominent H2 blockers: Cimetidine, Ranitidine, and Famotidine. The data presented is compiled from various in vitro and in vivo experimental models to offer a multi-faceted view of the relative efficacy of these compounds. Detailed experimental protocols for key assays are provided to ensure transparency and facilitate reproducibility.
Quantitative Potency Comparison
The potency of H2 receptor antagonists is typically quantified using pA2 values, which represent the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency. The following tables summarize the pA2 values and relative potencies of this compound and other H2 blockers across different experimental systems.
Table 1: In Vitro Potency of H2 Receptor Antagonists
| Compound | Guinea Pig Atria (pA2) | Rat Uterus (pA2) | Isolated Rat Gastric Mucosa (pA2) |
| This compound | ~6.0 - 6.4 | ~6.0 | ~5.9 |
| Cimetidine | ~6.0 - 6.5 | ~6.1 | - |
| Ranitidine | ~6.8 - 7.2 | ~6.9 | - |
| Famotidine | ~8.3 | - | ~7.8 |
Table 2: In Vivo Potency of H2 Receptor Antagonists (Inhibition of Gastric Acid Secretion)
| Compound | Dog (Relative Potency to Cimetidine=1) | Rat (Relative Potency to Cimetidine=1) |
| This compound | ~0.8 - 1 | ~2 |
| Cimetidine | 1 | 1 |
| Ranitidine | ~4 - 9 | ~5 - 8 |
| Famotidine | ~20 - 60 | ~20 - 40 |
Experimental Protocols
In Vitro Assay: Isolated Guinea Pig Atrium
This assay assesses the ability of an H2 antagonist to inhibit the histamine-induced positive chronotropic effect (increase in heart rate) in isolated guinea pig atrial tissue.
Methodology:
-
Tissue Preparation: Male guinea pigs (300-400g) are euthanized, and the hearts are rapidly excised. The atria are dissected and suspended in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Recording: The spontaneous beating rate of the atria is recorded isometrically using a force-displacement transducer.
-
Agonist Response: A cumulative concentration-response curve for histamine is established by adding increasing concentrations of histamine to the organ bath and recording the increase in atrial rate.
-
Antagonist Incubation: The tissue is washed, and a specific concentration of the H2 antagonist (e.g., this compound) is added to the bath and allowed to equilibrate for a predetermined period (e.g., 30-60 minutes).
-
Schild Analysis: In the presence of the antagonist, a second cumulative concentration-response curve for histamine is generated.
-
pA2 Calculation: The dose ratio (the ratio of the EC50 of histamine in the presence and absence of the antagonist) is calculated. This process is repeated with at least three different concentrations of the antagonist to construct a Schild plot (log(dose ratio - 1) vs. log[Antagonist]). The pA2 value is the x-intercept of this plot.
In Vivo Assay: Pylorus-Ligated Rat Model
This model is used to evaluate the effect of H2 antagonists on basal gastric acid secretion.
Methodology:
-
Animal Preparation: Male Wistar rats (180-220g) are fasted for 24 hours with free access to water.
-
Anesthesia and Surgery: The rats are anesthetized (e.g., with ether or a suitable injectable anesthetic). A midline abdominal incision is made, and the pylorus (the junction between the stomach and the small intestine) is carefully ligated with a silk suture, ensuring that the blood supply is not compromised. The abdominal wall is then sutured.
-
Drug Administration: The test compound (H2 antagonist) or vehicle is administered, typically by oral gavage or subcutaneous injection, immediately after pylorus ligation.
-
Gastric Content Collection: After a set period (e.g., 4 hours), the rats are euthanized. The esophagus is clamped, and the stomach is removed.
-
Analysis: The gastric contents are collected, centrifuged, and the volume is measured. The total acidity of the supernatant is determined by titration with 0.01N NaOH using a pH meter or a suitable indicator.
-
Potency Determination: The percentage inhibition of gastric acid secretion by the test compound is calculated relative to the vehicle control group.
In Vivo Assay: Heidenhain Pouch Dog Model
This chronic model allows for the repeated collection of gastric juice from a vagally denervated portion of the stomach in conscious animals, providing a robust system for studying the effects of secretagogues and their inhibitors.
Methodology:
-
Surgical Preparation: A Heidenhain pouch, a surgically created pouch from the fundic part of the stomach, is prepared in dogs. This pouch is anatomically separated from the main stomach but retains its blood supply. The vagal nerves to the pouch are severed, making it responsive primarily to hormonal and circulating stimuli like histamine and gastrin. A cannula is inserted into the pouch to allow for the collection of gastric secretions.
-
Recovery: The dogs are allowed to recover fully from the surgery.
-
Experimental Procedure:
-
Basal Secretion: After a fasting period, basal gastric secretions are collected from the pouch for a defined period.
-
Stimulation: A continuous intravenous infusion of a secretagogue, typically histamine or pentagastrin, is administered to induce a stable plateau of acid secretion.
-
Antagonist Administration: Once a stable secretory rate is achieved, the H2 receptor antagonist is administered intravenously or orally.
-
Sample Collection and Analysis: Gastric juice samples are collected at regular intervals throughout the experiment. The volume of secretion is measured, and the acid concentration is determined by titration.
-
-
Data Analysis: The inhibitory effect of the antagonist is quantified by measuring the reduction in acid output compared to the stimulated control period. Dose-response curves can be constructed to determine the ID50 (the dose required to inhibit secretion by 50%).
Visualizations
Figure 1: H2 Receptor Signaling Pathway and Site of this compound Action.
Figure 2: General Experimental Workflow for H2 Receptor Antagonist Screening.
Validating the Link Between Metiamide's Thiourea Moiety and Agranulocytosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the histamine H2-receptor antagonist Metiamide and its successor, Cimetidine, with a focus on the toxicological link between this compound's thiourea moiety and the development of agranulocytosis. By presenting supporting experimental data, detailed methodologies, and mechanistic insights, this document aims to inform researchers and drug development professionals on the critical role of chemical structure in drug safety and efficacy.
Executive Summary
This compound, an early histamine H2-receptor antagonist, proved effective in reducing gastric acid secretion but was withdrawn from clinical trials due to an unacceptable incidence of agranulocytosis, a severe reduction in white blood cells. The causative agent was identified as the thiourea group within its chemical structure. This led to the development of Cimetidine, where the thiourea moiety was replaced by a cyanoguanidine group, a modification that retained therapeutic efficacy while significantly mitigating the risk of agranulocytosis. This guide delves into the experimental evidence that validates this critical structure-toxicity relationship.
Comparative Toxicity Data
In vitro studies have been instrumental in quantifying the cytotoxic effects of this compound on hematopoietic progenitor cells, the precursors to mature blood cells in the bone marrow. These studies highlight the significantly greater toxicity of this compound compared to its non-thiourea-containing analogue, Cimetidine.
| Compound | Cell Type | Assay | Endpoint | Value (µg/mL) | Reference |
| This compound | Human Bone Marrow Cells | Granulocyte-Macrophage Colony Formation (CFU-GM) | IC50 | 250 | Fitchen, J. H., & Koeffler, H. P. (1980) |
| Cimetidine | Human Bone Marrow Cells | Granulocyte-Macrophage Colony Formation (CFU-GM) | IC50 | 500 | Fitchen, J. H., & Koeffler, H. P. (1980) |
| This compound | Murine Bone Marrow Stromal Fibroblast Progenitors | Colony Forming Unit-Fibroblast (CFU-F) | ID50 | 17 | Bird, T. L., et al. (1988) |
| This compound | Murine Granulocyte/Macrophage Progenitor Cells | Colony Forming Unit-Granulocyte/Macrophage (CFU-GM) | ID50 | 180 | Bird, T. L., et al. (1988) |
Table 1: In Vitro Toxicity of this compound and Cimetidine on Hematopoietic Progenitor Cells. IC50 (Inhibitory Concentration 50%) and ID50 (Inhibitory Dose 50%) values represent the concentration of the drug that inhibits 50% of colony formation. Lower values indicate greater toxicity.
Proposed Mechanism of Thiourea-Induced Agranulocytosis
The prevailing hypothesis for the agranulocytosis induced by this compound and other thiourea-containing drugs centers on the metabolic activation of the thiourea moiety by phagocytic cells, primarily neutrophils, in the bone marrow.
Figure 1: Proposed signaling pathway for this compound-induced agranulocytosis.
The myeloperoxidase (MPO) enzyme, abundant in neutrophils and their precursors, catalyzes the oxidation of the thiourea group in this compound to chemically reactive metabolites, such as sulfenic and sulfinic acids. These reactive species can then covalently bind to cellular proteins, leading to the formation of protein adducts. This can trigger a cascade of detrimental cellular events, including oxidative stress, disruption of essential cellular functions, and ultimately, apoptosis (programmed cell death) of granulocyte precursors. This targeted destruction of the granulocyte lineage in the bone marrow manifests clinically as agranulocytosis. In contrast, the cyanoguanidine moiety of Cimetidine is not readily oxidized by MPO, thus avoiding the formation of these toxic reactive metabolites.
Experimental Protocols
The following are generalized protocols for in vitro colony-forming unit (CFU) assays, based on the methodologies employed in the cited studies, to assess the effects of compounds on hematopoietic progenitor cells.
Granulocyte-Macrophage Colony-Forming Unit (CFU-GM) Assay
This assay assesses the ability of hematopoietic progenitor cells to proliferate and differentiate into colonies of granulocytes and macrophages.
1. Cell Preparation:
-
Isolate mononuclear cells from human bone marrow aspirates or peripheral blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated cells twice with Iscove's Modified Dulbecco's Medium (IMDM).
-
Resuspend the cells in IMDM containing 2% fetal bovine serum (FBS) and perform a cell count and viability assessment using trypan blue exclusion.
2. Culture Preparation:
-
Prepare a plating medium consisting of IMDM, 30% FBS, 1% bovine serum albumin, 10⁻⁴ M 2-mercaptoethanol, and a source of colony-stimulating factor (e.g., recombinant human granulocyte-macrophage colony-stimulating factor, GM-CSF).
-
Add the test compounds (this compound, Cimetidine) at various concentrations to the plating medium. A vehicle control (e.g., sterile water or DMSO) should also be included.
-
Add the prepared mononuclear cells to the plating medium at a concentration of 1 x 10⁵ cells/mL.
-
Add methylcellulose to a final concentration of 0.9% to create a semi-solid medium.
3. Plating and Incubation:
-
Dispense 1 mL of the cell-containing semi-solid medium into 35 mm culture dishes.
-
Incubate the dishes at 37°C in a humidified atmosphere with 5% CO₂ for 14 days.
4. Colony Scoring:
-
After the incubation period, count colonies containing 40 or more cells using an inverted microscope.
-
Calculate the percentage of colony inhibition for each drug concentration relative to the vehicle control.
-
Determine the IC50 value, the concentration of the drug that causes 50% inhibition of colony formation.
Figure 2: Experimental workflow for the CFU-GM assay.
Conclusion
The case of this compound and Cimetidine serves as a seminal example in medicinal chemistry, underscoring the profound impact of a single chemical moiety on a drug's safety profile. The experimental data clearly demonstrates the dose-dependent toxicity of this compound's thiourea group on hematopoietic progenitor cells, providing a strong validation for its link to agranulocytosis. The proposed mechanism, involving metabolic activation by myeloperoxidase in neutrophils, offers a plausible explanation for this toxicity. This comparative guide highlights the importance of thorough preclinical toxicological assessment and the power of rational drug design in developing safer and more effective therapeutics. For researchers in drug development, these findings emphasize the critical need to consider the potential for metabolic activation of structural motifs and to employ in vitro models, such as the CFU-GM assay, to identify and mitigate potential hematological toxicities early in the drug discovery process.
Safety Operating Guide
Navigating the Safe Disposal of Metiamide: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of Metiamide, a histamine H2-receptor antagonist. Adherence to these protocols is critical due to the hazardous nature of the compound.
This compound is classified as a hazardous substance, and its disposal requires strict adherence to institutional and regulatory guidelines. The following table summarizes its hazard classifications according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
Table 1: GHS Hazard Classification for this compound [1]
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation |
Given these hazards, this compound and any materials contaminated with it must be treated as hazardous waste.[2][3][4] Under no circumstances should it be disposed of in regular trash or discharged into the sewer system.[2]
Experimental Protocol: Standard Procedure for this compound Waste Disposal
The following protocol outlines the standard operating procedure for the collection and disposal of this compound waste. This procedure is based on general best practices for laboratory chemical waste management.
I. Personal Protective Equipment (PPE) and Safety Precautions:
-
Attire: Wear a standard laboratory coat, long pants, and closed-toe shoes.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile gloves).
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator may be necessary.
-
Work Area: All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
II. Waste Segregation and Containerization:
-
Waste Identification: All waste streams containing this compound must be identified and segregated from non-hazardous waste at the point of generation.
-
Container Selection:
-
Use a designated, leak-proof, and chemically compatible container for solid this compound waste. The original container, if in good condition, is often a suitable choice.
-
For liquid waste containing this compound, use a clearly labeled, sealable container.
-
Do not use food-grade containers for hazardous waste storage.
-
-
Labeling:
-
Affix a "Hazardous Waste" label to the container as soon as the first particle of waste is added.
-
The label must clearly state "this compound" and list all other chemical constituents and their approximate percentages.
-
Include the full chemical names; avoid using abbreviations or chemical formulas.
-
III. Storage of this compound Waste:
-
Container Closure: Keep the hazardous waste container securely capped at all times, except when adding waste.
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, which must be at or near the point of waste generation.
-
Secondary Containment: It is best practice to place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.
-
Incompatible Materials: Store this compound waste away from incompatible chemicals. While specific incompatibilities for this compound are not detailed in the provided search results, a general best practice is to store it separately from strong oxidizing agents, acids, and bases.
IV. Disposal Procedure:
-
Waste Pickup: Once the waste container is full or is no longer being added to, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Documentation: Complete any required waste pickup forms, ensuring all information is accurate and complete.
-
Empty Containers: An empty container that held this compound must be managed as hazardous waste unless it has been triple-rinsed. The rinsate from this process must be collected and disposed of as hazardous waste. After triple-rinsing, deface the original label and dispose of the container according to institutional guidelines.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: this compound Disposal Workflow Diagram.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound waste, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for any additional requirements.
References
Personal protective equipment for handling Metiamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Metiamide. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. All personnel handling this compound must use the appropriate Personal Protective Equipment (PPE) as outlined below.
GHS Hazard Classification:
-
Acute toxicity, oral (Category 4), H302: Harmful if swallowed.[1]
-
Skin corrosion/irritation (Category 2), H315: Causes skin irritation.[1]
-
Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.[1]
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.[1]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or other appropriate material. Change gloves frequently and immediately if contaminated. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the handling area. |
| Face Protection | Face shield | To be used in conjunction with goggles when there is a risk of splashing or aerosol generation. |
| Body Protection | Laboratory coat or disposable gown | Should be buttoned and have long sleeves. |
| Respiratory Protection | NIOSH-approved respirator | Required when handling the powder outside of a containment system (e.g., fume hood, glove box) or when aerosol generation is possible. |
Quantitative Safety Data
While there is no established official Occupational Exposure Limit (OEL) from regulatory bodies such as OSHA or NIOSH for this compound, a surrogate OEL can be estimated based on available toxicological data to provide a quantitative measure for risk assessment and control.
| Parameter | Value | Species | Route | Reference |
| LD50 (Lethal Dose, 50%) | 2.2016 mol/kg | Rat | Oral | [2] |
| Estimated Surrogate OEL | ~ 5 µg/m³ | N/A | Inhalation | Calculated |
Note on Surrogate OEL Calculation: The surrogate OEL was estimated using the oral LD50 value in rats and applying a series of uncertainty factors to account for interspecies and intraspecies variability, and to convert from an oral dose to an airborne concentration. This value should be used as a guideline for containment and handling procedures.
Operational Plan for Safe Handling
A systematic approach is crucial for the safe handling of this compound powder. The following step-by-step protocol should be followed:
3.1. Preparation and Engineering Controls:
-
Designated Area: All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood or a glove box, to minimize exposure.
-
Ventilation: Ensure adequate ventilation and that the containment system is functioning correctly before beginning work.
-
Equipment: All equipment, including balances, spatulas, and weighing papers, should be dedicated for use with this compound or thoroughly cleaned after use.
3.2. Weighing and Aliquoting:
-
Don PPE: Before handling, put on all required PPE as specified in the table above.
-
Tare Container: Place a tared, sealed container on the analytical balance inside the containment unit.
-
Transfer Powder: Carefully transfer the required amount of this compound powder to the container using a spatula. Avoid creating dust.
-
Seal and Clean: Securely seal the container. Decontaminate the spatula and any other utensils used with an appropriate solvent (e.g., 70% ethanol) and wipe dry.
-
Clean Work Surface: Decontaminate the work surface within the containment unit.
3.3. Solution Preparation:
-
Solvent Addition: In the containment unit, add the desired solvent to the sealed container with the this compound powder.
-
Dissolution: Agitate the container to dissolve the powder. Sonication may be used if necessary.
-
Transfer: Once dissolved, the solution can be handled outside of the containment unit with appropriate PPE (gloves, lab coat, eye protection).
Disposal Plan
This compound and any contaminated materials must be disposed of as hazardous waste.
-
Solid Waste:
-
Collect all solid waste contaminated with this compound (e.g., weighing papers, used gloves, disposable gowns) in a dedicated, sealed, and clearly labeled hazardous waste container.
-
This includes any surplus this compound powder.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a sealed and labeled hazardous waste container.
-
As this compound contains a thiourea group, it should not be disposed of down the drain. Thiourea compounds are classified as hazardous waste.
-
-
Decontamination:
-
All non-disposable equipment and surfaces should be decontaminated with an appropriate solvent. The cleaning materials (e.g., wipes) should be disposed of as solid hazardous waste.
-
-
Waste Pickup:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.
-
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound powder.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
